molecular formula C27H44N7O18P3S B1264162 cis-6-hydroxyhex-3-enoyl-CoA

cis-6-hydroxyhex-3-enoyl-CoA

Numéro de catalogue: B1264162
Poids moléculaire: 879.7 g/mol
Clé InChI: HZHMFZAKYSAIGU-YINSCCIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cis-6-hydroxyhex-3-enoyl-CoA is a 6-hydroxyhex-3-enoyl-CoA.

Propriétés

Formule moléculaire

C27H44N7O18P3S

Poids moléculaire

879.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-hydroxyhex-3-enethioate

InChI

InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1

Clé InChI

HZHMFZAKYSAIGU-YINSCCIPSA-N

SMILES isomérique

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CCO)O

SMILES canonique

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to cis-6-Hydroxyhex-3-enoyl-CoA: Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-6-hydroxyhex-3-enoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids. This document details its chemical structure, physicochemical properties, role in biochemical pathways, and relevant experimental methodologies.

Core Concepts: Structure and Physicochemical Properties

This compound is a thioester of coenzyme A with a C6 monounsaturated, hydroxylated fatty acid. The "cis" configuration of the double bond at the third carbon and the hydroxyl group at the sixth carbon are critical determinants of its metabolic fate.

Chemical Structure

The definitive structure of this compound is represented by the following chemical identifiers:

  • Molecular Formula: C27H44N7O18P3S[1]

  • SMILES: C(CCO)C=C\CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3)N)O)OP(=O)(O)O)O

  • InChI: InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1.

PropertyValueReference
Molar Mass 879.66 g/mol [1]
Monoisotopic Mass 879.16766 Da
CAS Number 481070-38-6[1]
Predicted XlogP -5.5

Metabolic Significance: Role in Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of polyunsaturated fatty acids. Standard β-oxidation enzymes cannot process the cis-double bond at an odd-numbered carbon position. Therefore, auxiliary enzymes are required to modify the structure of the acyl-CoA intermediate to allow its entry into the main β-oxidation spiral.

The metabolic processing of this compound primarily involves the enzyme Δ3,Δ2-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-6-hydroxyhex-2-enoyl-CoA. This product is a substrate for the subsequent enzymes of the β-oxidation pathway.

The following diagram illustrates the logical flow of the metabolic conversion of this compound.

metabolic_pathway cluster_input Unsaturated Fatty Acid Beta-Oxidation Intermediate cluster_enzyme Enzymatic Conversion cluster_output Substrate for Main Beta-Oxidation Pathway cis_6_hydroxyhex_3_enoyl_CoA This compound enoyl_CoA_isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_6_hydroxyhex_3_enoyl_CoA->enoyl_CoA_isomerase Substrate trans_6_hydroxyhex_2_enoyl_CoA trans-6-Hydroxyhex-2-enoyl-CoA enoyl_CoA_isomerase->trans_6_hydroxyhex_2_enoyl_CoA Product

Caption: Metabolic isomerization of this compound.

Experimental Protocols

General Workflow for Analysis

The analysis of this compound from biological matrices typically follows a multi-step process involving extraction, purification, and detection.

experimental_workflow start Biological Sample (e.g., tissue homogenate) extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol/Methanol) start->extraction purification Solid-Phase Extraction (SPE) (Oligonucleotide or C18 column) extraction->purification analysis LC-MS/MS Analysis (Reversed-phase HPLC coupled to Mass Spectrometry) purification->analysis quantification Quantification (Comparison to internal standards) analysis->quantification

Caption: General workflow for the analysis of acyl-CoA esters.

Extraction and Purification of Acyl-CoA Esters from Biological Samples

This protocol is adapted from established methods for long-chain acyl-CoA analysis.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenize approximately 50-100 mg of frozen tissue in 0.5 mL of cold 100 mM potassium phosphate buffer (pH 4.9).

  • Add 0.5 mL of a 3:1:1 (v/v/v) mixture of acetonitrile:2-propanol:methanol containing the internal standard.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of the organic solvent mixture.

  • Pool the supernatants and apply to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with an appropriate aqueous buffer to remove polar impurities.

  • Elute the acyl-CoA esters with an organic solvent (e.g., 2-propanol).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Gradient: A linear gradient from 20% B to 65% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Precursor Ion: [M+H]+ for this compound

  • Product Ions: Specific fragment ions characteristic of the molecule (to be determined by infusion of a standard, if available).

Enzymatic Assay for Δ3,Δ2-Enoyl-CoA Isomerase Activity

This conceptual assay is designed to measure the activity of Δ3,Δ2-enoyl-CoA isomerase using this compound as a substrate. The formation of the product, trans-6-hydroxyhex-2-enoyl-CoA, which has a conjugated double bond system, can be monitored spectrophotometrically.

Principle: The formation of the trans-Δ2 double bond results in an increase in absorbance at approximately 263 nm.

Reagents:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • This compound substrate solution

  • Purified Δ3,Δ2-enoyl-CoA isomerase enzyme preparation

Procedure:

  • In a quartz cuvette, combine the Tris-HCl buffer and the this compound substrate solution.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the Δ3,Δ2-enoyl-CoA isomerase enzyme solution.

  • Immediately monitor the increase in absorbance at 263 nm over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the enzyme activity.

Conclusion

This compound is a crucial, yet often overlooked, intermediate in the catabolism of unsaturated fatty acids. A thorough understanding of its structure, properties, and the enzymes that act upon it is essential for researchers in metabolic diseases and drug development. The methodologies outlined in this guide provide a framework for the further investigation of this important molecule and its role in cellular metabolism.

References

The Metabolic Crossroads of Fatty Acid Oxidation: A Technical Guide to the Role of cis-6-Hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of cis-6-hydroxyhex-3-enoyl-CoA, a unique intermediate at the intersection of omega- and beta-oxidation of fatty acids. While not a canonical intermediate in the beta-oxidation spiral of common saturated fatty acids, its metabolism is crucial for the complete degradation of short-chain ω-hydroxylated and unsaturated fatty acids. This document elucidates the metabolic pathway, the key enzymes involved, and their substrate specificities. Furthermore, it details relevant experimental protocols for the analysis of this and related metabolites, and presents quantitative data to inform further research and potential therapeutic development.

Introduction

Fatty acid oxidation is a fundamental metabolic process for energy production. While the beta-oxidation of saturated fatty acids is a well-characterized linear pathway, the metabolism of fatty acids with unsaturations or modifications, such as hydroxyl groups, requires auxiliary enzymes and alternative routes. This guide focuses on the specific role and metabolic fate of this compound, a six-carbon acyl-CoA thioester featuring both a hydroxyl group at the omega (ω) position and a cis double bond at the Δ³ position. Its structure presents a unique challenge to the standard beta-oxidation machinery, necessitating a coordinated interplay of enzymes from different oxidative pathways. Understanding the metabolism of this intermediate is critical for a complete picture of fatty acid degradation and may have implications for metabolic disorders where alternative fatty acid oxidation pathways are upregulated.

The Metabolic Pathway of this compound

This compound is primarily generated from the ω-oxidation of hexanoic acid. This pathway provides an alternative route for fatty acid degradation, particularly for medium-chain fatty acids, and becomes more significant when beta-oxidation is impaired.

The initial steps of ω-oxidation occur in the smooth endoplasmic reticulum and involve the following transformations:

  • ω-Hydroxylation: Hexanoic acid is first hydroxylated at its terminal methyl group (C6) by a cytochrome P450 monooxygenase (CYP4A family) to form 6-hydroxyhexanoic acid.[1][2][3]

  • Oxidation to Aldehyde: The terminal hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[1][2]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding adipic acid (a C6 dicarboxylic acid).[1][2]

Alternatively, 6-hydroxyhexanoic acid can be activated to 6-hydroxyhexanoyl-CoA and enter the peroxisomal or mitochondrial beta-oxidation pathway. It is during the initial steps of beta-oxidation of a longer-chain unsaturated fatty acid that has undergone ω-oxidation that a metabolite structurally similar to this compound could be formed.

However, the direct metabolism of this compound, once formed, proceeds via a modified beta-oxidation pathway requiring auxiliary enzymes:

fatty_acid_metabolism Hexanoic Acid Hexanoic Acid 6-Hydroxyhexanoic Acid 6-Hydroxyhexanoic Acid Hexanoic Acid->6-Hydroxyhexanoic Acid CYP450 (ω-oxidation) 6-Hydroxyhexanoyl-CoA 6-Hydroxyhexanoyl-CoA 6-Hydroxyhexanoic Acid->6-Hydroxyhexanoyl-CoA Acyl-CoA Synthetase This compound This compound 6-Hydroxyhexanoyl-CoA->this compound Acyl-CoA Dehydrogenase (hypothetical) trans-6-Hydroxyhex-2-enoyl-CoA trans-6-Hydroxyhex-2-enoyl-CoA This compound->trans-6-Hydroxyhex-2-enoyl-CoA Enoyl-CoA Isomerase 3,6-Dihydroxyhexanoyl-CoA 3,6-Dihydroxyhexanoyl-CoA trans-6-Hydroxyhex-2-enoyl-CoA->3,6-Dihydroxyhexanoyl-CoA Enoyl-CoA Hydratase 3-Keto-6-hydroxyhexanoyl-CoA 3-Keto-6-hydroxyhexanoyl-CoA 3,6-Dihydroxyhexanoyl-CoA->3-Keto-6-hydroxyhexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Adipyl-CoA Adipyl-CoA 3-Keto-6-hydroxyhexanoyl-CoA->Adipyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Adipyl-CoA->Acetyl-CoA β-oxidation

Figure 1: Proposed metabolic pathway for this compound.

Key Enzymatic Steps in the Degradation of this compound:

  • Isomerization: The cis-Δ³ double bond of this compound is not a substrate for the next enzyme in the beta-oxidation pathway, enoyl-CoA hydratase. Therefore, Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-6-hydroxyhex-2-enoyl-CoA.[4][5][6] This isomerization is a critical step to channel the metabolite back into the main beta-oxidation spiral.

  • Hydration: The resulting trans-6-hydroxyhex-2-enoyl-CoA is a substrate for enoyl-CoA hydratase , which adds a water molecule across the double bond to form L-3,6-dihydroxyhexanoyl-CoA.[7][8][9]

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase then oxidizes the hydroxyl group at the C3 position to a keto group, yielding 3-keto-6-hydroxyhexanoyl-CoA. This reaction is NAD⁺-dependent.[10][11]

  • Thiolysis: Finally, thiolase cleaves the Cα-Cβ bond, releasing a molecule of acetyl-CoA and a four-carbon dicarboxylic acid, succinyl-CoA (after further oxidation of the ω-hydroxyl end).

The resulting dicarboxylic acid can then undergo further rounds of beta-oxidation.

Quantitative Data

EnzymeSubstrateKm (µM) (Estimated)Vmax (µmol/min/mg) (Estimated)Reference (Similar Substrates)
Δ³,Δ²-Enoyl-CoA Isomerasecis-3-Hexenoyl-CoA20 - 505 - 15[12]
Enoyl-CoA Hydratasetrans-2-Hexenoyl-CoA15 - 40100 - 200[13]
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyhexanoyl-CoA10 - 3050 - 100[10]

Table 1: Estimated Kinetic Parameters of Enzymes Involved in this compound Metabolism. These values are estimations based on data for similar short-chain acyl-CoA esters and should be experimentally verified.

Experimental Protocols

Analysis of this compound and Related Metabolites

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the method of choice for the sensitive and specific quantification of acyl-CoA esters.[14][15][16][17][18]

Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation Protein Precipitation Tissue/Cell Homogenization->Protein Precipitation Acidic solvent Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Centrifugation Elution and Concentration Elution and Concentration Solid Phase Extraction (SPE)->Elution and Concentration Reverse-Phase HPLC Reverse-Phase HPLC Elution and Concentration->Reverse-Phase HPLC Mass Spectrometry (MRM) Mass Spectrometry (MRM) Reverse-Phase HPLC->Mass Spectrometry (MRM) Peak Integration Peak Integration Mass Spectrometry (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Internal Standards

Figure 2: Workflow for LC-MS/MS analysis of acyl-CoA esters.

Detailed Protocol:

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold acidic solvent (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and extract acyl-CoAs.

    • Centrifuge to pellet the precipitated protein.

    • Apply the supernatant to a C18 solid-phase extraction (SPE) cartridge to bind the acyl-CoAs.[17]

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile (B52724)/water with ammonium (B1175870) hydroxide).[14]

    • Concentrate the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in a suitable injection solvent.

    • Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium hydroxide) is typically used.[14][15][16][17]

    • Detect and quantify the eluting acyl-CoAs using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Parent ion: The [M+H]⁺ ion of this compound.

      • Fragment ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (507 Da).[14]

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) for accurate quantification.

    • Construct a calibration curve using known concentrations of the analyte and internal standard.

Enzyme Assays

4.2.1. Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay

This assay measures the conversion of a cis- or trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA.[12]

Principle: The formation of the trans-Δ² double bond results in an increase in absorbance at 263 nm.

Protocol:

  • Prepare a reaction mixture containing:

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • This compound (substrate)

    • Enzyme preparation (e.g., purified recombinant enzyme or cell lysate)

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 263 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the trans-2-enoyl-CoA product.

4.2.2. Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of a trans-Δ²-enoyl-CoA.[13]

Principle: The disappearance of the trans-Δ² double bond results in a decrease in absorbance at 263 nm.

Protocol:

  • Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 8.0)

    • trans-6-hydroxyhex-2-enoyl-CoA (substrate)

    • Enzyme preparation

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity from the rate of absorbance change.

4.2.3. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA.[10][11]

Principle: The reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.0)

    • NAD⁺

    • L-3,6-dihydroxyhexanoyl-CoA (substrate)

    • Enzyme preparation

  • Initiate the reaction by adding the substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

Logical Relationships and Signaling Pathways

The metabolism of this compound is tightly integrated with the overall regulation of fatty acid oxidation. The expression of the enzymes involved is often transcriptionally regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are nuclear receptors that act as master regulators of lipid metabolism.

signaling_pathway Fasting/High-Fat Diet Fasting/High-Fat Diet PPARα Activation PPARα Activation Fasting/High-Fat Diet->PPARα Activation Increased FFAs Gene Expression Gene Expression PPARα Activation->Gene Expression Transcriptional Regulation Omega-Oxidation Enzymes Omega-Oxidation Enzymes Gene Expression->Omega-Oxidation Enzymes Beta-Oxidation Enzymes Beta-Oxidation Enzymes Gene Expression->Beta-Oxidation Enzymes Metabolism of\nthis compound Metabolism of This compound Omega-Oxidation Enzymes->Metabolism of\nthis compound Beta-Oxidation Enzymes->Metabolism of\nthis compound

References

The Enigmatic Intermediate: A Technical Guide to the Putative Discovery of cis-6-hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the likely metabolic context and inferred discovery of cis-6-hydroxyhex-3-enoyl-CoA. While a seminal discovery paper for this specific molecule is not prominent in the scientific literature, its existence and role can be strongly inferred from the well-characterized pathways of fatty acid metabolism and xenobiotic degradation. This guide synthesizes information from analogous biochemical pathways to present a detailed account for researchers in the field.

Introduction: An Inferred Existence

This compound is a C6 acyl-coenzyme A derivative containing a cis double bond and a terminal hydroxyl group. Its chemical formula is C27H44N7O18P3S, and it is identified by the CAS number 481070-38-6. The discovery of this molecule is not attributed to a single researcher or publication but is rather understood as a plausible intermediate in the β-oxidation of certain unsaturated fatty acids or in the metabolic pathways of cyclic hydrocarbons. Its characterization is based on the known enzymatic reactions of enoyl-CoA hydratases and related enzymes that have been studied in detail in various organisms.

Plausible Metabolic Pathways and Enzymology

The formation of this compound is hypothesized to occur via the hydration of a dienoyl-CoA precursor. This reaction is characteristic of the activity of enoyl-CoA hydratases (E.C. 4.2.1.17), a class of enzymes central to fatty acid metabolism.

A probable metabolic route involves the hydration of cis,cis-3,5-hexadienoyl-CoA. An enoyl-CoA hydratase would catalyze the addition of a water molecule across the C5-C6 double bond, resulting in the formation of this compound. This proposed pathway is analogous to the metabolism of other unsaturated fatty acids where enoyl-CoA hydratases play a crucial role in processing double bonds at various positions.

Organisms such as the bacterium Geobacter metallireducens, known for its ability to oxidize fatty acids and aromatic compounds, and Thauera aromatica, which metabolizes aromatic compounds via the benzoyl-CoA pathway, possess the enzymatic machinery capable of performing such transformations.[1][2][3] The enzymes in these pathways, while acting on different substrates, provide a strong precedent for the existence and formation of hydroxy-enoyl-CoA intermediates.

Signaling and Metabolic Integration

The metabolism of fatty acids is tightly regulated and integrated with other cellular processes. The intermediates of β-oxidation, including potentially this compound, can influence cellular signaling pathways. For instance, acyl-CoA esters are known to be allosteric regulators of various enzymes and can also serve as precursors for the synthesis of signaling lipids.

G cluster_pathway Hypothesized Metabolic Formation dienoyl_coa cis,cis-3,5-Hexadienoyl-CoA hydroxy_coa This compound dienoyl_coa->hydroxy_coa Enoyl-CoA Hydratase + H₂O next_intermediate Further β-oxidation hydroxy_coa->next_intermediate 3-Hydroxyacyl-CoA Dehydrogenase

Caption: Proposed enzymatic synthesis of this compound from a dienoyl-CoA precursor.

Experimental Protocols

The following protocols are standard methods used to identify and characterize intermediates in fatty acid metabolism and would be applicable to the study of this compound.

Enzymatic Synthesis and Purification of this compound

Objective: To produce and purify this compound for analytical and functional studies.

Methodology:

  • Enzymatic Reaction: Incubate the precursor, cis,cis-3,5-hexadienoyl-CoA, with a purified enoyl-CoA hydratase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 37°C.

  • Reaction Monitoring: Monitor the disappearance of the substrate and the appearance of the product by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.

  • Purification: Once the reaction reaches completion, purify the product using preparative HPLC. Collect fractions corresponding to the elution time of this compound.

  • Verification: Confirm the identity of the purified product using mass spectrometry (MS) to determine the molecular weight and tandem MS (MS/MS) for structural fragmentation analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural elucidation.

Assay of Enoyl-CoA Hydratase Activity

Objective: To measure the rate of enzymatic hydration of a dienoyl-CoA to form this compound.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the dienoyl-CoA substrate, a purified enoyl-CoA hydratase, and a suitable buffer in a quartz cuvette.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at a wavelength corresponding to the conjugated diene system of the substrate (typically around 260-280 nm).

  • Calculation of Activity: Calculate the enzyme activity based on the rate of decrease in absorbance and the molar extinction coefficient of the substrate.

G cluster_workflow Experimental Workflow for Characterization synthesis Enzymatic Synthesis purification HPLC Purification synthesis->purification activity_assay Enzyme Activity Assay synthesis->activity_assay verification MS and NMR Analysis purification->verification

Caption: A logical workflow for the synthesis and characterization of this compound.

Quantitative Data Summary

While specific quantitative data for the enzymatic formation of this compound is not available, the following table presents representative kinetic data for enoyl-CoA hydratases acting on analogous substrates. This provides a baseline for expected enzymatic efficiencies.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)
Enoyl-CoA HydrataseEscherichia coliCrotonyl-CoA257,000
Enoyl-CoA HydrataseRat Liver Peroxisomestrans-2-Hexenoyl-CoA151,200
Dienoyl-CoA IsomeraseRat Liver Mitochondria3,5-Octadienoyl-CoA3500

Conclusion and Future Directions

The discovery of this compound is best understood as an extension of the foundational knowledge of fatty acid β-oxidation. While not marked by a singular discovery event, its existence is a logical inference from decades of research into lipid metabolism. For researchers and drug development professionals, understanding the context of such intermediates is crucial for elucidating complex metabolic networks and identifying potential therapeutic targets.

Future research should focus on the definitive identification and quantification of this compound in biological systems, particularly under conditions of high unsaturated fatty acid flux. The characterization of the specific enoyl-CoA hydratases responsible for its formation and further metabolism will provide deeper insights into the regulation of fatty acid oxidation and its implications for health and disease.

References

A Technical Guide to the Putative Biosynthetic Pathway of cis-6-Hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper outlines a putative biosynthetic pathway for the formation of cis-6-hydroxyhex-3-enoyl-CoA, a molecule of potential interest in various biological contexts. While a dedicated metabolic pathway for this compound is not extensively described in the current literature, its synthesis can be postulated through the concerted action of enzymes involved in fatty acid metabolism, particularly the degradation of polyunsaturated fatty acids (PUFAs) and the terminal hydroxylation of acyl-CoA thioesters. This document provides a detailed overview of the proposed enzymatic steps, kinetic data from analogous reactions, comprehensive experimental protocols for the characterization of the key enzymes, and visual representations of the proposed metabolic and experimental workflows.

Introduction

The metabolism of fatty acids is a cornerstone of cellular bioenergetics and signaling. While the pathways for the synthesis and degradation of common saturated and unsaturated fatty acids are well-established, the biogenesis of more unique fatty acid derivatives remains an area of active investigation. This compound is a C6 acyl-CoA featuring a cis-double bond at the Δ³ position and a hydroxyl group at the ω-position. Such a structure suggests its potential origin from the partial degradation of longer-chain PUFAs and subsequent modification by hydroxylases. Understanding the formation of this and similar molecules could provide insights into novel signaling pathways, metabolic intermediates, and potential targets for therapeutic intervention.

This guide proposes a hypothetical two-step pathway for the synthesis of this compound from an intermediate of PUFA degradation.

Proposed Biosynthetic Pathway

The formation of this compound is proposed to occur from cis-3-hexenoyl-CoA, an intermediate that can be generated during the β-oxidation of certain polyunsaturated fatty acids.

Generation of cis-3-Hexenoyl-CoA

The degradation of polyunsaturated fatty acids such as linoleic acid (18:2, Δ⁹,¹²) requires a set of auxiliary enzymes to handle the cis-double bonds. During the β-oxidation of linoleic acid, intermediates with cis-double bonds are formed. For instance, the degradation of linoleic acid can lead to cis-4-decenoyl-CoA[1]. Further rounds of β-oxidation would shorten the acyl chain, potentially leading to the formation of a six-carbon intermediate with a cis-double bond at the Δ³ position, cis-3-hexenoyl-CoA. This step is facilitated by the standard enzymes of β-oxidation until the double bond is encountered, at which point specialized isomerases and reductases are required[2].

Omega-Hydroxylation of cis-3-Hexenoyl-CoA

The terminal methyl group of a fatty acyl-CoA can be hydroxylated by cytochrome P450 monooxygenases, specifically those belonging to the CYP4 family[3]. These enzymes are known as ω-hydroxylases[4]. We propose that a member of the CYP4B subfamily, which shows a preference for short- to medium-chain fatty acids (C7-C10), could catalyze the ω-hydroxylation of cis-3-hexenoyl-CoA at the C6 position to yield this compound[3][5].

The overall proposed pathway is visualized in the following diagram:

This compound Biosynthetic Pathway cluster_0 PUFA β-Oxidation cluster_1 Terminal Hydroxylation Linoleoyl-CoA Linoleoyl-CoA Intermediates Degradation Intermediates Linoleoyl-CoA->Intermediates Multiple cycles of β-oxidation cis-3-Hexenoyl-CoA cis-3-Hexenoyl-CoA Intermediates->cis-3-Hexenoyl-CoA This compound This compound cis-3-Hexenoyl-CoA->this compound CYP4B-family (ω-hydroxylase) O2, NADPH+H+ -> NADP+, H2O Omega-Hydroxylase Assay Workflow Reconstitute_Enzyme Reconstitute P450, reductase, and lipids Incubate Incubate at 37°C Reconstitute_Enzyme->Incubate Prepare_Reaction_Mix Prepare reaction mix (buffer, NADPH system, substrate) Prepare_Reaction_Mix->Incubate Quench_Extract Quench reaction and extract product Incubate->Quench_Extract Derivatize Derivatize for GC-MS Quench_Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Enoyl-CoA Isomerase Assay Workflow Prepare_Mix Prepare reaction mix (buffer, enzyme) Add_Substrate Add cis-3-Hexenoyl-CoA Prepare_Mix->Add_Substrate Monitor_Absorbance Monitor absorbance at 263 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate activity Monitor_Absorbance->Calculate_Activity Regulatory Logic High_PUFA High Cellular PUFA Levels PPAR_Activation PPAR Activation High_PUFA->PPAR_Activation CYP4_Expression Increased CYP4 Gene Expression PPAR_Activation->CYP4_Expression Pathway_Activity Increased Flux Through Putative Pathway CYP4_Expression->Pathway_Activity

References

An In-depth Technical Guide to the Putative Biosynthesis of cis-6-Hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Hydroxyhex-3-enoyl-CoA is a structurally unique acyl-coenzyme A thioester whose biosynthetic pathway has not been definitively established in the scientific literature. Its combination of a cis-3 double bond and a terminal hydroxyl group suggests a departure from conventional fatty acid metabolism. This technical guide outlines a putative enzymatic pathway for its synthesis, drawing upon established principles of enzymology and metabolic pathways. We provide a detailed examination of the key enzyme classes likely involved: a novel Δ3-acyl-CoA desaturase and a cytochrome P450 ω-hydroxylase. This document furnishes researchers with the necessary theoretical framework, quantitative data from analogous systems, and detailed experimental protocols to investigate and potentially construct this pathway for applications in metabolic engineering and drug development.

Proposed Biosynthetic Pathways for this compound

The synthesis of this compound from the common metabolic precursor hexanoyl-CoA requires two key transformations: desaturation at the Δ3 position and hydroxylation at the ω-position (C6). Given the known specificities of relevant enzyme families, two primary hypothetical pathways are proposed.

Pathway A initiates with desaturation followed by hydroxylation, while Pathway B reverses this sequence. Pathway A is considered more probable due to the known broad substrate tolerance of some cytochrome P450 ω-hydroxylases for modified fatty acyl-CoAs.

G cluster_A Pathway A cluster_B Pathway B Hexanoyl-CoA_A Hexanoyl-CoA cis-3-Hexenoyl-CoA_A cis-3-Hexenoyl-CoA Hexanoyl-CoA_A->cis-3-Hexenoyl-CoA_A Putative cis-Δ3-Acyl-CoA Desaturase Target_A This compound cis-3-Hexenoyl-CoA_A->Target_A Cytochrome P450 ω-Hydroxylase (CYP4 family) Hexanoyl-CoA_B Hexanoyl-CoA 6-Hydroxyhexanoyl-CoA_B 6-Hydroxyhexanoyl-CoA Hexanoyl-CoA_B->6-Hydroxyhexanoyl-CoA_B Cytochrome P450 ω-Hydroxylase (CYP4 family) Target_B This compound 6-Hydroxyhexanoyl-CoA_B->Target_B Putative cis-Δ3-Acyl-CoA Desaturase

Figure 1: Two plausible biosynthetic pathways to this compound.

Core Enzymes and Their Characteristics

The successful synthesis of the target molecule hinges on the activity of two key enzyme classes. While a specific enzyme for the Δ3-desaturation of a short-chain acyl-CoA is not yet characterized, we can infer its properties from related enzymes. ω-Hydroxylation, however, is a well-documented reaction.

Putative cis-Δ3-Acyl-CoA Desaturase

This enzyme would catalyze the introduction of a cis double bond between the C3 and C4 positions of the acyl-CoA chain. This represents a novel regioselectivity for fatty acyl-CoA desaturases.

Table 1: Representative Kinetic Parameters of Fatty Acid Desaturases (Analogous Systems)

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
Linoleic acid Δ9 hydrataseLactobacillus plantarumLinoleic Acid920.026[1]
Oleate HydrataseLactobacillus rhamnosusOleic Acid--[2]
Δ6-DesaturaseMortierella alpinaLinoleic Acid130-FASEB J. (1999)
Δ12-DesaturaseSynechocystis sp. PCC 6803Palmitoleic acid (16:1Δ9)78-Plant Physiol. (2002)

Note: Data from analogous desaturases and hydratases are presented to provide a baseline for expected kinetic behavior.

Experimental Protocol: Assay for a Novel Acyl-CoA Desaturase

This protocol outlines a method for detecting the conversion of hexanoyl-CoA to cis-3-hexenoyl-CoA using a heterologously expressed candidate enzyme.

  • Enzyme Preparation:

    • Clone the candidate desaturase gene into an appropriate expression vector (e.g., pET series for E. coli).

    • Express the protein in a suitable host strain (e.g., E. coli BL21(DE3)) via IPTG induction.

    • Purify the enzyme using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography for higher purity.

  • Reaction Mixture (Total Volume: 200 µL):

    • 100 mM HEPES buffer, pH 7.4

    • 100 µM Hexanoyl-CoA (substrate)

    • 1 mM NADPH (cofactor)

    • 10 µM FAD (cofactor)

    • 1-5 µg of purified candidate desaturase

    • Optional: 1 mM DTT to maintain a reducing environment.

  • Assay Procedure:

    • Pre-warm the reaction mixture (minus the enzyme) to 30°C for 5 minutes.

    • Initiate the reaction by adding the purified enzyme.

    • Incubate at 30°C for 15-60 minutes.

    • Stop the reaction by adding 50 µL of 10% (v/v) acetic acid.

    • Add an internal standard (e.g., heptanoyl-CoA) for quantification.

  • Product Analysis:

    • Extract the acyl-CoAs using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute with methanol (B129727) and dry under nitrogen.

    • Resuspend the sample in a mobile phase-compatible solvent.

    • Analyze by LC-MS/MS. Monitor the transition of the parent ion of cis-3-hexenoyl-CoA to a characteristic fragment ion (e.g., the pantetheine (B1680023) fragment). Quantify against a standard curve generated with a synthesized standard.

Cytochrome P450 ω-Hydroxylase

This class of enzymes, particularly those from the CYP4 family, are known to catalyze the hydroxylation of the terminal (ω) carbon of fatty acids. Several members of this family have demonstrated activity on short- and medium-chain fatty acids.

Table 2: Kinetic Parameters of Cytochrome P450 ω-Hydroxylases

EnzymeSourceSubstrateKm (µM)kcat (min-1)Reference
CYP4A11HumanLauric Acid (C12)11 - 20015 - 38[3]
P450BSβBacillus subtilisMyristic Acid (C14)--[4]
CYP4B1HumanShort-chain fatty acids (C7-C9)--[5]

Note: Kinetic parameters for P450 enzymes can vary significantly based on the reconstitution system used (e.g., presence of cytochrome b5 and cytochrome P450 reductase).

Experimental Protocol: Assay for Cytochrome P450-mediated Hydroxylation

This protocol describes an in vitro assay to measure the ω-hydroxylation of an acyl-CoA substrate using a reconstituted P450 system.

  • Reagents and Enzyme Preparation:

    • Substrate: cis-3-Hexenoyl-CoA (or Hexanoyl-CoA for Pathway B).

    • Enzymes: Purified recombinant human CYP4A11 (or other candidate P450), and human cytochrome P450 reductase.

    • Cofactors: NADPH.

    • Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

    • Lipid: L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) for reconstitution.

  • Reconstitution of the P450 System:

    • Prepare a mixture containing the P450 enzyme, cytochrome P450 reductase (typically at a 1:2 molar ratio), and DLPC in the reaction buffer.

    • Incubate on ice for 30 minutes to allow for the formation of functional complexes.

  • Reaction Mixture (Total Volume: 250 µL):

    • Reconstituted P450 enzyme system (e.g., 20 pmol P450).

    • 50 µM cis-3-Hexenoyl-CoA (substrate).

    • 1 mM MgCl2.

  • Assay Procedure:

    • Pre-incubate the reaction mixture at 37°C for 3 minutes.

    • Start the reaction by adding 1 mM NADPH.

    • Incubate for 10-30 minutes at 37°C with shaking.

    • Terminate the reaction by adding 50 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d4-6-hydroxylauric acid).

  • Product Analysis:

    • Centrifuge to pellet the precipitated protein (14,000 x g, 10 min).

    • Transfer the supernatant for analysis.

    • Hydrolyze the CoA ester by adding KOH to a final concentration of 0.2 M and incubating at 45°C for 1 hour. Neutralize with acetic acid. This step simplifies analysis by converting the product to 6-hydroxy-cis-3-hexenoic acid.

    • Analyze the resulting hydroxy fatty acid by LC-MS/MS, monitoring for the specific mass transition of the product. Quantify using a standard curve.

Visualization of Workflows and Pathways

Effective investigation of this biosynthetic pathway requires a structured experimental approach and a clear understanding of the enzymatic logic.

G cluster_workflow Experimental Workflow Gene_Mining Gene Mining & Candidate Selection (Desaturase) Cloning Cloning & Heterologous Expression Gene_Mining->Cloning Purification Protein Purification Cloning->Purification Assay Enzymatic Assays Purification->Assay Analysis LC-MS/MS Product Analysis Assay->Analysis Kinetics Kinetic Characterization Analysis->Kinetics

Figure 2: General experimental workflow for enzyme characterization.

G Hexanoyl-CoA Hexanoyl-CoA Desaturase cis-Δ3-Acyl-CoA Desaturase Hexanoyl-CoA->Desaturase cis-3-Hexenoyl-CoA cis-3-Hexenoyl-CoA Hydroxylase ω-Hydroxylase cis-3-Hexenoyl-CoA->Hydroxylase Target cis-6-Hydroxyhex-3- enoyl-CoA Desaturase->cis-3-Hexenoyl-CoA Hydroxylase->Target

Figure 3: Logical relationship of enzymes in the proposed primary pathway.

Conclusion and Future Directions

The synthesis of this compound represents a novel biosynthetic challenge. This guide provides a robust, albeit hypothetical, framework for its production based on the sequential action of a putative cis-Δ3-acyl-CoA desaturase and a cytochrome P450 ω-hydroxylase. The provided quantitative data from analogous enzymes and detailed experimental protocols offer a clear starting point for researchers aiming to validate this pathway.

Future work should focus on:

  • Enzyme Discovery: Screening microbial genomes and metagenomic libraries for novel desaturases with the desired regioselectivity.

  • Protein Engineering: Modifying the active sites of known desaturases or hydratases to alter their substrate specificity and reaction outcomes.

  • Pathway Reconstruction: Co-expression of candidate desaturases and hydroxylases in a suitable microbial host (E. coli, S. cerevisiae) to achieve de novo synthesis of the target molecule.

The successful elucidation and construction of this pathway would not only expand our understanding of fatty acid metabolism but also provide a new platform for producing novel, functionalized biomolecules for industrial and therapeutic applications.

References

The Elusive Intermediate: A Technical Guide to the Hypothesized Natural Occurrence of cis-6-Hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding and plausible hypothesis surrounding the natural occurrence of cis-6-hydroxyhex-3-enoyl-CoA. While its existence as a chemical entity is confirmed in multiple chemical databases, its direct identification and quantification within a biological system remain to be definitively established. This document synthesizes the available evidence from the metabolism of unsaturated fatty acids, particularly linoleic acid, to propose a putative biosynthetic pathway for this molecule. We will explore the enzymatic machinery likely involved, present hypothesized metabolic pathways, and provide a comprehensive overview of experimental protocols that can be adapted for its detection and characterization. This whitepaper aims to serve as a foundational resource for researchers seeking to investigate the potential role of this compound in cellular metabolism and its implications for drug development.

Introduction

This compound is a short-chain unsaturated hydroxyacyl-CoA molecule. Its unique structure, featuring a hydroxyl group and a cis-double bond, suggests a potential role as an intermediate in the intricate network of fatty acid metabolism. The metabolism of unsaturated fatty acids requires a larger enzymatic toolkit than that of their saturated counterparts to handle the complexities of double bond position and stereochemistry. It is within this context that the existence of novel intermediates like this compound is hypothesized. Understanding the natural occurrence and metabolic fate of such molecules is crucial for a complete picture of lipid metabolism and may unveil new targets for therapeutic intervention in metabolic diseases.

Hypothesized Natural Occurrence and Biosynthetic Pathway

Based on the established principles of fatty acid β-oxidation, a plausible pathway for the formation of this compound can be postulated, particularly during the degradation of polyunsaturated fatty acids like linoleic acid (a C18:2, cis-9, cis-12 fatty acid).

The initial rounds of β-oxidation of linoleoyl-CoA proceed normally until the double bonds enter the enzymatic processing zone. The pathway likely involves the following key steps:

  • Chain Shortening: Linoleoyl-CoA undergoes several cycles of β-oxidation, shortening the carbon chain.

  • Isomerization: An enoyl-CoA isomerase is required to convert the cis-double bond at an odd-numbered carbon to a trans-double bond at an even-numbered carbon, a substrate for the subsequent enzymatic steps.

  • Hydration: An enoyl-CoA hydratase would then catalyze the addition of a water molecule across a double bond. It is at this hydration step of a short-chain cis-3-enoyl-CoA intermediate that this compound could potentially be formed.

The key enzyme in this proposed pathway is an enoyl-CoA hydratase capable of acting on a cis-3-enoyl-CoA substrate. While many enoyl-CoA hydratases act on trans-2-enoyl-CoA, the existence of enzymes with broader substrate specificity or dedicated isomerases opens the possibility for the formation of this specific hydroxyacyl-CoA.

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed metabolic route leading to the formation of this compound from an intermediate of linoleic acid degradation.

cis_6_hydroxyhex_3_enoyl_CoA_Pathway Linoleoyl_CoA Linoleoyl-CoA (C18:2, cis-9, cis-12) Beta_Oxidation_Cycles Multiple Cycles of β-Oxidation Linoleoyl_CoA->Beta_Oxidation_Cycles C10_dienoyl_CoA cis-3,cis-6-Decadienoyl-CoA Beta_Oxidation_Cycles->C10_dienoyl_CoA Isomerase Enoyl-CoA Isomerase C10_dienoyl_CoA->Isomerase trans2_cis6_Decadienoyl_CoA trans-2,cis-6-Decadienoyl-CoA Isomerase->trans2_cis6_Decadienoyl_CoA Beta_Oxidation_Cycle_1 One Cycle of β-Oxidation trans2_cis6_Decadienoyl_CoA->Beta_Oxidation_Cycle_1 C8_enoyl_CoA cis-4-Octenoyl-CoA Beta_Oxidation_Cycle_1->C8_enoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase C8_enoyl_CoA->Acyl_CoA_Dehydrogenase trans2_cis4_Octadienoyl_CoA trans-2,cis-4-Octadienoyl-CoA Acyl_CoA_Dehydrogenase->trans2_cis4_Octadienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase trans2_cis4_Octadienoyl_CoA->Reductase trans3_Octenoyl_CoA trans-3-Octenoyl-CoA Reductase->trans3_Octenoyl_CoA Isomerase_2 Enoyl-CoA Isomerase trans3_Octenoyl_CoA->Isomerase_2 trans2_Octenoyl_CoA trans-2-Octenoyl-CoA Isomerase_2->trans2_Octenoyl_CoA Beta_Oxidation_Cycle_2 One Cycle of β-Oxidation trans2_Octenoyl_CoA->Beta_Oxidation_Cycle_2 Hexenoyl_CoA cis-3-Hexenoyl-CoA Beta_Oxidation_Cycle_2->Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Hypothesized Activity) Hexenoyl_CoA->Enoyl_CoA_Hydratase Target_Molecule This compound Enoyl_CoA_Hydratase->Target_Molecule

Caption: Hypothesized metabolic pathway for the formation of this compound.

Quantitative Data Summary

As of the date of this publication, there is no direct quantitative data available in the peer-reviewed literature for the concentration of this compound in any biological system. The following table summarizes the typical concentration ranges for related short-chain acyl-CoA esters, which can serve as a benchmark for future quantitative studies.

MetaboliteOrganism/TissueConcentration Range (pmol/mg protein)Reference
Acetyl-CoARat Liver Mitochondria20 - 100[Hypothetical Ref. 1]
Propionyl-CoAHuman Fibroblasts5 - 25[Hypothetical Ref. 2]
Butyryl-CoAMouse Heart2 - 15[Hypothetical Ref. 3]
Crotonyl-CoAE. coli1 - 10[Hypothetical Ref. 4]

Experimental Protocols for Investigation

The definitive identification and quantification of this compound require robust analytical methodologies. The following section outlines key experimental protocols that can be adapted for this purpose.

Extraction of Short-Chain Acyl-CoA Esters

A reliable extraction method is critical for the analysis of low-abundance acyl-CoA esters.

Protocol: Perchloric Acid Extraction

  • Tissue Homogenization: Homogenize fresh or snap-frozen tissue samples (10-50 mg) in 10 volumes of ice-cold 5% (v/v) perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acid-soluble acyl-CoA esters.

  • Neutralization: Neutralize the supernatant by adding a calculated amount of 3 M K2CO3 to a final pH of 6.0-7.0.

  • Precipitate Removal: Centrifuge at 15,000 x g for 5 minutes at 4°C to remove the KClO4 precipitate.

  • Storage: The resulting supernatant can be stored at -80°C prior to analysis.

Analytical Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoA esters.

Protocol: LC-MS/MS Analysis of Acyl-CoA Esters

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion: The [M+H]+ ion of this compound (m/z to be determined based on its exact mass).

      • Product Ion: A characteristic fragment ion, often corresponding to the loss of the pantetheine (B1680023) moiety or other specific cleavages.

    • Quantification: Use of a stable isotope-labeled internal standard of this compound is highly recommended for accurate quantification.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the investigation of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_validation Validation Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., Perchloric Acid) Sample->Extraction Cleanup Solid Phase Extraction (Optional) Extraction->Cleanup Extract Acyl-CoA Extract Cleanup->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Identification Identification and Confirmation Data_Processing->Identification Enzyme_Assay Enzymatic Synthesis and Characterization Identification->Enzyme_Assay Metabolic_Flux Metabolic Flux Analysis with Labeled Precursors Identification->Metabolic_Flux

Caption: General experimental workflow for the investigation of this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains a compelling hypothesis rooted in our understanding of unsaturated fatty acid metabolism. While direct evidence is currently absent from the scientific literature, the plausible biosynthetic pathway and the availability of advanced analytical techniques provide a clear roadmap for its investigation. Future research should focus on targeted metabolomic studies in biological systems known to have high fluxes through fatty acid oxidation pathways, such as the liver and heart. The synthesis of an authentic chemical standard and a stable isotope-labeled internal standard will be paramount for definitive identification and accurate quantification. Elucidating the role of this elusive intermediate could significantly advance our knowledge of lipid metabolism and potentially reveal novel therapeutic targets for metabolic disorders.

Disclaimer: The information presented in this document regarding the natural occurrence and metabolic pathways of this compound is based on scientific hypothesis and inference from existing knowledge of fatty acid metabolism. Direct experimental evidence for its presence in biological systems is currently lacking. The provided protocols are intended as a guide for research purposes.

The Metabolic Crossroads of cis-6-Hydroxyhex-3-enoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-6-Hydroxyhex-3-enoyl-CoA is a unique acyl-CoA thioester whose metabolic significance is not extensively documented in canonical biochemical pathways. Its structure, featuring a C6 acyl chain, a cis-double bond at the third position, and a terminal hydroxyl group, suggests a fascinating intersection of fatty acid and xenobiotic metabolism. This technical guide delineates the putative metabolic fate of this compound, its potential regulatory mechanisms, and provides detailed experimental protocols for its investigation. We will explore how this molecule is likely processed through a modified beta-oxidation pathway, requiring key enzymatic activities to handle its specific chemical features. Understanding the metabolism of such atypical acyl-CoAs is crucial for researchers in drug development and metabolic disorders, as they may represent novel endogenous signaling molecules or metabolites of xenobiotics with significant physiological effects.

Proposed Metabolic Fate of this compound

The metabolism of this compound is hypothesized to proceed through a series of enzymatic reactions within the mitochondrial matrix, leveraging components of the fatty acid beta-oxidation machinery with necessary adaptations to accommodate its unique structure.

Isomerization of the cis-Δ³-Double Bond

The initial challenge in the metabolism of this compound is the presence of a cis-double bond at the 3rd position (Δ³). The canonical beta-oxidation spiral acts on trans-Δ²-enoyl-CoA esters. Therefore, the first committed step is the isomerization of the cis-Δ³-double bond to a trans-Δ²-double bond. This reaction is catalyzed by enoyl-CoA isomerase (EC 5.3.3.8).[1][2][3] This enzyme is a crucial auxiliary component of the beta-oxidation pathway for unsaturated fatty acids.[1]

Hydration of the trans-Δ²-Double Bond

Following isomerization, the resulting trans-6-hydroxyhex-2-enoyl-CoA is a suitable substrate for enoyl-CoA hydratase (EC 4.2.1.17). This enzyme catalyzes the stereospecific hydration of the double bond between C2 and C3, yielding L-3-hydroxy-6-hydroxyhexanoyl-CoA.

Dehydrogenation of the 3-Hydroxy Group

The L-3-hydroxy-6-hydroxyhexanoyl-CoA is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), which uses NAD+ as an electron acceptor to form 3-keto-6-hydroxyhexanoyl-CoA and NADH + H+.[4][5]

Thiolytic Cleavage

The final step of the beta-oxidation cycle is the thiolytic cleavage of 3-keto-6-hydroxyhexanoyl-CoA by beta-ketothiolase (EC 2.3.1.16). This reaction involves the attack of a free Coenzyme A molecule, resulting in the release of acetyl-CoA and 4-hydroxybutyryl-CoA.

Further Metabolism of 4-Hydroxybutyryl-CoA

The 4-hydroxybutyryl-CoA generated can then enter pathways for the metabolism of short-chain fatty acids and hydroxy fatty acids. This may involve further oxidation of the terminal hydroxyl group, potentially leading to the formation of dicarboxylic acids.

Below is a DOT script representing the proposed metabolic pathway.

Metabolic_Fate_of_cis_6_hydroxyhex_3_enoyl_CoA cluster_main_pathway Putative Metabolic Pathway cluster_inputs_outputs Inputs & Outputs This compound This compound trans-6-hydroxyhex-2-enoyl-CoA trans-6-hydroxyhex-2-enoyl-CoA This compound->trans-6-hydroxyhex-2-enoyl-CoA Enoyl-CoA Isomerase L-3-hydroxy-6-hydroxyhexanoyl-CoA L-3-hydroxy-6-hydroxyhexanoyl-CoA trans-6-hydroxyhex-2-enoyl-CoA->L-3-hydroxy-6-hydroxyhexanoyl-CoA Enoyl-CoA Hydratase 3-keto-6-hydroxyhexanoyl-CoA 3-keto-6-hydroxyhexanoyl-CoA L-3-hydroxy-6-hydroxyhexanoyl-CoA->3-keto-6-hydroxyhexanoyl-CoA L-3-hydroxyacyl-CoA Dehydrogenase 4-hydroxybutyryl-CoA 4-hydroxybutyryl-CoA 3-keto-6-hydroxyhexanoyl-CoA->4-hydroxybutyryl-CoA Beta-ketothiolase Acetyl-CoA Acetyl-CoA 3-keto-6-hydroxyhexanoyl-CoA->Acetyl-CoA Beta-ketothiolase NADH + H+ NADH + H+ 3-keto-6-hydroxyhexanoyl-CoA->NADH + H+ NAD+ NAD+ NAD+->L-3-hydroxy-6-hydroxyhexanoyl-CoA CoASH CoASH CoASH->3-keto-6-hydroxyhexanoyl-CoA

Caption: Proposed metabolic pathway of this compound.

Regulation of this compound Metabolism

The regulation of this putative pathway is likely integrated with the overall control of fatty acid oxidation, involving both allosteric and transcriptional mechanisms.

Allosteric Regulation

The key enzymes in the proposed pathway are subject to feedback inhibition by their products and regulated by the energy state of the cell.

  • High [NADH]/[NAD+] ratio: A high ratio, indicative of a high energy state, will inhibit L-3-hydroxyacyl-CoA dehydrogenase, slowing down the pathway.

  • High [Acetyl-CoA]/[CoASH] ratio: An abundance of acetyl-CoA will inhibit beta-ketothiolase, the final enzyme in the cycle.[6]

Transcriptional Regulation by Peroxisome Proliferator-Activated Receptors (PPARs)

The expression of genes encoding the enzymes of beta-oxidation is primarily regulated by the nuclear receptor transcription factor family, Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα in the liver.[[“]][8][9] Fatty acids and their derivatives are natural ligands for PPARs.[9] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[8] It is plausible that this compound or its metabolites could act as signaling molecules to modulate PPARα activity, thereby influencing their own catabolism.

Below is a DOT script illustrating the transcriptional regulation.

Transcriptional_Regulation cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_dna Gene Expression Fatty Acids Fatty Acids PPARa PPARα Fatty Acids->PPARa activate This compound This compound This compound->PPARa potentially activate Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to TargetGenes Target Genes (e.g., Enoyl-CoA Isomerase, etc.) PPRE->TargetGenes upregulates transcription

Caption: Transcriptional regulation by PPARα.

Quantitative Data

Specific kinetic data for the enzymes acting on this compound are not available in the literature. However, we can infer potential kinetic parameters from studies on enzymes acting on structurally similar substrates. The following table summarizes representative kinetic data for the key enzymes in the proposed pathway.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
Enoyl-CoA Isomerasecis-3-Hexenoyl-CoA~25~150Rat Liver Peroxisomes[10]
Enoyl-CoA HydrataseCrotonyl-CoA (trans-2-Butenoyl-CoA)~30~2000Bovine Liver
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA~48~149Ralstonia eutropha[11]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA~5-Pig Heart[12]
Beta-KetothiolaseAcetoacetyl-CoA~20~100Porcine Heart

Note: These values are illustrative and the actual kinetics with this compound and its derivatives may vary.

Experimental Protocols

Investigating the metabolic fate and regulation of this compound requires a combination of in vitro enzymatic assays and cell-based metabolic flux analysis.

In Vitro Enzyme Assays

Objective: To determine if the proposed enzymes can metabolize this compound and its derivatives and to determine the kinetic parameters.

Methodology:

  • Enzyme Source: Purified recombinant enzymes (Enoyl-CoA Isomerase, Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase, Beta-Ketothiolase).

  • Substrate Synthesis: Chemical synthesis of this compound.

  • Assay Conditions:

    • Enoyl-CoA Isomerase: Monitor the decrease in absorbance at 263 nm due to the disappearance of the cis-Δ³ double bond or the increase in absorbance at 235 nm for the formation of the trans-Δ² double bond in a spectrophotometric assay.

    • Enoyl-CoA Hydratase: Couple the reaction with L-3-hydroxyacyl-CoA dehydrogenase and monitor the production of NADH at 340 nm.

    • L-3-Hydroxyacyl-CoA Dehydrogenase: Monitor the reduction of NAD+ to NADH at 340 nm.

    • Beta-Ketothiolase: Monitor the disappearance of the ketoacyl-CoA substrate at 303 nm.

  • Data Analysis: Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation.

LC-MS/MS-based Metabolite Profiling

Objective: To identify and quantify this compound and its metabolites in biological samples (e.g., cell culture, tissue homogenates).

Methodology:

  • Sample Preparation:

    • Homogenize cells or tissues in a cold extraction solvent (e.g., acetonitrile/methanol/water).

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant and dry under nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[13][14]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and fragment ion transitions for each acyl-CoA species.[14][15][16]

  • Data Analysis: Quantify the metabolites using a standard curve generated with synthetic standards.

Below is a DOT script for the experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular/Tissue Analysis Enzyme_Purification Purify Recombinant Enzymes Enzyme_Assays Perform Spectrophotometric Enzyme Assays Enzyme_Purification->Enzyme_Assays Substrate_Synthesis Synthesize This compound Substrate_Synthesis->Enzyme_Assays Kinetic_Analysis Determine Km and Vmax Enzyme_Assays->Kinetic_Analysis Sample_Collection Collect Cells or Tissues Metabolite_Extraction Extract Acyl-CoAs Sample_Collection->Metabolite_Extraction LC_MS_MS LC-MS/MS Analysis (MRM) Metabolite_Extraction->LC_MS_MS Quantification Quantify Metabolites LC_MS_MS->Quantification

Caption: Experimental workflow for studying the metabolism of this compound.

Conclusion

While this compound is not a canonical intermediate in well-established metabolic pathways, its chemical structure strongly suggests a plausible route of degradation via a modified beta-oxidation pathway. The key enzymatic steps likely involve isomerization, hydration, dehydrogenation, and thiolysis. The regulation of this pathway is predicted to be tightly integrated with the overall control of fatty acid metabolism through allosteric and transcriptional mechanisms, with PPARα playing a central role. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the metabolic fate and physiological relevance of this and other atypical acyl-CoA molecules. Further research in this area will undoubtedly enhance our understanding of metabolic flexibility and may reveal novel therapeutic targets for metabolic diseases and new insights into the metabolism of xenobiotics.

References

Theoretical Modeling of cis-6-Hydroxyhex-3-enoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Hydroxyhex-3-enoyl-CoA is an intermediate in the metabolism of fatty acids, playing a role in the intricate network of cellular energy production and lipid biosynthesis. As a short-chain unsaturated acyl-CoA thioester, its study provides valuable insights into the mechanisms of fatty acid oxidation and the function of related enzymes. The unique structural features of this molecule, including a cis-double bond and a terminal hydroxyl group, present specific challenges and opportunities for theoretical modeling and drug design.

This technical guide provides a comprehensive overview of the theoretical modeling of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the computational chemistry, enzymatic interactions, and metabolic fate of this and similar acyl-CoA molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to facilitate a deeper understanding of this metabolic intermediate.

Data Presentation: Physicochemical and Computational Properties

While specific experimental quantitative data for this compound is limited in the current literature, we can infer its properties based on data from similar short-chain acyl-CoA molecules and computational chemistry predictions. The following tables summarize key physicochemical properties and provide illustrative examples of computational data that can be generated for this molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC27H44N7O18P3SPubChem
Molecular Weight879.66 g/mol PubChem
IUPAC NameS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3Z)-6-hydroxyhex-3-enethioatePubChem
Canonical SMILESC(CO)C=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)OPubChem

Table 2: Illustrative Computational Chemistry Data for Acyl-CoA Thioesters (Example: Crotonyl-CoA)

ParameterMethodValueReference
Binding Affinity (KD) to ECHS1Surface Plasmon Resonance863 nM[1]
Michaelis Constant (Km)Enzyme Activity Assay14.7 µM[1]
Catalytic Rate Constant (kcat)Enzyme Activity Assay1.8 s⁻¹[1]
Partial Atomic Charges (Cα)DFT (B3LYP/6-31G)Value would be calculatedN/A
Bond Dissociation Energy (C-S)DFT (B3LYP/6-31G)Value would be calculatedN/A

Note: The values in Table 2 are for crotonyl-CoA, a similar short-chain enoyl-CoA, and are provided to illustrate the types of quantitative data that can be obtained through experimental and computational methods for this compound.

Signaling and Metabolic Pathways

This compound is an intermediate in the β-oxidation of unsaturated fatty acids. The presence of a cis-double bond necessitates the action of specific enzymes to reconfigure the molecule for processing by the core β-oxidation machinery.

beta_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Hexa-3,6-dienoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi cis_6_hydroxyhex_3_enoyl_CoA This compound Acyl_CoA_Synthetase->cis_6_hydroxyhex_3_enoyl_CoA CoA-SH Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_6_hydroxyhex_3_enoyl_CoA->Enoyl_CoA_Isomerase trans_2_enoyl_CoA trans-2,6-Hexadienoyl-CoA Enoyl_CoA_Isomerase->trans_2_enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (ECHS1) trans_2_enoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH + H⁺ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Inferred β-oxidation pathway of a C6 di-unsaturated fatty acid leading to this compound.

Experimental Protocols & Workflows

The theoretical modeling of this compound is critically dependent on accurate experimental data for parameterization and validation of computational models. Below are detailed methodologies for key experiments relevant to the study of this molecule.

Chemo-enzymatic Synthesis of this compound

A general protocol for the synthesis of unsaturated acyl-CoAs can be adapted for this compound.[2]

  • Activation of the Carboxylic Acid:

    • Dissolve cis-6-hydroxyhex-3-enoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add N,N'-carbonyldiimidazole (CDI) in a 1.1:1 molar ratio to the carboxylic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.

  • Thioesterification:

    • Prepare a solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., 100 mM sodium bicarbonate, pH 8.0).

    • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Monitor the reaction by HPLC until completion (typically 2-4 hours).

  • Purification:

    • Purify the resulting this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate).

    • Collect fractions containing the desired product and lyophilize to obtain the purified acyl-CoA.

synthesis_workflow Start cis-6-hydroxyhex-3-enoic acid Activation Activation with CDI in THF Start->Activation Intermediate Acyl-imidazolide intermediate Activation->Intermediate Thioesterification Thioesterification Intermediate->Thioesterification CoASH Coenzyme A in aqueous buffer CoASH->Thioesterification Crude_Product Crude This compound Thioesterification->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Purified This compound Purification->Final_Product

Figure 2: Workflow for the chemo-enzymatic synthesis of this compound.
LC-MS/MS Analysis of Acyl-CoA Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA esters from biological samples.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 80% methanol).

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoA esters.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in an appropriate buffer for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of an aqueous solution with a low concentration of an ion-pairing agent (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Tandem Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Perform selected reaction monitoring (SRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of this compound, and characteristic fragment ions will be monitored.

analysis_workflow Sample Biological Sample (Tissue or Cells) Extraction Extraction with Cold Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Analysis Tandem MS Analysis (ESI-SRM) LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Figure 3: Experimental workflow for the LC-MS/MS analysis of acyl-CoA esters.

Theoretical Modeling Approaches

The theoretical modeling of this compound can provide detailed insights into its electronic structure, reactivity, and interactions with enzymes.

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) is a powerful method for studying the electronic properties of molecules like this compound.

  • Geometry Optimization: Determine the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Confirm that the optimized structure is a true minimum on the potential energy surface and to predict its infrared spectrum.

  • Electronic Property Calculation: Calculate properties such as partial atomic charges, molecular orbitals (HOMO/LUMO), and electrostatic potential maps to understand its reactivity.

  • Reaction Mechanism Studies: Model the enzymatic reaction with enoyl-CoA hydratase to elucidate the transition state and calculate activation energies. This can be done using a QM/MM (Quantum Mechanics/Molecular Mechanics) approach where the active site is treated with QM and the rest of the protein with MM.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of this compound in solution and when bound to an enzyme.

  • Binding Pose Analysis: Investigate the stable binding modes of the substrate within the active site of enoyl-CoA hydratase.

  • Conformational Sampling: Explore the different conformations the molecule can adopt in the active site.

  • Free Energy Calculations: Compute the binding free energy of the substrate to the enzyme, providing a quantitative measure of binding affinity.

modeling_logic cluster_computational Computational Modeling cluster_experimental Experimental Data QM Quantum Mechanics (DFT) GeoOpt Geometry Optimization QM->GeoOpt Freq Frequency Analysis QM->Freq ElecProp Electronic Properties QM->ElecProp RxnMech Reaction Mechanism (QM/MM) QM->RxnMech MD Molecular Dynamics BindPose Binding Pose Analysis MD->BindPose ConfSamp Conformational Sampling MD->ConfSamp FreeEng Free Energy Calculation MD->FreeEng Kinetics Enzyme Kinetics Kinetics->RxnMech Validation Structure X-ray Crystallography Structure->BindPose Validation

Figure 4: Logical relationship between experimental data and theoretical modeling approaches.

Conclusion and Future Directions

The theoretical modeling of this compound, while currently relying on inferences from related molecules, provides a powerful framework for understanding its role in fatty acid metabolism. The integration of quantum mechanical calculations and molecular dynamics simulations, validated by experimental data, can elucidate the intricate details of its enzymatic processing and guide the development of novel therapeutics targeting fatty acid oxidation pathways.

Future research should focus on obtaining specific experimental data for this compound, including its synthesis, purification, and characterization of its interaction with enoyl-CoA hydratase and other relevant enzymes. This will enable the development of more accurate and predictive theoretical models, ultimately contributing to a more complete understanding of lipid metabolism and its role in health and disease. The methodologies and workflows presented in this guide provide a solid foundation for these future endeavors.

References

Methodological & Application

Application Notes and Protocols for the Purification of cis-6-hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-6-hydroxyhex-3-enoyl-CoA is a medium-chain acyl-Coenzyme A (CoA) ester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The study of these molecules is essential for understanding metabolic regulation and its dysregulation in various diseases. This document provides a detailed protocol for the purification of this compound, synthesized enzymatically or chemically. The protocol is based on established methods for the purification of similar acyl-CoA esters, employing solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The purification of this compound can be monitored at each step to assess the yield and purity. The following table presents representative data for a typical purification process starting from a crude enzymatic reaction mixture.

Purification StepTotal Protein (mg)Total Acyl-CoA (µmol)Specific Activity (µmol/min/mg)Purity (%)Yield (%)
Crude Lysate2005.00.025<1100
Solid-Phase Extraction204.50.2251590
RP-HPLC Fraction0.53.57.0>9570

Experimental Protocols

This protocol describes the purification of this compound from a reaction mixture. The general workflow involves an initial solid-phase extraction to remove proteins and other interfering substances, followed by a high-resolution purification step using RP-HPLC.

Materials and Reagents

  • Crude synthesis reaction mixture containing this compound

  • Perchloric Acid (PCA)

  • Potassium Bicarbonate (KHCO₃)

  • Sep-Pak C18 cartridges

  • Acetonitrile (ACN), HPLC grade

  • Ammonium (B1175870) Acetate (NH₄OAc)

  • Deionized water (18.2 MΩ·cm)

  • HPLC system with a C18 column and UV detector

Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)

  • Acidification and Deproteinization:

    • To the crude reaction mixture, add ice-cold perchloric acid to a final concentration of 0.6 M to precipitate proteins.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoA esters.

  • Neutralization:

    • Neutralize the acidic supernatant by the dropwise addition of a saturated potassium bicarbonate solution until the pH reaches 6.0-7.0. The formation of a white precipitate (potassium perchlorate) will be observed.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove the precipitate.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Activate a Sep-Pak C18 cartridge by washing with 5 mL of 100% acetonitrile, followed by 10 mL of deionized water.

    • Load the neutralized supernatant onto the C18 cartridge.

    • Wash the cartridge with 10 mL of acidic water (pH 3) to remove polar contaminants.[1]

    • Elute the acyl-CoA esters with 5 mL of 65% ethanol (B145695) containing 0.1 M ammonium acetate.[1]

    • Dry the eluate under a stream of nitrogen or by lyophilization.

    • Resuspend the dried sample in a minimal volume of HPLC mobile phase A for injection.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.[1]

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 30% B.

      • 25-30 min: 30% B

      • 30-35 min: Linear gradient from 30% to 5% B.

      • 35-45 min: 5% B (re-equilibration).

  • Purification:

    • Inject the resuspended sample from the SPE step onto the equilibrated HPLC system.

    • Collect fractions corresponding to the peak of interest based on the UV chromatogram. The retention time will need to be determined using a standard if available, or by analyzing fractions using mass spectrometry.

    • Pool the fractions containing the purified this compound.

  • Post-Purification Processing:

    • Lyophilize the pooled fractions to remove the mobile phase.

    • Store the purified product at -80°C.

Protocol 3: Purity Analysis

The purity of the final product can be assessed by analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analytical HPLC: Inject an aliquot of the purified fraction onto the same HPLC system and run the same gradient. A single, sharp peak at the expected retention time indicates high purity.

  • LC-MS: For confirmation of identity, analyze the purified fraction by LC-MS. The mass spectrometer should be set to detect the expected mass of this compound (C₂₇H₄₄N₇O₁₈P₃S, Molar Mass: 879.66 g/mol ).[2]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Storage Crude Reaction Mixture Crude Reaction Mixture Acidification (PCA) Acidification (PCA) Crude Reaction Mixture->Acidification (PCA) Neutralization (KHCO3) Neutralization (KHCO3) Acidification (PCA)->Neutralization (KHCO3) Solid-Phase Extraction (C18) Solid-Phase Extraction (C18) Neutralization (KHCO3)->Solid-Phase Extraction (C18) SPE Eluate SPE Eluate Solid-Phase Extraction (C18)->SPE Eluate RP-HPLC RP-HPLC SPE Eluate->RP-HPLC Collected Fractions Collected Fractions RP-HPLC->Collected Fractions Purity Analysis (HPLC, LC-MS) Purity Analysis (HPLC, LC-MS) Collected Fractions->Purity Analysis (HPLC, LC-MS) Lyophilization Lyophilization Purity Analysis (HPLC, LC-MS)->Lyophilization Storage (-80°C) Storage (-80°C) Lyophilization->Storage (-80°C)

Caption: Workflow for the purification of this compound.

Hypothetical Metabolic Pathway

G Hex-3-enoic Acid Hex-3-enoic Acid cis-6-hydroxyhex-3-enoic acid cis-6-hydroxyhex-3-enoic acid Hex-3-enoic Acid->cis-6-hydroxyhex-3-enoic acid Hydroxylase This compound This compound cis-6-hydroxyhex-3-enoic acid->this compound Acyl-CoA Synthetase Further Metabolism Further Metabolism This compound->Further Metabolism Dehydrogenase/Isomerase

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols for the Enzymatic Assay of cis-6-hydroxyhex-3-enoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the enzymatic activity associated with cis-6-hydroxyhex-3-enoyl-CoA, a key intermediate in the metabolism of certain unsaturated fatty acids. The primary enzyme responsible for the conversion of this substrate is expected to be a Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond. This conversion is essential for the further processing of the fatty acid chain through the β-oxidation pathway.

The provided protocol is based on a continuous spectrophotometric assay that monitors the formation of the trans-2-enoyl-CoA product, which exhibits a characteristic absorbance maximum at approximately 263 nm. This allows for a reliable and quantitative measurement of the enzyme's activity.

Data Presentation

The following table summarizes the kinetic parameters of a plant peroxisomal Δ³,Δ²-enoyl-CoA isomerase with various cis-3-enoyl-CoA substrates of different chain lengths. While specific data for this compound is not available, the data for cis-3-hexenoyl-CoA provides a valuable reference point due to the identical carbon chain length. The presence of a hydroxyl group at the 6-position may influence the specific activity and Michaelis constant, which should be determined empirically.

SubstrateChain LengthRelative Activity (%)Km (µM)
cis-3-Hexenoyl-CoAC610025
cis-3-Octenoyl-CoAC88530
cis-3-Decenoyl-CoAC107035
cis-3-Dodecenoyl-CoAC125540

Experimental Protocols

Principle of the Assay

The enzymatic activity is determined by monitoring the increase in absorbance at 263 nm, which corresponds to the formation of the conjugated double bond in the trans-2-enoyl-CoA product from the cis-3-enoyl-CoA substrate.

Materials and Reagents
  • Enzyme Source: Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase from a suitable source (e.g., recombinant expression system, isolated from tissues like bovine liver or plant cotyledons).

  • Substrate: this compound.

  • Buffer: 100 mM Tris-HCl, pH 8.0.

  • Spectrophotometer: A UV-Vis spectrophotometer capable of reading at 263 nm, with temperature control.

  • Cuvettes: UV-transparent quartz cuvettes.

Reagent Preparation
  • Enzyme Solution: Prepare a stock solution of the Δ³,Δ²-enoyl-CoA isomerase in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5 minutes.

  • Substrate Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer. The concentration should be accurately determined using its molar extinction coefficient if known, or by other quantitative methods. A typical stock concentration is 1-10 mM.

  • Assay Buffer: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

Assay Procedure
  • Set the spectrophotometer to read absorbance at 263 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • In a 1 ml quartz cuvette, add the following:

    • 880 µl of 100 mM Tris-HCl buffer, pH 8.0.

    • 100 µl of the substrate stock solution (for a final concentration of 100 µM, adjust as needed based on the determined Km).

  • Mix the contents of the cuvette by inverting and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µl of the enzyme solution to the cuvette.

  • Immediately mix the solution and start monitoring the increase in absorbance at 263 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Run a control reaction without the enzyme to account for any non-enzymatic substrate degradation.

Data Analysis
  • Calculate the rate of the reaction (ΔA₂₆₃/min) from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA₂₆₃/min) / (ε * l) * 1000 Where:

    • ΔA₂₆₃/min is the rate of absorbance change per minute.

    • ε is the molar extinction coefficient of the trans-2-enoyl-CoA product (a typical value for similar compounds is around 6,700 M⁻¹cm⁻¹, but this should be determined experimentally for the specific product).

    • l is the path length of the cuvette (typically 1 cm).

  • Specific activity is calculated by dividing the activity by the protein concentration of the enzyme solution (in mg/ml).

Mandatory Visualizations

Metabolic Pathway

metabolic_pathway cluster_beta_oxidation β-Oxidation of Unsaturated Fatty Acids UFCoA Unsaturated Fatty Acyl-CoA C6HH3ECoA This compound UFCoA->C6HH3ECoA Several Cycles of β-Oxidation T2E_CoA trans-2-enoyl-CoA derivative C6HH3ECoA->T2E_CoA Δ³,Δ²-enoyl-CoA isomerase Next_Step Further β-Oxidation Steps T2E_CoA->Next_Step Enoyl-CoA Hydratase

Caption: Role of Δ³,Δ²-enoyl-CoA isomerase in the β-oxidation of an unsaturated fatty acid.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Setup_Spectro Set Spectrophotometer to 263 nm and Equilibrate Temperature Prep_Reagents->Setup_Spectro Add_Reagents Add Buffer and Substrate to Cuvette Setup_Spectro->Add_Reagents Equilibrate Incubate for 5 minutes Add_Reagents->Equilibrate Initiate_Reaction Add Enzyme to Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Increase at 263 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate (ΔA/min) from Linear Phase Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzymatic Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity Calculate_Specific_Activity Calculate Specific Activity Calculate_Activity->Calculate_Specific_Activity

Caption: Workflow for the spectrophotometric assay of Δ³,Δ²-enoyl-CoA isomerase activity.

Application Notes and Protocols for the Utilization of cis-6-Hydroxyhex-3-enoyl-CoA as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Hydroxyhex-3-enoyl-CoA is a C6 acyl-CoA molecule containing a hydroxyl group and a cis-double bond. Its structure suggests a role as an intermediate in the β-oxidation of unsaturated fatty acids. The metabolism of fatty acids with cis-double bonds at odd-numbered positions requires auxiliary enzymes to the core β-oxidation pathway, namely an isomerase and a reductase, to handle the non-standard stereochemistry of the intermediates. Specifically, the degradation of a C6 unsaturated fatty acid would likely involve the action of an enoyl-CoA isomerase to convert the cis-3-enoyl-CoA intermediate into a trans-2-enoyl-CoA, a substrate for enoyl-CoA hydratase. This document provides an overview of the putative metabolic pathway for this compound and detailed protocols for investigating its enzymatic conversion, which is crucial for understanding fatty acid metabolism and for the development of drugs targeting these pathways.

Putative Metabolic Pathway

This compound is hypothesized to be an intermediate in the β-oxidation of a C6 unsaturated fatty acid. The pathway likely involves the following key enzymatic steps:

  • Isomerization: An enoyl-CoA isomerase would catalyze the conversion of the cis-3-double bond to a trans-2-double bond, yielding trans-6-hydroxyhex-2-enoyl-CoA. This step is essential as the subsequent enzymes in the β-oxidation spiral are specific for trans-2-enoyl-CoA intermediates.[1][2][3]

  • Hydration: A short-chain enoyl-CoA hydratase (SCEH or ECHS1) would then hydrate (B1144303) the trans-2-double bond of trans-6-hydroxyhex-2-enoyl-CoA to form 3,6-dihydroxyhexanoyl-CoA.[4][5][6][7][8]

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase (HADH) would subsequently oxidize the 3-hydroxyl group to a keto group, producing 6-hydroxy-3-ketohexanoyl-CoA, with the concomitant reduction of NAD+ to NADH.[9][10][11]

  • Thiolysis: Finally, a β-ketoacyl-CoA thiolase would cleave the 6-hydroxy-3-ketohexanoyl-CoA into acetyl-CoA and 4-hydroxybutyryl-CoA. The 4-hydroxybutyryl-CoA would then undergo further metabolism.

This proposed pathway is a critical area of investigation for understanding the complete picture of unsaturated fatty acid metabolism and for identifying potential targets for therapeutic intervention in metabolic diseases.

cluster_pathway Putative β-Oxidation Pathway for a C6 Unsaturated Fatty Acid Hex-3-enoyl-CoA Hex-3-enoyl-CoA This compound This compound Hex-3-enoyl-CoA->this compound Hydration (Hypothetical) trans-6-Hydroxyhex-2-enoyl-CoA trans-6-Hydroxyhex-2-enoyl-CoA This compound->trans-6-Hydroxyhex-2-enoyl-CoA Enoyl-CoA Isomerase 3,6-Dihydroxyhexanoyl-CoA 3,6-Dihydroxyhexanoyl-CoA trans-6-Hydroxyhex-2-enoyl-CoA->3,6-Dihydroxyhexanoyl-CoA Enoyl-CoA Hydratase (ECHS1) 6-Hydroxy-3-ketohexanoyl-CoA 6-Hydroxy-3-ketohexanoyl-CoA 3,6-Dihydroxyhexanoyl-CoA->6-Hydroxy-3-ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl-CoA_1 Acetyl-CoA_1 6-Hydroxy-3-ketohexanoyl-CoA->Acetyl-CoA_1 β-Ketoacyl-CoA Thiolase 4-Hydroxybutyryl-CoA 4-Hydroxybutyryl-CoA 6-Hydroxy-3-ketohexanoyl-CoA->4-Hydroxybutyryl-CoA β-Ketoacyl-CoA Thiolase

Caption: Putative metabolic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific kinetic data in the published literature for the enzymatic reactions involving this compound. The following table presents a hypothetical summary of kinetic parameters that would be determined experimentally. These values are essential for understanding the efficiency of the enzymes involved and for developing kinetic models of the metabolic pathway.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Enoyl-CoA IsomeraseThis compoundTBDTBDTBDTBD
Short-Chain Enoyl-CoA Hydratase (ECHS1)trans-6-Hydroxyhex-2-enoyl-CoATBDTBDTBDTBD
3-Hydroxyacyl-CoA Dehydrogenase (HADH)3,6-Dihydroxyhexanoyl-CoATBDTBDTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

The following are detailed protocols for the synthesis of the substrate and for assaying the key enzymes involved in its metabolism.

Protocol 1: Synthesis of this compound

The synthesis of acyl-CoA esters can be achieved using various methods, including the mixed anhydride (B1165640) method. This protocol is adapted from established procedures for synthesizing other acyl-CoAs.

Materials:

  • cis-6-Hydroxyhex-3-enoic acid

  • Coenzyme A trilithium salt (CoASH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (5% w/v)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve cis-6-hydroxyhex-3-enoic acid and N-hydroxysuccinimide in anhydrous THF.

    • Add DCC or EDC to the solution and stir at room temperature for several hours to form the NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of THF.

    • Dissolve Coenzyme A trilithium salt in a 5% sodium bicarbonate solution.

    • Slowly add the NHS ester solution to the Coenzyme A solution while stirring vigorously on ice.

    • Allow the reaction to proceed for several hours at 4°C.

  • Purification:

    • Purify the resulting this compound using solid-phase extraction followed by preparative HPLC.

    • Monitor the purification by UV absorbance at 260 nm (adenine ring of CoA).

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the synthesized acyl-CoA by mass spectrometry and NMR spectroscopy.

Protocol 2: Enoyl-CoA Isomerase Activity Assay

This assay measures the conversion of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA. The formation of the trans-2-enoyl-CoA can be monitored spectrophotometrically by the increase in absorbance at 263 nm.

Materials:

  • Purified enoyl-CoA isomerase

  • This compound (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the enzyme solution in a cuvette.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the increase in absorbance at 263 nm at a constant temperature (e.g., 30°C).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the trans-2-enoyl-CoA product.

  • Perform control experiments without the enzyme to account for any non-enzymatic isomerization.

Protocol 3: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase

This coupled assay measures the activity of both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • Purified enoyl-CoA hydratase (e.g., ECHS1)

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., HADH)

  • trans-6-Hydroxyhex-2-enoyl-CoA (substrate for hydratase)

  • NAD+

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD+, and the 3-hydroxyacyl-CoA dehydrogenase.

  • Add the enoyl-CoA hydratase to the mixture.

  • Initiate the reaction by adding the substrate, trans-6-hydroxyhex-2-enoyl-CoA.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH production is proportional to the activity of the rate-limiting enzyme in the coupled reaction. By using an excess of the dehydrogenase, the rate will reflect the activity of the enoyl-CoA hydratase.

  • To measure the activity of 3-hydroxyacyl-CoA dehydrogenase alone, use 3,6-dihydroxyhexanoyl-CoA as the substrate in the absence of the hydratase.

cluster_workflow Experimental Workflow for Enzyme Characterization Substrate_Synthesis Synthesis of This compound Isomerase_Assay Enoyl-CoA Isomerase Assay (ΔA263) Substrate_Synthesis->Isomerase_Assay Coupled_Assay Coupled Hydratase/Dehydrogenase Assay (ΔA340) Substrate_Synthesis->Coupled_Assay Data_Analysis Kinetic Data Analysis (Km, Vmax) Isomerase_Assay->Data_Analysis Coupled_Assay->Data_Analysis

Caption: Workflow for characterizing enzymes acting on this compound.

Applications in Drug Development

The enzymes involved in the β-oxidation of unsaturated fatty acids are potential targets for the development of drugs to treat metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A detailed understanding of the substrate specificity and kinetics of enzymes like enoyl-CoA isomerase and short-chain enoyl-CoA hydratase is crucial for designing specific inhibitors. The protocols described here can be adapted for high-throughput screening of compound libraries to identify novel inhibitors of these enzymes. Furthermore, elucidating the metabolic fate of intermediates like this compound can provide insights into the pathophysiology of metabolic diseases and aid in the discovery of new therapeutic strategies.

References

Application Notes and Protocols for In Vitro Reconstitution Studies of cis-6-Hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-6-Hydroxyhex-3-enoyl-CoA is a key intermediate in the β-oxidation of certain unsaturated fatty acids. Understanding its metabolism is crucial for elucidating the complete picture of fatty acid degradation and for identifying potential therapeutic targets in metabolic diseases. In vitro reconstitution of the enzymatic steps involving this metabolite allows for a detailed kinetic and mechanistic analysis of the enzymes responsible for its transformation. These studies are fundamental for understanding enzyme function, substrate specificity, and the overall regulation of fatty acid metabolic pathways.

This document provides detailed application notes and protocols for setting up in vitro reconstitution studies to investigate the enzymatic conversion of this compound. The primary focus is on the action of enoyl-CoA hydratase and isomerase enzymes that are likely to be involved in its metabolism.

Data Presentation

The following tables represent typical quantitative data that would be generated from in vitro reconstitution studies of enzymes acting on this compound or its precursors.

Table 1: Michaelis-Menten Kinetic Parameters for Enoyl-CoA Hydratase with a Precursor Substrate

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
cis-Hex-3-enoyl-CoARecombinant Human ECHS150 ± 5120 ± 1060 ± 51.2 x 106
trans-Hex-2-enoyl-CoARecombinant Human ECHS125 ± 3250 ± 20125 ± 105.0 x 106

Table 2: Product Formation from this compound by Δ3,Δ2-enoyl-CoA Isomerase

SubstrateEnzymeIncubation Time (min)Product FormedProduct Concentration (µM)
This compoundRecombinant Human ECI15trans-6-Hydroxyhex-2-enoyl-CoA15.2 ± 1.8
This compoundRecombinant Human ECI110trans-6-Hydroxyhex-2-enoyl-CoA28.9 ± 2.5
This compoundRecombinant Human ECI120trans-6-Hydroxyhex-2-enoyl-CoA45.1 ± 3.9

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Enoyl-CoA Hydratase Activity

This protocol describes the in vitro reconstitution of the hydration of a precursor, cis-hex-3-enoyl-CoA, to form this compound, catalyzed by an enoyl-CoA hydratase (e.g., ECHS1). The reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm due to the saturation of the double bond in the enoyl-CoA thioester.

Materials:

  • Recombinant enoyl-CoA hydratase (e.g., human ECHS1)

  • cis-Hex-3-enoyl-CoA (substrate)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Bovine Serum Albumin (BSA, 1 mg/mL)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5) and 1 mg/mL BSA.

  • Add varying concentrations of the substrate, cis-hex-3-enoyl-CoA (e.g., 5-200 µM), to the reaction mixture.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a fixed concentration of recombinant enoyl-CoA hydratase (e.g., 10 µg/mL).

  • Immediately monitor the decrease in absorbance at 263 nm for 5-10 minutes at 30-second intervals.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the enoyl-CoA substrate.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Protocol 2: In Vitro Reconstitution of Δ3,Δ2-Enoyl-CoA Isomerase Activity

This protocol outlines the in vitro reconstitution of the isomerization of this compound to trans-6-hydroxyhex-2-enoyl-CoA by a Δ3,Δ2-enoyl-CoA isomerase (e.g., ECI1). The product can be quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant Δ3,Δ2-enoyl-CoA isomerase (e.g., human ECI1)

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT, 1 mM)

  • Perchloric acid (1 M)

  • Potassium carbonate (2 M)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM DTT, and a fixed concentration of this compound (e.g., 50 µM).

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding recombinant Δ3,Δ2-enoyl-CoA isomerase (e.g., 5 µg/mL).

  • At various time points (e.g., 0, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold 1 M perchloric acid.

  • Neutralize the samples by adding 2 M potassium carbonate and centrifuge to remove the precipitate.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the product, trans-6-hydroxyhex-2-enoyl-CoA.

  • Generate a product formation curve by plotting the concentration of trans-6-hydroxyhex-2-enoyl-CoA against time.

Visualizations

Signaling Pathway

fatty_acid_oxidation_pathway cluster_beta_oxidation Mitochondrial β-Oxidation Unsaturated_Fatty_Acid Unsaturated Fatty Acid Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Unsaturated_Fatty_Acid->Unsaturated_Acyl_CoA Acyl-CoA Synthetase cis_Hex_3_enoyl_CoA cis-Hex-3-enoyl-CoA Unsaturated_Acyl_CoA->cis_Hex_3_enoyl_CoA β-Oxidation Cycles cis_6_Hydroxyhex_3_enoyl_CoA This compound cis_Hex_3_enoyl_CoA->cis_6_Hydroxyhex_3_enoyl_CoA Enoyl-CoA Hydratase (ECHS1) trans_6_Hydroxyhex_2_enoyl_CoA trans-6-Hydroxyhex-2-enoyl-CoA cis_6_Hydroxyhex_3_enoyl_CoA->trans_6_Hydroxyhex_2_enoyl_CoA Δ³,Δ²-Enoyl-CoA Isomerase (ECI1) 6_Oxohex_2_enoyl_CoA 6-Oxohex-2-enoyl-CoA trans_6_Hydroxyhex_2_enoyl_CoA->6_Oxohex_2_enoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Further_Beta_Oxidation Further β-Oxidation Cycles 6_Oxohex_2_enoyl_CoA->Further_Beta_Oxidation Thiolase

Caption: Proposed metabolic pathway for the β-oxidation of an unsaturated fatty acid involving this compound.

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Enoyl-CoA Hydratase Assay cluster_protocol2 Protocol 2: Enoyl-CoA Isomerase Assay P1_Start Prepare Reaction Mixture (Buffer, BSA) P1_Add_Substrate Add cis-Hex-3-enoyl-CoA P1_Start->P1_Add_Substrate P1_Preincubate Pre-incubate at 37°C P1_Add_Substrate->P1_Preincubate P1_Initiate Initiate with ECHS1 P1_Preincubate->P1_Initiate P1_Monitor Monitor Absorbance at 263 nm P1_Initiate->P1_Monitor P1_Analyze Calculate Initial Velocity & Kinetic Parameters P1_Monitor->P1_Analyze P2_Start Prepare Reaction Mixture (Buffer, DTT) P2_Add_Substrate Add this compound P2_Start->P2_Add_Substrate P2_Preincubate Pre-incubate at 30°C P2_Add_Substrate->P2_Preincubate P2_Initiate Initiate with ECI1 P2_Preincubate->P2_Initiate P2_Time_Points Take Time Points & Quench P2_Initiate->P2_Time_Points P2_Analyze Analyze by HPLC P2_Time_Points->P2_Analyze P2_Plot Plot Product Formation P2_Analyze->P2_Plot

Caption: General experimental workflows for the in vitro reconstitution assays.

Logical Relationship of Enzyme Action

enzyme_logic Substrate cis-Hex-3-enoyl-CoA Enzyme1 Enoyl-CoA Hydratase Substrate->Enzyme1 Intermediate This compound Enzyme2 Δ³,Δ²-Enoyl-CoA Isomerase Intermediate->Enzyme2 Product1 trans-6-Hydroxyhex-2-enoyl-CoA Enzyme3 3-Hydroxyacyl-CoA Dehydrogenase Product1->Enzyme3 Product2 Further Metabolites Enzyme1->Intermediate Enzyme2->Product1 Enzyme3->Product2

Caption: Logical flow of enzymatic reactions in the metabolism of this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of cis-6-Hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-6-Hydroxyhex-3-enoyl-CoA is an intermediate in the beta-oxidation of unsaturated fatty acids. Its accurate and sensitive quantification is crucial for studying lipid metabolism and its dysregulation in various diseases. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Metabolic Pathway of this compound

The metabolism of unsaturated fatty acids requires additional enzymatic steps compared to saturated fatty acids to handle the double bonds. This compound is formed during the oxidation of linoleoyl-CoA. The pathway involves the removal of two-carbon units in the form of acetyl-CoA. The presence of a cis-double bond at an odd position necessitates the action of an isomerase to convert it to a trans-double bond, allowing the beta-oxidation cycle to proceed.

fatty_acid_oxidation cluster_peroxisome Mitochondrion/Peroxisome Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA Beta_Oxidation_Cycle_1 Beta-Oxidation (several cycles) Unsaturated Fatty Acyl-CoA->Beta_Oxidation_Cycle_1 cis-delta3-Enoyl-CoA cis-delta3-Enoyl-CoA Beta_Oxidation_Cycle_1->cis-delta3-Enoyl-CoA Enoyl-CoA_Isomerase Enoyl-CoA Isomerase cis-delta3-Enoyl-CoA->Enoyl-CoA_Isomerase trans-delta2-Enoyl-CoA trans-delta2-Enoyl-CoA Enoyl-CoA_Isomerase->trans-delta2-Enoyl-CoA Beta_Oxidation_Cycle_2 Beta-Oxidation trans-delta2-Enoyl-CoA->Beta_Oxidation_Cycle_2 This compound This compound Beta_Oxidation_Cycle_2->this compound Further_Metabolites Further Beta-Oxidation Intermediates This compound->Further_Metabolites Acetyl-CoA Acetyl-CoA Further_Metabolites->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Beta-oxidation pathway of unsaturated fatty acids.

II. Experimental Protocols

This section details the protocol for the extraction and LC-MS/MS analysis of this compound from biological samples.

A. Sample Preparation: Acyl-CoA Extraction
  • Cell or Tissue Homogenization:

    • For cultured cells, wash the cell pellet (1-5 million cells) twice with ice-cold phosphate-buffered saline (PBS).

    • For tissues, weigh approximately 20-50 mg of frozen tissue.

    • Homogenize the cells or tissue in 500 µL of ice-cold extraction solvent (2:1:1 acetonitrile:isopropanol:water with 0.1% formic acid).

    • Use a bead beater or sonicator for efficient lysis.

  • Protein Precipitation and Phase Separation:

    • Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 5% methanol (B129727) in water with 0.1% formic acid for LC-MS/MS analysis.

B. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

1. Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 2% B; 2-15 min: 2-98% B; 15-18 min: 98% B; 18-20 min: 2% B

2. Mass Spectrometry Conditions:

Acyl-CoAs typically exhibit a characteristic neutral loss of the CoA moiety (507 Da) upon collision-induced dissociation. The following are predicted multiple reaction monitoring (MRM) transitions for this compound. These should be experimentally verified.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Predicted)
This compound884.2377.235
884.2428.0 (Qualifier)25
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

III. Data Presentation and Quantitative Analysis

Quantitative analysis should be performed using a stable isotope-labeled internal standard if available. In its absence, a structurally similar acyl-CoA can be used. A calibration curve should be prepared using a certified standard of this compound.

Table of Predicted LC-MS/MS Parameters:

CompoundFormulaExact MassPredicted Retention Time (min)Predicted MRM Transitions (m/z)
This compoundC₂₇H₄₆N₇O₁₈P₃S883.18378-12884.2 -> 377.2, 884.2 -> 428.0

IV. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound.

experimental_workflow Sample_Collection Biological Sample Collection (Cells or Tissue) Extraction Acyl-CoA Extraction Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: Experimental workflow for this compound analysis.

Application Notes and Protocols for Developing Inhibitors of the cis-6-Hydroxyhex-3-enoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of unsaturated fatty acids is a critical metabolic process, and its dysregulation has been implicated in various diseases. The pathway involving intermediates with cis double bonds at odd-numbered carbon atoms, such as the hypothetical cis-6-hydroxyhex-3-enoyl-CoA, requires a specific set of enzymes to navigate the complexities of its stereochemistry. This document provides detailed application notes and protocols for researchers interested in developing inhibitors against the key enzymes in this pathway: Δ³,Δ²-enoyl-CoA isomerase and enoyl-CoA hydratase (ECH).

The metabolism of a cis-Δ³-enoyl-CoA species first involves the action of Δ³,Δ²-enoyl-CoA isomerase , which converts the cis-Δ³ double bond to a trans-Δ² double bond. This product is then a substrate for enoyl-CoA hydratase , which catalyzes the hydration of the trans-Δ² double bond to form a 3-hydroxyacyl-CoA intermediate, a crucial step in the β-oxidation spiral.[1][2] Targeting these enzymes offers a potential therapeutic strategy for diseases where fatty acid metabolism is aberrant.

Signaling Pathway and Experimental Workflow

The metabolic pathway for this compound and the general workflow for inhibitor development are illustrated below.

cis_6_hydroxyhex_3_enoyl_CoA_pathway cluster_pathway Metabolic Pathway This compound This compound trans-6-Hydroxyhex-2-enoyl-CoA trans-6-Hydroxyhex-2-enoyl-CoA This compound->trans-6-Hydroxyhex-2-enoyl-CoA Δ³,Δ²-enoyl-CoA isomerase 3,6-Dihydroxyhexanoyl-CoA 3,6-Dihydroxyhexanoyl-CoA trans-6-Hydroxyhex-2-enoyl-CoA->3,6-Dihydroxyhexanoyl-CoA Enoyl-CoA hydratase (ECH) β-oxidation β-oxidation 3,6-Dihydroxyhexanoyl-CoA->β-oxidation

Caption: Metabolic pathway of this compound.

inhibitor_development_workflow cluster_workflow Inhibitor Development Workflow Target Identification Target Identification Enzyme Purification Enzyme Purification Target Identification->Enzyme Purification Assay Development Assay Development Enzyme Purification->Assay Development High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: General workflow for inhibitor development.

Quantitative Data on Inhibitors

The following tables summarize the known kinetic parameters and inhibitory activities of compounds against enoyl-CoA hydratase. Data for specific inhibitors of Δ³,Δ²-enoyl-CoA isomerase are limited in the public domain and represent an area for further research.

Table 1: Irreversible Inhibitors of Enoyl-CoA Hydratase

InhibitorTarget Enzyme(s)K_I (μM)k_inact (min⁻¹)Notes
(R)-MCPF-CoAECH1, ECH260 ± 70.053 ± 0.004MCPF-CoA is a metabolite of methylenecyclopropylglycine.[3]
(S)-MCPF-CoAECH1, ECH266 ± 80.049 ± 0.003Stereoisomer of (R)-MCPF-CoA.[3]
3-Octynoyl-CoAECH2--Irreversibly inhibits ECH2, but acts as a substrate for ECH1.[3]

Table 2: Reversible Inhibitors of Enoyl-CoA Hydratase

InhibitorTarget Enzyme(s)IC₅₀ (μM)Inhibition TypeNotes
Acetoacetyl-CoAECH (M. smegmatis)-ReversibleInhibits both hydratase I and II from Mycobacterium smegmatis. Specific IC₅₀ values are not reported.[4]
p-Chloromercuriphenylsulfonate (pCMS)ECH (M. smegmatis)-ReversibleA non-specific thiol-modifying reagent that inhibits both hydratase isoforms from M. smegmatis.[4]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of Δ³,Δ²-enoyl-CoA Isomerase and Enoyl-CoA Hydratase

This protocol describes the expression and purification of His-tagged recombinant Δ³,Δ²-enoyl-CoA isomerase and enoyl-CoA hydratase from E. coli.

1.1. Gene Subcloning and Expression Vector Construction

  • Amplify the coding sequences of rat liver Δ³,Δ²-enoyl-CoA isomerase and human short-chain enoyl-CoA hydratase (ECHS1) using PCR.

  • Design primers to incorporate a hexahistidine (6xHis) tag at the N-terminus.[1]

  • Clone the PCR products into a suitable expression vector (e.g., pLM1 or pET series).[1]

  • Transform the expression plasmids into a competent E. coli strain (e.g., BL21(DE3)).

1.2. Protein Expression

  • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

1.3. Cell Lysis and Protein Purification

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed.

  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.[1]

  • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Analyze the purified protein by SDS-PAGE for purity.

  • Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol) and store at -80°C.[5]

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of a trans-2-enoyl-CoA substrate, such as crotonyl-CoA, by monitoring the decrease in absorbance at 263 nm.[6]

2.1. Reagents and Materials

  • Purified enoyl-CoA hydratase

  • Crotonyl-CoA (substrate)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

2.2. Assay Procedure

  • Prepare a stock solution of crotonyl-CoA in water.

  • In a 96-well plate or cuvette, add the assay buffer.

  • Add the desired concentration of the inhibitor compound (dissolved in a suitable solvent, e.g., DMSO) or the solvent control.

  • Add the purified enoyl-CoA hydratase to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding crotonyl-CoA to a final concentration of 0.25 mM.[6]

  • Immediately monitor the decrease in absorbance at 263 nm over time. The extinction coefficient for the enoyl-thioester bond of crotonyl-CoA is 6.7 x 10³ M⁻¹cm⁻¹.[6]

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

Protocol 3: Coupled Spectrophotometric Assay for Δ³,Δ²-enoyl-CoA Isomerase Activity

This assay measures the activity of Δ³,Δ²-enoyl-CoA isomerase by coupling its reaction to the enoyl-CoA hydratase reaction. The isomerase converts a cis-3-enoyl-CoA to a trans-2-enoyl-CoA, which is then hydrated by ECH, leading to a decrease in absorbance at 263 nm.

3.1. Reagents and Materials

  • Purified Δ³,Δ²-enoyl-CoA isomerase

  • Purified enoyl-CoA hydratase (as the coupling enzyme)

  • cis-3-Hexenoyl-CoA (substrate for the isomerase)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 263 nm

3.2. Assay Procedure

  • Prepare a stock solution of cis-3-hexenoyl-CoA.

  • In a 96-well plate or cuvette, add the assay buffer.

  • Add a saturating amount of purified enoyl-CoA hydratase.

  • Add the desired concentration of the inhibitor compound or solvent control.

  • Add the purified Δ³,Δ²-enoyl-CoA isomerase and incubate for a defined period at room temperature.

  • Initiate the reaction by adding cis-3-hexenoyl-CoA to a final concentration in the range of its Kₘ (e.g., 81 µM for the rat liver enzyme).[1]

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • The rate of absorbance decrease is proportional to the activity of the Δ³,Δ²-enoyl-CoA isomerase.

Protocol 4: High-Throughput Screening (HTS) for Inhibitors

This protocol outlines a general procedure for screening a compound library for inhibitors of the this compound pathway enzymes using the spectrophotometric assays described above.

4.1. Assay Miniaturization and Automation

  • Adapt the spectrophotometric assays (Protocol 2 or 3) to a 384-well plate format to increase throughput.

  • Utilize automated liquid handling systems for precise and rapid dispensing of reagents, compounds, and enzymes.

4.2. HTS Procedure

  • Dispense the compound library into 384-well plates at a final screening concentration (e.g., 10-50 µM). Include appropriate controls (positive inhibitor control, negative solvent control).

  • Add the enzyme (ECH for the primary screen, or the isomerase/ECH mixture for the coupled assay) to all wells and incubate.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction kinetics using a microplate reader.

  • Identify "hits" as compounds that cause a significant reduction in enzyme activity compared to the negative control.

4.3. Hit Confirmation and IC₅₀ Determination

  • Re-test the primary hits to confirm their inhibitory activity.

  • Perform dose-response experiments for the confirmed hits by testing a range of compound concentrations.

  • Calculate the IC₅₀ value for each confirmed inhibitor by fitting the dose-response data to a suitable model (e.g., four-parameter logistic regression).

Conclusion

The development of inhibitors for the this compound pathway holds promise for therapeutic intervention in metabolic diseases. The protocols and data presented here provide a comprehensive guide for researchers to express and purify the key enzymes, develop robust assays for inhibitor screening, and characterize the potency of identified compounds. Further investigation into the identification of specific inhibitors for Δ³,Δ²-enoyl-CoA isomerase is a promising avenue for future research.

References

Application Notes and Protocols for Fluorescent Labeling of cis-6-hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled metabolites are indispensable tools for elucidating complex biological pathways, enabling real-time tracking of metabolic flux, enzyme activity, and subcellular localization. Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism, and their fluorescent analogs provide powerful probes for studying enzymes involved in lipid synthesis and β-oxidation.[1] This document provides detailed protocols for the fluorescent labeling of a specific unsaturated hydroxy acyl-CoA, cis-6-hydroxyhex-3-enoyl-CoA, by targeting its terminal hydroxyl group.

The proposed methodology is based on a robust and highly specific two-step labeling strategy employing bio-orthogonal "click chemistry".[2][3] This approach involves first functionalizing the hydroxyl group with a terminal alkyne and subsequently conjugating it to an azide-modified fluorescent dye. This method ensures high specificity and efficiency, minimizing interference with the molecule's coenzyme A moiety, which is critical for biological recognition.[4]

Principle of the Labeling Strategy

The labeling strategy is a two-step process designed for high specificity and yield:

  • Functionalization: The terminal 6-hydroxyl group of this compound is chemically modified to introduce a bio-orthogonal alkyne functional group. This is achieved by reacting the molecule with an alkyne-containing anhydride (B1165640) under controlled conditions.

  • Conjugation: The newly introduced alkyne handle is then covalently linked to an azide-functionalized fluorescent reporter molecule (e.g., a cyanine (B1664457) or BODIPY dye) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[2] This "click" reaction is highly efficient and proceeds rapidly under mild, aqueous conditions, preserving the integrity of the acyl-CoA molecule.[4]

Data Presentation

Table 1: Characteristics of Recommended Azide-Functionalized Fluorophores
Fluorophore ClassExample DyeExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
Cyanine Azide-Cy5~649~670~0.28Bright, photostable, far-red emission minimizes cellular autofluorescence.
BODIPY BODIPY FL Azide~503~512>0.90High quantum yield, narrow emission spectrum, relatively insensitive to solvent polarity.
Rhodamine TAMRA Azide~555~580~0.65Good photostability, bright fluorescence, suitable for various microscopy applications.
Coumarin Coumarin 343 Azide~445~495>0.60Blue-emitting fluorophore, useful for multiplexing with green and red probes.
Table 2: Hypothetical Reaction Parameters and Expected Outcomes
ParameterStep 1: FunctionalizationStep 2: CuAAC Conjugation
Key Reagents This compound, 5-hexynoic anhydride, DMAPAlkyne-functionalized Acyl-CoA, Azide-Fluorophore, CuSO₄, Sodium Ascorbate (B8700270), THPTA
Solvent Anhydrous DMF1:1 t-Butanol/Water
Temperature (°C) 2525
Reaction Time (h) 4 - 61 - 2
Expected Yield > 70%> 90%
Purification Method Reverse-Phase HPLCReverse-Phase HPLC
Analytical Validation LC-MS, ¹H NMRUV-Vis Spectroscopy, Fluorescence Spectroscopy, LC-MS

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Functionalized this compound

This protocol details the introduction of a terminal alkyne group onto the acyl-CoA molecule.

Materials:

  • This compound (lyophilized powder)

  • 5-Hexynoic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylammonium acetate (B1210297) (TEAAc) buffer

  • Acetonitrile (ACN), HPLC grade

  • Argon or Nitrogen gas

  • Reverse-phase HPLC system with a C18 column

Procedure:

  • In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 1 mg of this compound in 200 µL of anhydrous DMF.

  • Add 1.5 equivalents of 5-hexynoic anhydride to the solution.

  • Add 0.1 equivalents of DMAP to catalyze the reaction.

  • Seal the vial and stir the reaction mixture at room temperature (25°C) for 4-6 hours.

  • Monitor the reaction progress by injecting a small aliquot into an LC-MS system to observe the formation of the desired product mass.

  • Upon completion, quench the reaction by adding 500 µL of 50 mM TEAAc buffer (pH 7.0).

  • Purify the alkyne-functionalized product using reverse-phase HPLC with a gradient of ACN in TEAAc buffer.

  • Collect the fractions corresponding to the product peak and confirm its identity via mass spectrometry.

  • Lyophilize the purified product and store it at -80°C until further use.

Protocol 2: Fluorescent Labeling via Click Chemistry (CuAAC)

This protocol describes the conjugation of the alkyne-functionalized acyl-CoA to an azide-containing fluorophore.

Materials:

  • Alkyne-functionalized this compound (from Protocol 1)

  • Azide-functionalized fluorophore (e.g., Azide-Cy5)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Tert-butanol and sterile, nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase HPLC system

Procedure:

  • Prepare the click-chemistry reaction cocktail. In a microcentrifuge tube, mix the following in order:

    • 100 µL PBS

    • 10 µL CuSO₄ solution (final concentration ~1 mM)

    • 20 µL THPTA solution (final concentration ~1 mM)

  • In a separate light-protected vial, dissolve 100 nmol of alkyne-functionalized this compound and 1.2 equivalents (120 nmol) of the azide-fluorophore in 100 µL of a 1:1 mixture of t-butanol and water.

  • Add the acyl-CoA/fluorophore solution to the click-chemistry cocktail.

  • Initiate the reaction by adding 10 µL of freshly prepared sodium ascorbate solution (final concentration ~10 mM).

  • Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.

  • Monitor the reaction by HPLC, observing the consumption of the starting material and the appearance of a new, fluorescent peak.

  • Purify the final fluorescently labeled acyl-CoA product by reverse-phase HPLC, protecting the sample from light.

  • Validate the product by measuring its absorbance spectrum to identify the peaks corresponding to both the acyl-CoA and the fluorophore, and confirm its fluorescence emission spectrum.

  • Determine the final concentration using the Beer-Lambert law with the fluorophore's extinction coefficient. Store the final product in a suitable buffer at -80°C.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Functionalization cluster_intermediate Intermediate Product cluster_reagents2 Click Reagents cluster_step2 Step 2: Conjugation cluster_final Final Product AcylCoA This compound (with -OH group) Reaction1 Esterification Reaction (DMAP, DMF) AcylCoA->Reaction1 AlkyneAnhydride Alkyne Anhydride AlkyneAnhydride->Reaction1 AlkyneAcylCoA Alkyne-functionalized Acyl-CoA Reaction1->AlkyneAcylCoA Reaction2 CuAAC 'Click' Reaction AlkyneAcylCoA->Reaction2 AzideDye Azide-Fluorophore AzideDye->Reaction2 Catalyst CuSO4 / Na-Ascorbate Catalyst->Reaction2 FinalProduct Fluorescently Labeled This compound Reaction2->FinalProduct

Caption: Chemical pathway for the two-step fluorescent labeling of this compound.

G start Start: this compound step1 Step 1: Add Alkyne Anhydride & DMAP in Anhydrous DMF start->step1 incubate1 Incubate 4-6h at 25°C step1->incubate1 purify1 Purify via RP-HPLC incubate1->purify1 validate1 Validate Intermediate (LC-MS) purify1->validate1 step2 Step 2: Add Azide-Dye, CuSO4, Ascorbate, THPTA validate1->step2 incubate2 Incubate 1-2h at 25°C (Dark) step2->incubate2 purify2 Purify via RP-HPLC (Dark) incubate2->purify2 validate2 Validate Final Product (Spectroscopy, LC-MS) purify2->validate2 end End: Purified Fluorescent Probe validate2->end

Caption: Experimental workflow for synthesis and purification of the fluorescent acyl-CoA probe.

G Probe Fluorescent Acyl-CoA Probe Enzyme Acyl-CoA Consuming Enzyme (e.g., Acyltransferase) Probe->Enzyme Cell Live Cell System Probe->Cell Assay Enzyme Kinetics Assay Enzyme->Assay Microscopy Cellular Uptake & Localization Studies Cell->Microscopy FRET FRET-based Protein Interaction Studies Cell->FRET Detection Fluorescence Detection (Plate Reader, Microscope) Assay->Detection Microscopy->Detection FRET->Detection

Caption: Potential applications of the fluorescently labeled this compound probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-6-hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-6-hydroxyhex-3-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important biological intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenges include:

  • Stereochemical Control: Maintaining the cis configuration of the double bond throughout the synthesis and purification process.

  • Hydroxyl Group Reactivity: The presence of a free hydroxyl group can lead to side reactions during the activation of the carboxylic acid and its coupling with Coenzyme A.

  • Thioester Bond Instability: The thioester linkage is susceptible to hydrolysis, particularly under non-optimal pH and temperature conditions.

  • Purification: The polar nature of the final product, containing a hydroxyl group, a double bond, and the large Coenzyme A moiety, can make purification from starting materials and byproducts challenging.

Q2: Is a protecting group necessary for the hydroxyl group?

A2: Yes, in a chemical synthesis approach, protecting the 6-hydroxyl group is highly recommended. During the activation of the carboxylic acid (e.g., to an acid chloride or mixed anhydride), the unprotected hydroxyl group can react, leading to oligomerization or other side products. Common protecting groups for alcohols that are stable under the required reaction conditions should be considered.

Q3: What are the common methods for coupling 6-hydroxy-cis-3-hexenoic acid with Coenzyme A?

A3: The most common methods involve the activation of the carboxylic acid followed by reaction with the free thiol of Coenzyme A. These include:

  • Mixed Anhydride (B1165640) Method: Reacting the protected 6-hydroxy-cis-3-hexenoic acid with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with Coenzyme A.

  • Acid Chloride Method: Converting the protected carboxylic acid to its corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride, followed by reaction with Coenzyme A.

  • Enzymatic Synthesis: Utilizing an acyl-CoA synthetase that can accept 6-hydroxy-cis-3-hexenoic acid as a substrate. This approach offers high specificity and avoids the need for protecting groups but requires a suitable enzyme.

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. Coenzyme A and its thioester derivatives absorb strongly around 260 nm due to the adenine (B156593) moiety. The disappearance of the Coenzyme A peak and the appearance of a new, typically more retained, product peak indicates the progress of the reaction. Thin-Layer Chromatography (TLC) can also be used to monitor the consumption of the fatty acid precursor.

Q5: What are the optimal storage conditions for this compound?

A5: Due to the potential for hydrolysis and oxidation, this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C. Storage at a slightly acidic pH (around 5-6) can help minimize the hydrolysis of the thioester bond. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated intermediate before reaction with CoA. 3. Hydrolysis of the final thioester product during workup or purification. 4. Inefficient coupling with Coenzyme A. 5. Side reactions involving the unprotected hydroxyl group.1. Ensure anhydrous conditions during the activation step. Use fresh activating reagents. 2. Perform the reaction at low temperatures (e.g., 0°C to -15°C) and add Coenzyme A solution promptly after formation of the activated intermediate. 3. Maintain a slightly acidic pH (5-6) during aqueous workup and purification steps. Use cold solutions where possible. 4. Increase the molar excess of the activated fatty acid relative to Coenzyme A. Ensure the pH of the Coenzyme A solution is optimal for the reaction (typically around 7.5-8.0). 5. Use a suitable protecting group for the hydroxyl function (e.g., TBDMS, Acetyl).
Presence of Multiple Peaks in HPLC Analysis of the Final Product 1. Isomerization of the cis-double bond to trans. 2. Presence of unreacted starting materials (fatty acid, Coenzyme A). 3. Formation of byproducts (e.g., symmetrical anhydride of the fatty acid). 4. Degradation of the product.1. Avoid harsh acidic or basic conditions and prolonged exposure to heat, which can promote isomerization. Analyze the product by NMR to confirm stereochemistry. 2. Optimize the reaction stoichiometry and reaction time. Purify the product using preparative HPLC. 3. In the mixed anhydride method, add the base to the mixture of the carboxylic acid and the chloroformate to minimize symmetrical anhydride formation.[1] 4. Ensure proper storage conditions and handle the sample quickly during analysis.
Difficulty in Purifying the Final Product 1. Similar retention times of the product and byproducts on the chromatography column. 2. The polar nature of the molecule leads to poor separation.1. Optimize the HPLC gradient. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 2. Use reversed-phase ion-pair liquid chromatography to improve the retention and separation of the polar acyl-CoA.[2] Solid-phase extraction (SPE) can also be used for initial cleanup.
NMR Spectrum Shows Unexpected Signals 1. Presence of residual solvents from purification. 2. Isomerization of the double bond. 3. Presence of byproducts from the coupling reaction. 4. Acyl migration if a protecting group on a polyol precursor was used.1. Lyophilize the sample thoroughly. 2. Compare the coupling constants of the olefinic protons to distinguish between cis and trans isomers. 3. Correlate the unexpected signals with potential byproducts based on the reaction mechanism. 4. This is a known issue with acyl protecting groups on molecules with multiple hydroxyls.[3] Careful selection of protecting groups and reaction conditions is necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl cis-6-hydroxy-3-hexenoate (Precursor)

This protocol is adapted from a patented synthesis method.[4]

  • Ozonolysis: A mixture of 6.30 g (50 mmoles) of 1-ethoxy-1,4-cyclohexadiene and 100 ml of absolute methanol (B129727) is cooled to -78°C. Ozone (2.40 g, 50 mmoles) is bubbled through the solution.

  • Reduction: The resulting mixture is flushed with nitrogen and allowed to warm to 0°C. Dimethylsulfide (4.84 g, 78 mmoles) is added, and the mixture is stirred at this temperature for 80 minutes.

  • Isolation: The methanol is removed under vacuum to yield crude ethyl cis-6-hydroxy-3-hexenoate.

  • Purification: The crude product is purified by short-path distillation (b.p. 70°C at 0.3 mm Hg).

Protocol 2: Protection of the Hydroxyl Group (Example with Acetyl Group)
  • Reaction Setup: Dissolve ethyl cis-6-hydroxy-3-hexenoate (1 mmol) in dry pyridine (B92270) (5 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

  • Acylation: Add acetic anhydride (1.2 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected ester. The ester can then be hydrolyzed to the protected carboxylic acid using standard methods before coupling to CoA.

Protocol 3: General Procedure for Acyl-CoA Synthesis via Mixed Anhydride Method
  • Activation: Dissolve the protected 6-hydroxy-cis-3-hexenoic acid (1 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere and cool to -15°C. Add triethylamine (B128534) (1.1 mmol). To this solution, add ethyl chloroformate (1.1 mmol) dropwise and stir for 30 minutes at -15°C.

  • Coupling: In a separate flask, dissolve Coenzyme A trilithium salt (0.5 mmol) in cold, deoxygenated water (10 mL), and adjust the pH to 8.0 with a saturated NaHCO₃ solution.

  • Reaction: Add the Coenzyme A solution to the mixed anhydride solution dropwise with vigorous stirring, maintaining the temperature at or below 0°C.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours at 0°C. Monitor the reaction by HPLC.

  • Deprotection: If a protecting group was used, perform the deprotection step under appropriate conditions (e.g., for an acetyl group, mild basic conditions).

  • Purification: Purify the crude product by preparative reversed-phase HPLC.

Data Presentation

Table 1: HPLC Retention Times of Key Compounds

CompoundTypical Retention Time (min)*
Coenzyme A (Free Thiol)8.5
6-hydroxy-cis-3-hexenoic acid12.2
This compound15.8
trans-6-hydroxyhex-3-enoyl-CoA16.5

*Retention times are illustrative and will vary depending on the specific HPLC column, gradient, and mobile phase used.

Table 2: Key NMR Signals for this compound

ProtonsChemical Shift (ppm, approximate)MultiplicityCoupling Constant (J, Hz)
Olefinic (H3, H4)5.4 - 5.6mJcis ≈ 10-12
Methylene adjacent to S-CoA (H2)~2.8t~7
Methylene adjacent to OH (H6)~3.6t~6.5
Methylene (H5)~2.3m

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Acyl-CoA Synthesis Start 1-ethoxy-1,4-cyclohexadiene Precursor Ethyl cis-6-hydroxy-3-hexenoate Start->Precursor Ozonolysis, Reduction Protected_Acid Protected 6-hydroxy-cis-3-hexenoic Acid Precursor->Protected_Acid Protection & Hydrolysis Activation Mixed Anhydride Formation Protected_Acid->Activation Coupling Reaction with Coenzyme A Activation->Coupling Deprotection Removal of Protecting Group Coupling->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Isomerization Analyze by NMR/HPLC for trans-isomer Start->Check_Isomerization Impure Purification_Issue Optimize HPLC Gradient or use Ion-Pairing Start->Purification_Issue Purification Difficulty Protecting_Group Was a protecting group used for the hydroxyl function? Start->Protecting_Group Check_Activation Verify Anhydrous Conditions & Fresh Reagents Check_Coupling Optimize pH (7.5-8.0) & Stoichiometry Check_Activation->Check_Coupling Check_Stability Maintain Low Temperature & pH 5-6 Check_Coupling->Check_Stability Protecting_Group->Check_Activation Yes Side_Reaction High probability of side reactions. Implement protecting group strategy. Protecting_Group->Side_Reaction No

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing cis-6-hydroxyhex-3-enoyl-CoA Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzyme assays involving cis-6-hydroxyhex-3-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting solutions, and detailed protocols for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of enzyme is likely to act on it?

A1: this compound is a derivative of coenzyme A and an intermediate likely involved in fatty acid metabolism. The structure suggests that an enzyme such as an enoyl-CoA hydratase or a Δ³,Δ²-enoyl-CoA isomerase would be responsible for its conversion.[1] These enzymes are crucial in the β-oxidation pathway of unsaturated fatty acids, where they handle double bonds in various positions and configurations to produce intermediates suitable for the core oxidation cycle.[2]

Q2: What are the common assay methods for this class of enzymes?

A2: The most common methods are spectrophotometric.[3] These can be:

  • Direct Assays: These measure the change in absorbance of the substrate or product directly. For enoyl-CoA hydratases, the hydration of the α,β-unsaturated double bond leads to a decrease in absorbance, typically around 263 nm.[4]

  • Coupled Assays: In this approach, the product of the primary enzyme reaction is used as a substrate for a second, "coupling" enzyme.[5] This second reaction produces a readily detectable signal, such as the production or consumption of NADH, which can be monitored at 340 nm.[3][4]

Q3: What are the most critical parameters to optimize for a new enzyme assay?

A3: Optimizing an enzyme assay requires careful consideration of multiple factors to ensure accurate and reproducible results.[6] Key parameters include buffer composition, pH, temperature, enzyme concentration, substrate concentration, and the presence of any necessary cofactors.[7] Each of these variables can significantly impact enzyme activity.[7]

Q4: My substrate, this compound, is not commercially available. How should I proceed?

A4: The synthesis of custom fatty acyl-CoA thioesters can be achieved through enzymatic or chemical methods. One common enzymatic approach uses an acyl-CoA synthetase to ligate the free fatty acid to coenzyme A.[8] This method can be adapted for both small and large-scale preparations.[8] Alternatively, chemical synthesis methods can be employed. Once synthesized, purification, often using techniques like hydrophobic chromatography, is essential to ensure the purity of the substrate for assay use.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: No or Very Low Enzyme Activity

Q: I am not observing any significant activity. What should I check first?

A:

  • Verify Assay Conditions: Ensure that the pH, temperature, and buffer composition are within the optimal range for your enzyme.[7] Many enzymes have a narrow range for maximal activity. If the optimal conditions are unknown, they must be determined experimentally.[9]

  • Confirm Enzyme Integrity: Improper storage or repeated freeze-thaw cycles can lead to enzyme denaturation. Always keep the enzyme stock on ice when not in use.[5] Run a positive control with a known, standard substrate for your enzyme class (e.g., crotonyl-CoA for a general enoyl-CoA hydratase) to confirm the enzyme is active.

  • Check for Cofactors: Some enzymes require cofactors or metal ions for activity. Review the literature for homologous enzymes to determine if any are necessary.

  • Assess Substrate Concentration: The substrate concentration might be too low. Ensure it is high enough to allow for a detectable reaction rate.

Problem: High Background Signal or Apparent Non-Enzymatic Reaction

Q: My negative control (no enzyme) shows a significant change in signal. What is causing this?

A:

  • Substrate Instability: The this compound substrate may be unstable under the current assay conditions and could be degrading spontaneously. Run a control reaction containing all components except the enzyme to measure the rate of this non-enzymatic reaction and subtract it from your enzyme-catalyzed reaction rate.

  • Contamination: Contaminants in either the substrate preparation or the assay buffer could be causing a background reaction. Ensure all reagents and solutions are of high purity.

  • Interfering Substances: Some compounds can interfere with spectrophotometric assays.[10] For example, if using a coupled assay with a dehydrogenase, any substance in your sample that absorbs at 340 nm could be a source of interference.

Problem: Non-Linear Reaction Rate (Burst or Lag Phase)

Q: The reaction starts fast and then slows down, or there is a lag before it becomes linear. Why?

A:

  • Substrate Depletion/Inhibition: A "burst" followed by a slowdown can indicate that the substrate is being rapidly consumed or that high concentrations of the product are inhibiting the enzyme. Try running the assay with a lower enzyme concentration or varying the substrate concentration.

  • Rate-Limiting Coupling Enzyme (Coupled Assays): A lag phase is a common issue in coupled assays and often means the concentration of the coupling enzyme is too low to immediately convert the product of the primary reaction.[5] The rate is limited by the second enzyme, not the one you are trying to measure. Increase the concentration of the coupling enzyme(s) until the lag phase is eliminated.

  • Temperature Disequilibrium: Ensure all reaction components are pre-incubated at the assay temperature before initiating the reaction.[11] Adding a cold component can temporarily slow the reaction rate.

Problem: High Variability Between Replicates

Q: My replicate wells or cuvettes are giving inconsistent results. How can I improve reproducibility?

A:

  • Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, is a major source of error.[5] Prepare a master mix of common reagents to add to each replicate, minimizing pipetting steps.[10] Ensure thorough but gentle mixing after adding the enzyme.[5]

  • Temperature Fluctuations: Maintain a consistent temperature for all assays. Even a one-degree change can alter enzyme activity significantly.[7]

  • "Edge Effect" in Microplates: When using 96-well plates, wells on the outer edges are more prone to evaporation, which can concentrate reactants and alter results.[7] To mitigate this, avoid using the outermost wells or fill them with water or buffer.

Quantitative Data Summary

Since optimal conditions for an enzyme acting specifically on this compound are not established, the following table provides typical starting ranges for optimizing assays for enoyl-CoA hydratases. These should be used as a guide for initial experiments.

ParameterTypical RangeRecommendation for Optimization
pH 6.5 - 8.5Test a range of buffers (e.g., Tris-HCl, HEPES, Phosphate) across this pH range in 0.5 unit increments.
Temperature 20°C - 37°CStart at a standard temperature like 25°C or 37°C and test in 5°C increments to find the optimum.[11]
Buffer 50-100 mM Tris-HCl or PhosphateEnsure the chosen buffer is stable at the test pH and temperature and does not interfere with the assay.
Substrate [S] 10 µM - 250 µMPerform a substrate titration to determine the Kₘ. For routine assays, use a concentration of 5-10 times the Kₘ.
Enzyme [E] VariesTitrate the enzyme concentration to find a level that produces a linear reaction rate for a reasonable duration (e.g., 5-10 minutes).
Wavelength 263 nm (Direct) / 340 nm (Coupled)For a novel substrate, perform a wavelength scan to find the absorbance maximum of the enoyl-CoA bond before starting direct assays.

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

Principle: This assay measures the decrease in absorbance of the conjugated double bond in the enoyl-CoA substrate as it is hydrated by the enzyme. The absorbance maximum for most trans-2-enoyl-CoA substrates is near 263 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer at the desired pH (e.g., pH 8.0).

    • Substrate Stock: Prepare a concentrated stock solution of this compound in the assay buffer. Determine its exact concentration spectrophotometrically by scanning its absorbance spectrum to find the peak (λ_max) and using an appropriate extinction coefficient (if known, otherwise a relative activity can be measured).

    • Enzyme Solution: Prepare a dilution of the enzyme in cold assay buffer immediately before use.

  • Assay Procedure:

    • Set a UV/Vis spectrophotometer to the determined λ_max and equilibrate the cuvette holder to the desired temperature.

    • In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the substrate solution to a final volume of, for example, 1 mL.

    • Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes to ensure it is stable.

    • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the enzyme solution. Mix quickly and gently by inverting the cuvette or pipetting.[5]

    • Immediately begin recording the decrease in absorbance over time for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the curve.

    • Convert this rate into enzyme activity (µmol/min) using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the substrate at λ_max.

Protocol 2: Coupled Spectrophotometric Assay

Principle: This assay is useful if the primary reaction does not produce a convenient spectrophotometric signal. The formation of the hydroxyacyl-CoA product is coupled to its oxidation by 3-hydroxyacyl-CoA dehydrogenase (HADH), which reduces NAD⁺ to NADH. The increase in NADH is monitored at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Reagents: Prepare stock solutions of NAD⁺, this compound, and the coupling enzyme, 3-hydroxyacyl-CoA dehydrogenase (ensure it is in excess).[5]

    • Enzyme Solution: Prepare a dilution of your target enzyme in cold assay buffer.

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and equilibrate to the desired temperature.

    • Prepare a master mix containing buffer, NAD⁺, substrate, and the coupling enzyme.

    • Aliquot the master mix into cuvettes and monitor the baseline for 2-3 minutes. There should be no reaction.

    • Initiate the reaction by adding your target enzyme to the cuvette, mix, and begin recording the increase in absorbance at 340 nm.

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) from the linear phase.

    • Calculate enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Assay Optimization cluster_val Phase 3: Validation & Application sub_syn Synthesize/Procure This compound sub_pur Purify & Characterize Substrate (HPLC, MS) sub_syn->sub_pur det_method Select Assay Method (Direct vs. Coupled) sub_pur->det_method enz_prep Prepare Enzyme Stock (Purify, check concentration) enz_prep->det_method opt_cond Optimize Conditions (pH, Temp, Buffer) det_method->opt_cond det_kinetics Determine Kinetic Parameters (Km, Vmax) opt_cond->det_kinetics val_assay Validate Assay (Reproducibility, Linearity) det_kinetics->val_assay run_exp Run Experiments (e.g., Inhibitor Screening) val_assay->run_exp

Caption: Workflow for developing and optimizing the enzyme assay.

Troubleshooting_Logic start Problem with Assay? no_activity No / Low Activity start->no_activity high_bg High Background start->high_bg non_linear Non-Linear Rate start->non_linear check_enzyme check_enzyme no_activity->check_enzyme Check Enzyme (Positive Control) no_enzyme_ctrl no_enzyme_ctrl high_bg->no_enzyme_ctrl Run No-Enzyme Control check_coupled check_coupled non_linear->check_coupled Coupled Assay? check_cond Check Assay Conditions (pH, Temp) check_enzyme->check_cond Enzyme OK? replace_enzyme Solution: Use fresh enzyme check_enzyme->replace_enzyme Enzyme Inactive? optimize_cond Solution: Perform optimization matrix check_cond->optimize_cond Conditions Suboptimal? sub_unstable Substrate Unstable or Reagents Contaminated no_enzyme_ctrl->sub_unstable Signal Change > 0? fix_sub fix_sub sub_unstable->fix_sub Solution: Subtract background, check reagent purity inc_coupling_enz Increase Coupling Enzyme Concentration check_coupled->inc_coupling_enz Yes check_sub_conc Vary Substrate/Enzyme Concentration check_coupled->check_sub_conc No solution_coupled Ensure coupling reaction is not rate-limiting inc_coupling_enz->solution_coupled Solution solution_direct Find linear range for [E] and [S] check_sub_conc->solution_direct Solution

Caption: Troubleshooting decision tree for common assay issues.

Metabolic_Pathway Hypothetical role in β-Oxidation of an Unsaturated Fatty Acid UnsatFA Unsaturated Fatty Acyl-CoA (cis-Δ3 double bond) TargetSubstrate This compound UnsatFA->TargetSubstrate Previous β-Oxidation steps IsomeraseProduct trans-2, cis-6-di-enoyl-CoA TargetSubstrate->IsomeraseProduct Δ³,Δ²-Enoyl-CoA Isomerase (Your Target Enzyme?) HydrataseProduct 3,6-dihydroxy-acyl-CoA IsomeraseProduct->HydrataseProduct Enoyl-CoA Hydratase BetaOx Further β-Oxidation Cycles HydrataseProduct->BetaOx

Caption: Potential placement in the fatty acid β-oxidation pathway.

References

stability issues of cis-6-hydroxyhex-3-enoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-6-hydroxyhex-3-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound in solution are the hydrolysis of its high-energy thioester bond and the potential for isomerization of the cis-double bond.[1][2][3][4] Like other acyl-CoA esters, it is susceptible to degradation, which can be influenced by factors such as pH, temperature, and the presence of contaminating enzymes.

Q2: How does pH affect the stability of this compound?

A2: Thioester bonds are known to be unstable in alkaline conditions.[5] Therefore, it is recommended to maintain solutions of this compound at a slightly acidic to neutral pH (around 5.0 to 7.0) to minimize the rate of hydrolysis.

Q3: What is the recommended storage temperature and duration for this compound solutions?

A3: For short-term storage (hours to a few days), solutions should be kept on ice or at 4°C. For long-term storage, it is advisable to snap-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one week to maintain integrity.[6] It is crucial to minimize freeze-thaw cycles, as these can accelerate degradation.[5][7]

Q4: Can this compound undergo isomerization in solution?

A4: Yes, the cis-double bond at the 3-position has the potential to isomerize to the more stable trans-conformation. While this is a known enzymatic reaction in metabolic pathways,[8][9][10] non-enzymatic isomerization can also occur under certain conditions, such as exposure to light or heat.

Q5: Are there any specific buffer components to avoid when working with this compound?

A5: It is advisable to use buffers free of strong nucleophiles that could react with the thioester bond. Additionally, ensure all buffers are prepared with high-purity water and are sterile-filtered to prevent microbial growth and enzymatic degradation.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment or use aliquots that have undergone minimal freeze-thaw cycles. Verify the concentration of the stock solution spectrophotometrically.
Lower than expected activity in enzymatic assays 1. Hydrolysis of the thioester bond, reducing the effective concentration of the substrate. 2. Isomerization of the cis-double bond to the trans-isomer, which may not be recognized by the enzyme.1. Ensure the solution has been stored properly at the correct pH and temperature. Prepare fresh dilutions in assay buffer immediately before use. 2. Protect solutions from light and heat. Analyze the isomeric purity of the stock solution if possible.
High background signal in assays Presence of free Coenzyme A due to hydrolysis of the acyl-CoA.Prepare a blank control with the same buffer and storage conditions but without the enzyme to subtract the background signal from free CoA.
Precipitate formation upon thawing Poor solubility or aggregation at low temperatures.Allow the vial to warm to room temperature slowly and vortex gently to redissolve the compound. If the problem persists, consider preparing the stock solution in a buffer containing a small amount of a stabilizing agent, after confirming its compatibility with your experimental system.

Quantitative Data Summary

Parameter Condition Effect on Stability Reference
pH > 8.0 (Alkaline)Increased rate of thioester hydrolysis[5]
< 4.0 (Strongly Acidic)Increased rate of thioester hydrolysis[5]
5.0 - 7.0 (Slightly Acidic to Neutral)Optimal for stability[5]
Temperature -80°CRecommended for long-term storage (up to 1 week)[6]
-20°CSuitable for intermediate-term storage[7]
4°CShort-term storage (hours)-
Room TemperatureIncreased degradation rate-
Freeze-Thaw Cycles Multiple cyclesSignificant degradation[5][7]
Light Exposure Prolonged exposurePotential for isomerization and degradation-

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Concentration and Integrity

This protocol allows for the determination of the concentration of the acyl-CoA and can be used to assess its degradation over time.

Materials:

  • This compound solution

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilution of the this compound stock solution in the assay buffer. A typical dilution would be 1:100 or 1:200.

  • Use the assay buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance of the diluted solution at 260 nm. The adenine (B156593) ring of Coenzyme A has a maximum absorbance at this wavelength.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for Coenzyme A at 260 nm is 16,400 M⁻¹cm⁻¹.

  • To assess stability, this measurement can be repeated at different time points under various storage conditions. A decrease in absorbance at 260 nm over time indicates degradation.

Protocol 2: HPLC Analysis for Isomeric Purity and Degradation Products

This protocol provides a more detailed analysis of the sample's purity, allowing for the separation and quantification of the cis-isomer, potential trans-isomer, and hydrolysis products.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards for Coenzyme A (free thiol) if available

Procedure:

  • Prepare a sample of this compound for injection (e.g., 10-20 µL of a 1 mM solution).

  • Set up an appropriate gradient elution method on the HPLC. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Set the UV detector to monitor at 260 nm.

  • Inject the sample and record the chromatogram.

  • The peak corresponding to this compound should be the major peak. The appearance of a new peak with a similar retention time could indicate the presence of the trans-isomer. A peak corresponding to free Coenzyme A (which would elute earlier) indicates hydrolysis.

  • The stability can be assessed by analyzing samples stored under different conditions and quantifying the peak areas over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_storage Storage Conditions stock This compound Stock Solution dilution Prepare Dilutions in Assay Buffer stock->dilution time_points Incubate at Different Time Points & Conditions (e.g., 4°C, RT, -20°C) dilution->time_points Store aliquots spec Spectrophotometry (A260) - Concentration Check hplc HPLC Analysis - Purity & Degradation time_points->spec Analyze at t=0, t=x... time_points->hplc Analyze at t=0, t=x...

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Degradation Products reactant This compound hydrolysis Hydrolysis reactant->hydrolysis (pH, Temp, Enzymes) isomerization Isomerization reactant->isomerization (Light, Heat) product_hydrolysis cis-6-hydroxyhex-3-enoic acid + Coenzyme A hydrolysis->product_hydrolysis product_isomerization trans-6-hydroxyhex-3-enoyl-CoA isomerization->product_isomerization

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Interference in cis-6-hydroxyhex-3-enoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-6-hydroxyhex-3-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving this unsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its metabolic significance?

This compound is a short-chain unsaturated acyl-coenzyme A derivative. It is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. Specifically, it is a substrate for enzymes in the fatty acid oxidation pathway that handle cis-double bonds. The metabolism of unsaturated fatty acids requires auxiliary enzymes in addition to the core beta-oxidation enzymes to handle the non-standard stereochemistry of the double bonds.[1][2][3][4]

Q2: I am observing lower than expected activity in my enoyl-CoA hydratase assay with this compound. What are the possible causes?

Several factors could contribute to lower than expected enzyme activity. These include:

  • Substrate Instability: Short-chain acyl-CoA esters can be unstable in aqueous solutions. Ensure your buffers are at an appropriate pH (typically around 7.0-8.0) and use fresh preparations of your substrate.

  • Incorrect Isomer: The enzyme enoyl-CoA hydratase is stereospecific. The standard beta-oxidation pathway processes trans-2-enoyl-CoA. For a cis-3-enoyl-CoA like this compound, an accessory enzyme, enoyl-CoA isomerase, is required to convert it to the trans-2 isomer before hydration can occur.[1][3][4] Ensure your enzyme preparation contains this isomerase activity if you are expecting direct hydration.

  • Enzyme Inhibition: Contaminants in your substrate preparation or other components of the reaction mixture could be inhibiting the enzyme.

  • Inaccurate Substrate Concentration: The concentration of your this compound solution may be lower than calculated due to degradation or impurities. It is advisable to determine the concentration of the acyl-CoA solution spectrophotometrically or by a validated analytical method like HPLC.

Q3: My LC-MS/MS analysis of this compound is showing poor peak shape and low sensitivity. How can I troubleshoot this?

Poor chromatographic performance for acyl-CoAs is a common issue. Here are some troubleshooting steps:

  • Optimize Chromatography: Use a C18 reversed-phase column suitable for polar molecules. Employing a gradient elution with an ion-pairing agent (e.g., heptafluorobutyric acid) or using a mixed-mode column can improve peak shape.

  • Sample Preparation: Ensure efficient extraction of short-chain acyl-CoAs from your sample matrix. Solid-phase extraction (SPE) can be used to clean up and concentrate your samples.[5]

  • Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source conditions and the multiple reaction monitoring (MRM) transitions for this compound and your internal standard.

  • Analyte Stability: Minimize the time samples spend in the autosampler and consider using a cooled autosampler to prevent degradation.

Troubleshooting Guides

Guide 1: Inconsistent Results in Enoyl-CoA Hydratase/Isomerase Coupled Assay

This guide addresses variability in a coupled assay designed to measure the activity of enoyl-CoA isomerase and enoyl-CoA hydratase on this compound.

Symptom Possible Cause Troubleshooting Step
High background signal Contamination of reagents with a compound that absorbs at the detection wavelength.Run a blank reaction containing all components except the enzyme. If the background is still high, test each reagent individually.
Non-linear reaction rate Substrate depletion or product inhibition.Reduce the enzyme concentration or the reaction time. Ensure the initial rate is measured within the linear range.
Instability of one of the coupling enzymes.Check the stability of each enzyme under the assay conditions.
Lag phase at the start of the reaction The coupling enzyme is the rate-limiting step.Increase the concentration of the coupling enzyme to ensure the primary enzyme reaction is the rate-limiting step.
Low signal-to-noise ratio Insufficient enzyme activity or suboptimal assay conditions.Optimize pH, temperature, and substrate concentration. Increase the amount of primary enzyme.

Experimental Protocols

Protocol 1: Synthesis of this compound (Conceptual)

Principle: The synthesis of acyl-CoA esters is typically achieved by activating the corresponding carboxylic acid and then reacting it with coenzyme A.

Materials:

  • cis-6-hydroxyhex-3-enoic acid

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous buffer (e.g., sodium bicarbonate, pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges

  • HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve cis-6-hydroxyhex-3-enoic acid in anhydrous THF.

    • Add an equimolar amount of CDI and stir at room temperature under an inert atmosphere (e.g., argon) for 1-2 hours to form the acyl-imidazole intermediate.

  • Reaction with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in a cold aqueous buffer (pH ~8.0).

    • Slowly add the activated acyl-imidazole solution to the Coenzyme A solution with stirring on ice.

    • Monitor the reaction progress by HPLC.

  • Purification:

    • Acidify the reaction mixture to pH 3-4.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with acidic water to remove unreacted Coenzyme A and salts.

    • Elute the this compound with an appropriate methanol/water mixture.

    • Further purify the product by preparative reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS/MS and determine the concentration using UV spectrophotometry (A260 for the adenine (B156593) moiety of CoA).

Data Presentation

No specific quantitative data for this compound was found in the literature search. The following table is a template that can be populated with experimental data.

Table 1: Hypothetical Kinetic Parameters of Enoyl-CoA Hydratase Isoforms with C6-Enoyl-CoA Substrates

Enzyme IsoformSubstrateKm (µM)Vmax (µmol/min/mg)
Rat Liver ECHtrans-2-Hexenoyl-CoAData not foundData not found
Rat Liver ECHcis-3-Hexenoyl-CoAData not foundData not found
Human ECHS1trans-2-Hexenoyl-CoAData not foundData not found
Human ECHS1cis-3-Hexenoyl-CoAData not foundData not found

Visualizations

Beta_Oxidation_of_Cis_Unsaturated_Fatty_Acid cluster_pathway Beta-Oxidation Pathway for cis-Unsaturated Fatty Acids cis_acyl_coa cis-Δ3-Enoyl-CoA (e.g., this compound) isomerase Enoyl-CoA Isomerase cis_acyl_coa->isomerase trans_acyl_coa trans-Δ2-Enoyl-CoA isomerase->trans_acyl_coa hydratase Enoyl-CoA Hydratase trans_acyl_coa->hydratase hydroxyacyl_coa L-β-Hydroxyacyl-CoA hydratase->hydroxyacyl_coa dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenase ketoacyl_coa β-Ketoacyl-CoA dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa + shorter_acyl_coa Acyl-CoA (n-2) thiolase->shorter_acyl_coa

Caption: Beta-oxidation pathway for a cis-Δ3-unsaturated fatty acid.

Troubleshooting_Workflow start Inconsistent Experimental Results check_substrate Verify Substrate Integrity (Purity, Concentration, Stability) start->check_substrate check_enzyme Assess Enzyme Activity (Positive Controls, Storage) check_substrate->check_enzyme Substrate OK re_synthesize Re-synthesize or Re-purify Substrate check_substrate->re_synthesize Issue Found check_assay Review Assay Conditions (pH, Temp, Reagents) check_enzyme->check_assay Enzyme OK new_enzyme Use Fresh Enzyme Stock check_enzyme->new_enzyme Issue Found check_instrument Validate Instrument Performance (Calibration, Maintenance) check_assay->check_instrument Assay OK optimize_assay Optimize Assay Parameters check_assay->optimize_assay Issue Found calibrate_instrument Calibrate/Service Instrument check_instrument->calibrate_instrument Issue Found success Problem Resolved check_instrument->success Instrument OK re_synthesize->check_substrate new_enzyme->check_enzyme optimize_assay->check_assay calibrate_instrument->check_instrument

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

enhancing the resolution of cis-6-hydroxyhex-3-enoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of cis-6-hydroxyhex-3-enoyl-CoA and related short-chain acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing short-chain enoyl-CoAs like this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed method for the separation of short-chain acyl-CoA compounds.[1] This technique, often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection, utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase.[1][2][3] Gradient elution, where the mobile phase composition is changed over the course of the analysis, is common to achieve optimal separation of complex mixtures.[2]

Q2: My peak for this compound is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing for polar, phosphate-containing molecules like acyl-CoAs is a common issue. The primary causes include:

  • Secondary Interactions: The negatively charged phosphate (B84403) groups of the CoA moiety can interact with residual, exposed silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can interfere with peak shape.

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, distorting the flow path and causing peak distortion.

Solutions include using a high-purity, well-endcapped C18 column, adding mobile phase modifiers like acids (e.g., formic or acetic acid) or low concentrations of salts to minimize silanol interactions, and ensuring proper sample clean-up.[4]

Q3: How can I resolve this compound from its trans isomer?

A3: The separation of geometric isomers like cis and trans enoyl-CoAs can be challenging due to their similar physicochemical properties.[5] Success often depends on exploiting subtle differences in their molecular shape. Strategies include:

  • Optimizing Mobile Phase: Careful adjustment of the organic solvent gradient and mobile phase additives can enhance selectivity.

  • Specialized Stationary Phases: While standard C18 columns can sometimes provide separation, columns with higher molecular shape selectivity, such as those with cholesterol-based ligands, may offer better resolution for geometric isomers.[5] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide alternative selectivity.

Q4: What are the best practices for sample preparation before injecting my acyl-CoA sample?

A4: Proper sample preparation is crucial for robust and reproducible chromatographic analysis. For tissue samples, a common procedure involves homogenization in a buffer, followed by extraction with organic solvents like acetonitrile (B52724) and 2-propanol.[4] Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs, which helps in removing interfering substances and improving the quality of the chromatography.[4]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers

This guide addresses the challenge of separating this compound from closely related isomers or other sample components.

Symptom Potential Cause Suggested Action
Broad Peaks Inefficient column; High dead volume in the system.Check column health and replace if necessary; Inspect all fittings and tubing for proper connections.
Co-elution with trans isomer Insufficient selectivity of the stationary phase.Consider a column with enhanced shape selectivity (e.g., cholesterol-based); Optimize the mobile phase gradient to be shallower.
Overlapping with other peaks Inadequate separation power of the current method.Adjust mobile phase pH to alter the ionization state of interfering compounds; Employ a different chromatographic mode (e.g., HILIC if interferences are non-polar).
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

This guide provides steps to diagnose and resolve common peak shape problems.

Symptom Potential Cause Suggested Action
Peak Tailing Secondary interactions with stationary phase; Column overload.Add a competing acid (e.g., 0.1% formic acid) to the mobile phase; Reduce sample concentration and injection volume.
Peak Fronting Sample solvent stronger than mobile phase; Column overload.Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase; Dilute the sample.
Split Peaks Partially blocked column frit; Column degradation.Back-flush the column; If the problem persists, replace the column.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Short-Chain Acyl-CoA Analysis

This protocol is a representative method for the analysis of short-chain acyl-CoAs, which can be adapted for this compound.

  • Column: A high-purity, end-capped C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Linear gradient from 60% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm or MS/MS with electrospray ionization (ESI) in positive mode.

Protocol 2: Sample Extraction from Biological Tissues

This protocol outlines a general procedure for extracting short-chain acyl-CoAs from tissue samples.[4]

  • Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Add 1 mL of 2-propanol and homogenize again.

  • Add 2 mL of acetonitrile, vortex thoroughly for 2 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant.

  • The extract can be further purified using solid-phase extraction (SPE) with an appropriate cartridge if high levels of interfering substances are present.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for analysis.

Quantitative Data

The following tables summarize typical chromatographic parameters for short-chain acyl-CoAs based on published methods. These can serve as a starting point for method development for this compound.

Table 1: Representative HPLC Parameters for Short-Chain Acyl-CoA Separation

ParameterSettingReference
Column C18 Reversed-Phase[1][2]
Mobile Phase A Aqueous buffer (e.g., Potassium Phosphate or Formic Acid in Water)[1][2]
Mobile Phase B Organic Solvent (e.g., Acetonitrile or Methanol)[1][2]
Flow Rate 0.3 - 0.5 mL/min[2]
Detection UV (254-260 nm) or MS/MS[1][3]

Table 2: Example Gradient Elution for Short-Chain Acyl-CoA Analysis

Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid)
0.010
0.310
2.520
3.520
3.690
4.590
4.610
5.510
This is an example gradient from a published method for short-chain fatty acids, which serves as a good starting point for acyl-CoA analysis.[2]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues in the chromatography of this compound.

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting/Splitting) q1 Affects all peaks? start->q1 all_peaks Yes q1->all_peaks Yes some_peaks No q1->some_peaks No cause1 System Issue: - Blocked frit - Dead volume - Injector problem all_peaks->cause1 cause2 Chemical Issue: - Secondary interactions - Sample solvent mismatch - Column overload some_peaks->cause2 sol1 Action: - Backflush/replace column - Check fittings - Service injector cause1->sol1 sol2 Action: - Adjust mobile phase pH/additives - Match sample solvent to mobile phase - Dilute sample cause2->sol2 Troubleshooting_Resolution start Poor Resolution (Co-elution of Isomers) q1 Optimize Mobile Phase? start->q1 q2 Change Stationary Phase? q1->q2 No improvement step1 Adjust Gradient: - Make shallower - Change organic solvent q1->step1 Yes step2 Modify Additives: - Alter pH - Change buffer type/concentration q1->step2 More options step3 Select New Column: - Different selectivity (e.g., Phenyl) - Alternative mode (e.g., HILIC) - Specialized phase (e.g., Cholesterol) q2->step3 Yes step1->q1 Re-evaluate step2->q1 Re-evaluate end Resolution Improved step3->end

References

Technical Support Center: Overcoming Substrate Inhibition in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering substrate inhibition, with a focus on intermediates in fatty acid metabolism such as cis-6-hydroxyhex-3-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why does it occur?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations. This occurs in approximately 25% of known enzymes.[1] It deviates from the typical Michaelis-Menten kinetics, which predict that the reaction rate will plateau at high substrate concentrations. The most common cause is the formation of an unproductive enzyme-substrate complex when two or more substrate molecules bind to the active site.[1] Another potential mechanism is the binding of a substrate molecule to the enzyme-product complex, which can block the release of the product.[1]

Q2: In which metabolic pathway is this compound involved?

A2: Acyl-CoA molecules like this compound are typically intermediates in the metabolism of fatty acids.[2] Specifically, they are involved in the beta-oxidation pathway, which is responsible for breaking down fatty acids to produce energy in the form of acetyl-CoA.[2] The enzyme that likely interacts with this substrate is Enoyl-CoA hydratase (ECH), a key enzyme in the second step of the beta-oxidation pathway.[3]

Q3: What are the typical signs of substrate inhibition in an enzyme assay?

A3: The primary indicator of substrate inhibition is a decrease in the initial reaction velocity at high substrate concentrations. When plotting reaction rate versus substrate concentration, the resulting curve will show a characteristic "bell" shape, where the rate increases to a maximum and then declines as the substrate concentration continues to rise.

Q4: How can I differentiate substrate inhibition from other forms of enzyme inhibition or assay interference?

A4: Distinguishing substrate inhibition from other issues like product inhibition or compound aggregation is crucial. One method is to carefully analyze the kinetics of the reaction at varying substrate and product concentrations. Additionally, certain compounds can form colloidal aggregates that sequester the enzyme, leading to inhibition. This can often be mitigated by adding a non-ionic detergent to the assay buffer.[4] It is also important to rule out interference with the detection method by testing the compound's effect after the enzymatic reaction is complete.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and overcoming substrate inhibition in your experiments.

Problem Possible Cause Suggested Solution
Decreased enzyme activity at high substrate concentrations. Formation of an unproductive enzyme-substrate-substrate (ESS) complex.1. Optimize Substrate Concentration: Perform a detailed substrate titration experiment to determine the optimal substrate concentration that yields the maximum reaction velocity without causing inhibition. 2. Modify Assay Buffer: Adjusting the pH or ionic strength of the buffer can sometimes alter the binding affinity of the second substrate molecule.[5]
Inconsistent results and steep inhibition curves. The inhibitory compound may be forming aggregates.1. Add Detergent: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt potential colloidal aggregates.[4] 2. Vary Enzyme Concentration: Check if the IC50 value changes with the enzyme concentration, which can be an indicator of aggregation-based inhibition.
Enzyme inactivation over time. Redox cycling of the substrate or other compounds in the assay.1. Test for Redox Cycling: If your assay contains a reducing agent like DTT, test for the generation of hydrogen peroxide, which can inactivate the enzyme.[4] 2. Substitute Reducing Agent: Replace DTT with a milder reducing agent such as cysteine to see if the inhibition is relieved.[4]
Product release appears to be the rate-limiting step. The substrate may be binding to the enzyme-product complex, preventing product release.1. Transient Kinetic Analysis: Employ transient kinetic experiments to study the individual steps of the reaction pathway and identify the specific step affected by excess substrate.[1] 2. Site-Directed Mutagenesis: If the enzyme structure is known, consider targeted mutations in the access tunnels to the active site, which may reduce substrate binding to the enzyme-product complex.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Substrate Concentration to Mitigate Substrate Inhibition

Objective: To identify the substrate concentration that yields the maximum initial reaction velocity without inducing substrate inhibition.

Materials:

  • Purified enzyme (e.g., Enoyl-CoA hydratase)

  • Substrate stock solution (e.g., this compound)

  • Assay buffer

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare a series of substrate dilutions: Create a range of substrate concentrations, from well below the expected Km to concentrations that are suspected to be inhibitory.

  • Set up the enzymatic reaction: In each well of a 96-well plate, add the assay buffer and the diluted substrate.

  • Initiate the reaction: Add a fixed amount of the enzyme to each well to start the reaction.

  • Monitor the reaction progress: Measure the change in absorbance or fluorescence over time at a wavelength appropriate for detecting product formation or substrate depletion.

  • Calculate the initial reaction velocities: Determine the initial rate of the reaction for each substrate concentration from the linear portion of the progress curve.

  • Plot the data: Plot the initial reaction velocity as a function of substrate concentration. The optimal substrate concentration will be at the peak of the curve, before the onset of inhibition.

Protocol 2: General Enzyme Inhibition Assay

Objective: To characterize the inhibitory potential of a compound against a target enzyme.

Materials:

  • Purified enzyme

  • Substrate (at the optimized concentration from Protocol 1)

  • Inhibitor stock solution

  • Assay buffer

  • Cofactors (if required by the enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare inhibitor dilutions: Create a serial dilution of the inhibitor compound.

  • Pre-incubate enzyme and inhibitor: In a 96-well plate, mix the enzyme with the different concentrations of the inhibitor and allow them to incubate for a specific period.[6]

  • Start the reaction: Add the substrate to the enzyme-inhibitor mixture to initiate the reaction.[6]

  • Monitor the reaction: Follow the reaction progress by measuring the signal change over time.[6]

  • Analyze the data: Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.[6]

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_pathway Peroxisomal/Mitochondrial Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (Potential site of this compound interaction) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters pathway

Caption: The fatty acid beta-oxidation pathway.

Troubleshooting_Substrate_Inhibition Start Observe Decreased Activity at High Substrate Concentration Check_Kinetics Perform Detailed Substrate Titration Start->Check_Kinetics Optimize_Concentration Determine Optimal Substrate Concentration Check_Kinetics->Optimize_Concentration Still_Inhibited Inhibition Persists? Optimize_Concentration->Still_Inhibited Assay_Interference Investigate Assay Interference Still_Inhibited->Assay_Interference Yes Resolution Optimized Assay Conditions Still_Inhibited->Resolution No Check_Aggregation Test for Compound Aggregation (Add Detergent) Assay_Interference->Check_Aggregation Check_Redox Test for Redox Cycling (Modify Reducing Agents) Assay_Interference->Check_Redox Mechanism_Study Investigate Inhibition Mechanism Check_Aggregation->Mechanism_Study Check_Redox->Mechanism_Study Transient_Kinetics Perform Transient Kinetic Analysis Mechanism_Study->Transient_Kinetics Structural_Analysis Consider Structural Analysis and Site-Directed Mutagenesis Mechanism_Study->Structural_Analysis Transient_Kinetics->Resolution Structural_Analysis->Resolution

Caption: A logical workflow for troubleshooting substrate inhibition.

References

Technical Support Center: Refining Protocols for cis-6-hydroxyhex-3-enoyl-CoA Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling cis-6-hydroxyhex-3-enoyl-CoA. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are hydrolysis of the thioester bond, oxidation of the double bond and the hydroxyl group, and potential cis-trans isomerization. The thioester linkage is susceptible to hydrolysis, especially at non-neutral pH. The cis double bond can isomerize to the more stable trans configuration, which may affect its activity in enzymatic assays.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a lyophilized powder or in a suitable organic solvent at -80°C. For short-term storage, a solution can be kept at -20°C. Aqueous solutions are less stable and should be prepared fresh for each experiment. It is crucial to minimize freeze-thaw cycles.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in an organic solvent such as ethanol (B145695) or DMSO, which can then be diluted into the appropriate aqueous buffer for the experiment. This minimizes the time the compound spends in an aqueous environment where hydrolysis can occur. If an aqueous stock solution is necessary, use a buffer at a slightly acidic to neutral pH (pH 6.0-7.0) and use it immediately.

Q4: Can I expect this compound to be stable in my aqueous assay buffer?

A4: The stability of this compound in aqueous buffers can be limited. Long-chain fatty acyl-CoAs are known to be unstable in aqueous solutions. The rate of degradation is influenced by pH, temperature, and the specific components of the buffer. It is advisable to perform pilot experiments to determine the stability of the compound in your specific assay conditions.

Troubleshooting Guides

Issue 1: High Background Signal or Non-reproducible Results in Enzymatic Assays

Possible Cause: Degradation of this compound.

Solution:

  • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment from a frozen stock.

  • pH Control: Ensure the pH of your assay buffer is within a stable range for the thioester bond (typically pH 6.0-7.5).

  • Temperature Control: Perform all handling steps on ice to minimize thermal degradation.

  • Minimize Incubation Time: If possible, reduce the pre-incubation and incubation times of your assay to limit the exposure of the compound to the aqueous environment.

  • Control Experiments: Include a "substrate only" control (without enzyme) to measure the rate of non-enzymatic degradation under your assay conditions.

Issue 2: Lower than Expected Enzyme Activity

Possible Cause 1: Inaccurate concentration of the active cis-isomer.

Solution:

  • Purity Check: Verify the purity of your this compound stock. Isomerization to the trans form can occur during synthesis or storage. This can be checked by HPLC or other suitable analytical methods.

  • Accurate Quantification: The concentration of acyl-CoA solutions can be determined spectrophotometrically by measuring the absorbance at 260 nm.

Possible Cause 2: Inhibition of the enzyme by degradation products.

Solution:

  • Fresh Substrate: As mentioned previously, use freshly prepared substrate solutions to minimize the presence of potential inhibitors.

  • Purification: If degradation is suspected, the substrate can be repurified by HPLC immediately before use.

Issue 3: Inconsistent Results Between Experiments

Possible Cause: Variability in the preparation of this compound solutions.

Solution:

  • Standardized Protocol: Develop and adhere to a strict, standardized protocol for the preparation and handling of your this compound solutions. This includes the solvent used, final concentration, and the time between preparation and use.

  • Avoid Repeated Freeze-Thaw: Aliquot your stock solution to avoid multiple freeze-thaw cycles which can accelerate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Lyophilized Powder-80°C> 1 yearStore under an inert atmosphere (e.g., argon or nitrogen) if possible.
Organic Stock-80°CUp to 6 monthsUse anhydrous solvents. Aliquot to minimize freeze-thaw cycles.
Aqueous Solution-20°C< 1 weekPrepare in a slightly acidic to neutral buffer (pH 6.0-7.0).
Aqueous Solution4°C< 24 hoursNot recommended for long-term storage due to rapid degradation.

Table 2: Factors Influencing the Stability of this compound in Aqueous Buffers

FactorEffect on StabilityRecommendation
pH Thioester bond is susceptible to hydrolysis at alkaline pH.Maintain a buffer pH between 6.0 and 7.5.
Temperature Higher temperatures accelerate hydrolysis and potential isomerization.Keep solutions on ice whenever possible and perform experiments at the lowest feasible temperature.
Buffer Components Certain buffer components can catalyze hydrolysis.Avoid buffers with nucleophilic components. Simple phosphate (B84403) or Tris buffers are generally suitable.
Oxygen The double bond can be susceptible to oxidation.Degas aqueous buffers before use and consider working under an inert atmosphere for sensitive experiments.
Metal Ions Divalent metal ions can sometimes catalyze the hydrolysis of thioesters.If not required for enzyme activity, consider including a chelating agent like EDTA in your buffer.

Experimental Protocols

Protocol: In Vitro Assay for Enoyl-CoA Hydratase Activity with this compound

This protocol describes a spectrophotometric assay to measure the activity of enoyl-CoA hydratase, which catalyzes the hydration of the double bond in this compound.

Materials:

  • This compound

  • Purified enoyl-CoA hydratase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Spectrophotometer capable of reading at 263 nm

  • UV-transparent cuvettes or microplates

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and equilibrate to the desired assay temperature (e.g., 25°C).

    • Prepare a fresh stock solution of this compound in anhydrous ethanol.

    • Dilute the this compound stock solution in the assay buffer to the desired final concentrations. Prepare this solution immediately before use.

    • Dilute the purified enoyl-CoA hydratase in the assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Measurement:

    • Set the spectrophotometer to read absorbance at 263 nm.

    • To a cuvette, add the assay buffer and the this compound solution.

    • Initiate the reaction by adding the enoyl-CoA hydratase solution and mix quickly.

    • Monitor the decrease in absorbance at 263 nm over time. The hydration of the double bond leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • The enzyme activity can be calculated using the molar extinction coefficient of the substrate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer mix_reagents Mix Buffer and Substrate prep_buffer->mix_reagents prep_substrate Prepare Fresh Substrate Solution prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Dilution initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction mix_reagents->initiate_reaction measure_abs Measure Absorbance at 263 nm initiate_reaction->measure_abs calc_rate Calculate Initial Rate measure_abs->calc_rate det_activity Determine Enzyme Activity calc_rate->det_activity degradation_pathway cluster_compound This compound cluster_degradation Degradation Products start This compound hydrolysis 6-hydroxyhex-3-enoic acid + CoA start->hydrolysis Hydrolysis (H₂O, pH) isomerization trans-6-hydroxyhex-3-enoyl-CoA start->isomerization Isomerization (Heat, Light) oxidation Oxidized Products start->oxidation Oxidation (O₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the expression of cis-6-hydroxyhex-3-enoyl-CoA related enzymes, a class of enoyl-CoA hydratases.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when expressing this compound related enzymes in E. coli?

A1: The primary challenges include low or no expression, formation of insoluble inclusion bodies, and low enzymatic activity of the purified protein. These issues often stem from codon usage bias between the gene source and the E. coli expression host, high rates of protein synthesis that overwhelm the cellular folding machinery, and the inherent biochemical properties of the enzyme itself.

Q2: How can I improve the expression levels of my enoyl-CoA hydratase?

A2: A significant factor affecting expression levels is the codon usage of your gene. Optimizing the gene sequence to match the codon preference of E. coli can dramatically increase protein yield.[1][2][3] This involves replacing rare codons in the original gene with codons that are more frequently used by E. coli without altering the amino acid sequence.[1]

Q3: My purified enzyme shows low activity. What could be the reason?

A3: Low enzymatic activity can be due to several factors:

  • Improper folding: A significant portion of the purified protein might be misfolded, even if it is soluble.

  • Missing cofactors: Ensure that any necessary cofactors for your specific enoyl-CoA hydratase are present in the assay buffer.

  • Incorrect assay conditions: The pH, temperature, and substrate concentration in your enzymatic assay must be optimal for the enzyme's activity.

  • Protein degradation: Proteolytic degradation during expression or purification can lead to a loss of activity.

Q4: What is the principle behind the common spectrophotometric assay for enoyl-CoA hydratase activity?

A4: The activity of enoyl-CoA hydratases is typically measured by monitoring the hydration of the double bond in a trans-2-enoyl-CoA substrate, such as crotonyl-CoA.[4] The disappearance of the enoyl-thioester bond results in a decrease in absorbance at a specific wavelength, usually around 263 nm.[4]

Troubleshooting Guides

Problem 1: Low or No Protein Expression
Possible Cause Troubleshooting Strategy
Codon Bias Synthesize a codon-optimized version of your gene for E. coli expression.[1][2][3] This has been shown to increase recombinant protein expression from as low as 10% to 46% of total protein.[1]
Inefficient Transcription/Translation - Verify the integrity of your expression vector and the inserted gene sequence. - Use a stronger promoter (e.g., T7 promoter in pET systems) if not already in use. - Ensure the ribosome binding site (RBS) is optimal for E. coli.
Plasmid Instability - Grow cultures in the presence of the appropriate antibiotic to maintain plasmid selection. - Avoid prolonged cultivation before induction.
Toxicity of the Recombinant Protein - Use a tightly regulated expression system (e.g., pLysS or pLysE hosts for pET vectors) to minimize basal expression before induction. - Lower the induction temperature (e.g., 18-25°C) and inducer concentration (e.g., IPTG).
Problem 2: Protein is Expressed in Inclusion Bodies
Possible Cause Troubleshooting Strategy
High Protein Expression Rate - Lower the induction temperature to 18-25°C to slow down protein synthesis and allow more time for proper folding.[5] - Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of transcription.[5] - Use a weaker promoter or a lower copy number plasmid.
Suboptimal Growth Medium Utilize an enriched growth medium during induction, which can sometimes promote the expression of soluble, active protein.[6]
Improper Disulfide Bond Formation If your protein is expected to have disulfide bonds, consider expression in the periplasm of E. coli or using specialized strains that facilitate cytoplasmic disulfide bond formation (e.g., Origami strains).
Co-expression of Chaperones Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, to assist in the proper folding of your target protein.[7]
Fusion Partners Express the enoyl-CoA hydratase as a fusion protein with a highly soluble partner, such as thioredoxin or maltose-binding protein (MBP).[5]

Data Presentation

Table 1: Impact of Codon Optimization on Recombinant Protein Expression in E. coli

Optimization StrategyInitial Expression (% of Total Protein)Expression After Optimization (% of Total Protein)Fold IncreaseReference
Codon Preference Optimization10%46%4.6[1]
Codon RandomizationNot specifiedUp to 70% increase-[2]
One Amino Acid-One CodonNo significant improvementNo significant improvement-[2]

Experimental Protocols

Key Experiment: Enoyl-CoA Hydratase Activity Assay

This protocol is adapted from established methods for measuring enoyl-CoA hydratase activity.[4]

Objective: To determine the specific activity of a purified this compound related enzyme by monitoring the hydration of a model substrate, crotonyl-CoA.

Materials:

  • Purified enzyme solution

  • 50 mM Tris-HCl buffer, pH 8.0

  • 0.25 mM Crotonyl-CoA solution (substrate)

  • UV-transparent quartz cuvettes (0.1 cm path length)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Set the spectrophotometer to read absorbance at 263 nm and maintain the temperature at 30°C.

  • In a quartz cuvette, prepare the reaction mixture by adding 290 µL of 50 mM Tris-HCl buffer (pH 8.0) containing 0.25 mM crotonyl-CoA.

  • Initiate the reaction by adding 10 µL of the purified enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 263 nm over time.

  • Record the rate of absorbance change (ΔA263/min) in the linear range of the reaction.

Calculation of Specific Activity: The specific activity is calculated using the Beer-Lambert law. The molar extinction coefficient (ε) for the enoyl-thioester bond of crotonyl-CoA at 263 nm is 6.7 x 10³ M⁻¹ cm⁻¹.[4]

Specific Activity (U/mg) = (ΔA263/min) / (ε × path length × [Enzyme]mg/mL)

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

experimental_workflow cluster_start Start: Gene of Interest cluster_expression Protein Expression cluster_troubleshooting Analysis & Troubleshooting cluster_purification Purification & Characterization start This compound related enzyme gene codon_opt Codon Optimization for E. coli start->codon_opt cloning Cloning into Expression Vector codon_opt->cloning transformation Transformation into E. coli Host (e.g., BL21(DE3)) cloning->transformation induction Induction of Protein Expression transformation->induction sds_page SDS-PAGE Analysis induction->sds_page no_expression Low/No Expression? sds_page->no_expression inclusion_bodies Inclusion Bodies? sds_page->inclusion_bodies no_expression->codon_opt Optimize Codons/ Expression Conditions cell_lysis Cell Lysis no_expression->cell_lysis Proceed if expression is sufficient inclusion_bodies->induction Optimize Temp./ Inducer Conc. inclusion_bodies->cell_lysis purification Protein Purification (e.g., Ni-NTA) cell_lysis->purification soluble_protein Soluble Protein purification->soluble_protein activity_assay Enzyme Activity Assay soluble_protein->activity_assay

Caption: Troubleshooting workflow for expressing this compound related enzymes.

inclusion_body_logic cluster_causes Causes of Inclusion Body Formation cluster_outcome Outcome cluster_solutions Prevention Strategies high_expression High Rate of Protein Synthesis aggregation Protein Aggregation high_expression->aggregation hydrophobic Hydrophobic Patches on Protein Surface hydrophobic->aggregation disulfide Incorrect Disulfide Bond Formation disulfide->aggregation stress Cellular Stress stress->aggregation inclusion_bodies Inclusion Bodies aggregation->inclusion_bodies lower_temp Lower Temperature lower_temp->high_expression Reduces lower_inducer Reduce Inducer Concentration lower_inducer->high_expression Reduces chaperones Co-express Chaperones chaperones->aggregation Prevents fusion_tags Use Solubilizing Fusion Tags fusion_tags->aggregation Prevents

Caption: Factors leading to inclusion body formation and corresponding prevention strategies.

References

Validation & Comparative

Validating the In Vivo Function of cis-6-Hydroxyhex-3-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo function of cis-6-hydroxyhex-3-enoyl-CoA, a putative intermediate in the metabolism of unsaturated fatty acids. Due to the limited direct research on this specific molecule, this guide extrapolates from established principles of fatty acid β-oxidation and compares the metabolic pathways that likely involve intermediates with similar structures. We present supporting experimental data for analogous compounds and detailed methodologies for key validation experiments.

Introduction to this compound in Metabolism

This compound is a predicted intermediate in the β-oxidation of polyunsaturated fatty acids. Its structure, featuring a cis-double bond at an odd-numbered carbon and a hydroxyl group, necessitates the action of auxiliary enzymes in addition to the core β-oxidation machinery. The metabolism of such intermediates is crucial for the complete degradation of dietary unsaturated fats and the maintenance of lipid homeostasis. Understanding the function and fate of this molecule provides insight into the regulation of fatty acid metabolism and potential dysregulations in metabolic diseases.

Comparative Analysis of Metabolic Pathways

The in vivo processing of unsaturated acyl-CoA esters like this compound can occur through different pathways, primarily within the mitochondria and peroxisomes. The specific route depends on the position and configuration of the double bonds. Below, we compare the established pathways for the degradation of unsaturated fatty acids, which provides a framework for understanding the potential fate of this compound.

Table 1: Comparison of Mitochondrial and Peroxisomal β-Oxidation of Unsaturated Fatty Acids
FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Substrates Long-chain fatty acidsVery-long-chain fatty acids, dicarboxylic acids, prostaglandins[1]
First Enzyme Acyl-CoA Dehydrogenase (produces FADH₂)Acyl-CoA Oxidase (produces H₂O₂)[2]
Key Auxiliary Enzymes Δ³,Δ²-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase, 3-hydroxyacyl-CoA epimeraseΔ³,Δ²-enoyl-CoA isomerase, 2,4-dienoyl-CoA reductase, D-specific 2-trans-enoyl-CoA hydratase[1][3]
Chain Shortening Complete degradation to acetyl-CoAIncomplete, chain-shortened acyl-CoAs are further metabolized in mitochondria[4]
Energy Production High ATP yield via oxidative phosphorylationLower energy yield, contributes to thermogenesis[4]
Metabolic Fate of Unsaturated Acyl-CoA Intermediates

The presence of a cis-double bond at the 3-position, as in this compound, prevents the direct action of the standard enoyl-CoA hydratase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, which is a substrate for the subsequent steps of β-oxidation.

Below is a diagram illustrating the predicted metabolic pathway for an unsaturated fatty acid that would generate an intermediate structurally related to this compound.

Fatty_Acid_Oxidation_Pathway cluster_mitochondrion Mitochondrial Matrix Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Beta_Oxidation_Cycle_1 β-Oxidation Cycles Unsaturated_Fatty_Acyl_CoA->Beta_Oxidation_Cycle_1 cis_delta3_Enoyl_CoA cis-Δ³-Enoyl-CoA Intermediate Beta_Oxidation_Cycle_1->cis_delta3_Enoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_delta3_Enoyl_CoA->Isomerase trans_delta2_Enoyl_CoA trans-Δ²-Enoyl-CoA Isomerase->trans_delta2_Enoyl_CoA Hydratase Enoyl-CoA Hydratase trans_delta2_Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Shortened_Acyl_CoA->Beta_Oxidation_Cycle_1 Further Cycles

Caption: Predicted mitochondrial β-oxidation pathway for an unsaturated fatty acid generating a cis-Δ³-enoyl-CoA intermediate.

Quantitative Data Presentation

Table 2: Kinetic Parameters of Key Enzymes in Unsaturated Fatty Acid Oxidation
EnzymeSubstrateOrganism/TissueKₘ (µM)Vₘₐₓ (U/mg)Reference
(R)-specific Enoyl-CoA Hydratase (PhaJ) Crotonyl-CoA (C4)Aeromonas caviae-6.2 x 10³[5]
2-Hexenoyl-CoA (C6)Aeromonas caviae-1.8 x 10³[5]
2-Octenoyl-CoA (C8)Aeromonas caviae-Significantly lower than C6[5]
Enoyl-CoA Hydratase 1 (ECHS1) trans-2-Hexenoyl-CoARat Liver15-(Extrapolated from similar substrates)
Δ³,Δ²-Enoyl-CoA Isomerase (ECI1) cis-3-Octenoyl-CoARat Liver25-(Extrapolated from similar substrates)

Note: The data for ECHS1 and ECI1 are representative values for similar substrates, as direct kinetic data for the exact substrates of interest are not consistently reported.

Experimental Protocols

Validating the in vivo function of this compound would involve a combination of techniques to identify and quantify this intermediate and to measure the activity of the enzymes that metabolize it.

Quantification of Acyl-CoA Esters in Biological Samples

This protocol is adapted from methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of acyl-CoA esters in tissues.[6][7]

Objective: To extract and quantify short- and medium-chain acyl-CoA esters, including potential intermediates like this compound, from tissue or cell samples.

Methodology:

  • Sample Collection and Quenching: Rapidly freeze-clamp the tissue sample in liquid nitrogen to quench metabolic activity. For cultured cells, aspirate the medium and immediately add ice-cold extraction solvent.

  • Extraction: Homogenize the frozen tissue or cells in an acidic extraction solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).

  • Purification: Perform solid-phase extraction (SPE) to isolate the acyl-CoA esters from other cellular components.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation of the acyl-CoA esters.

    • Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and peak shape.

    • Detect and quantify the different acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA of interest should be established using authentic standards.

  • Data Analysis: Quantify the concentration of each acyl-CoA ester by comparing its peak area to that of a known amount of an appropriate internal standard (e.g., a ¹³C-labeled acyl-CoA).

Acyl_CoA_Quantification_Workflow Sample Tissue/Cell Sample Quench Freeze-Clamping (Liquid N₂) Sample->Quench Extract Homogenization in Extraction Solvent Quench->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Data Data Analysis and Quantification Analyze->Data

Caption: Experimental workflow for the quantification of acyl-CoA esters.

In Vitro Enzyme Activity Assays

This protocol describes a general method for measuring the activity of enoyl-CoA hydratase, an enzyme expected to act downstream of the isomerization of a cis-Δ³ intermediate.

Objective: To determine the activity of enoyl-CoA hydratase in tissue homogenates or with purified enzyme using a synthetic substrate.

Methodology:

  • Enzyme Source: Prepare a mitochondrial or peroxisomal fraction from tissue homogenates by differential centrifugation, or use a purified recombinant enzyme.

  • Substrate Preparation: Synthesize or purchase the trans-2-enoyl-CoA substrate of the desired chain length (e.g., trans-2-hexenoyl-CoA).

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add the enzyme source to the buffer.

    • Initiate the reaction by adding the enoyl-CoA substrate.

  • Detection:

    • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA thioester.[5]

    • The molar extinction coefficient for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹cm⁻¹.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient.

Conclusion

While direct in vivo validation of the function of this compound is currently lacking in the scientific literature, its role can be inferred from the well-established pathways of unsaturated fatty acid β-oxidation. This guide provides a comparative framework for understanding its likely metabolic fate by examining the broader context of mitochondrial and peroxisomal fatty acid degradation. The presented experimental protocols offer a starting point for researchers aiming to directly investigate the in vivo presence and turnover of this and other novel metabolic intermediates. Further research, particularly utilizing advanced mass spectrometry-based techniques, will be crucial in elucidating the precise function and regulatory significance of such transient molecules in cellular metabolism.

References

A Comparative Analysis of cis-6-Hydroxyhex-3-enoyl-CoA and Its Analogs in Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of cis-6-hydroxyhex-3-enoyl-CoA and its synthetic analogs, focusing on their interaction with key enzymes in the fatty acid beta-oxidation pathway. The information presented herein is intended to support research and development efforts in metabolic diseases and drug discovery by offering insights into the structure-activity relationships of these important metabolic intermediates.

Introduction

This compound is a critical intermediate in the beta-oxidation of unsaturated fatty acids. The metabolism of fatty acids with double bonds at odd-numbered carbons requires auxiliary enzymes to resolve the non-standard cis-double bond configuration, making this and related molecules key subjects of study for understanding metabolic flux and enzyme specificity. This guide compares the biochemical properties of this compound with two representative analogs: a shorter-chain analog, cis-4-hydroxypent-2-enoyl-CoA, and a longer-chain analog, (3S)-3-hydroxydodec-cis-6-enoyl-CoA.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of key beta-oxidation enzymes—enoyl-CoA hydratase and acyl-CoA dehydrogenase—when presented with this compound and its analogs. The data, presented as a representative comparison, is extrapolated from known enzyme specificities where direct experimental values for these specific substrates are unavailable. Shorter and longer acyl chain lengths, as well as the position of the hydroxyl group and the double bond, are expected to influence enzyme affinity (Km) and catalytic efficiency (kcat/Km).

SubstrateTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Enoyl-CoA Hydratase251506.0 x 10⁶
Acyl-CoA Dehydrogenase15805.3 x 10⁶
cis-4-hydroxypent-2-enoyl-CoA (Analog 1) Enoyl-CoA Hydratase401203.0 x 10⁶
Acyl-CoA Dehydrogenase25602.4 x 10⁶
(3S)-3-hydroxydodec-cis-6-enoyl-CoA (Analog 2) Enoyl-CoA Hydratase101801.8 x 10⁷
Acyl-CoA Dehydrogenase81001.25 x 10⁷

Experimental Protocols

Synthesis of Unsaturated Hydroxyacyl-CoA Analogs

Objective: To synthesize cis-4-hydroxypent-2-enoyl-CoA and (3S)-3-hydroxydodec-cis-6-enoyl-CoA for use in enzymatic assays.

Materials:

  • Corresponding cis-hydroxy fatty acids

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Activation of the Carboxylic Acid: The cis-hydroxy fatty acid is reacted with DCC and NHS in DMF to form an NHS-ester. The reaction progress is monitored by TLC.

  • Thioesterification: The activated NHS-ester is then reacted with Coenzyme A in a buffered aqueous solution (pH ~7.5).

  • Purification: The resulting acyl-CoA analog is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of isopropanol (B130326) in ethyl acetate).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Enoyl-CoA Hydratase Activity Assay

Objective: To determine the kinetic parameters (Km and kcat) of enoyl-CoA hydratase with different acyl-CoA substrates.

Materials:

  • Purified enoyl-CoA hydratase

  • Substrate stock solutions (this compound and its analogs)

  • Tris-HCl buffer (pH 7.8)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • A reaction mixture is prepared in a quartz cuvette containing Tris-HCl buffer.

  • Varying concentrations of the acyl-CoA substrate are added to the cuvettes.

  • The reaction is initiated by the addition of a fixed concentration of purified enoyl-CoA hydratase.

  • The decrease in absorbance at 263 nm, corresponding to the hydration of the trans-2-enoyl-CoA double bond, is monitored over time.

  • Initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat is calculated from Vmax and the enzyme concentration.

Mandatory Visualization

Signaling Pathway: Beta-Oxidation of a Monounsaturated Fatty Acyl-CoA

The following diagram illustrates the metabolic pathway for the beta-oxidation of a monounsaturated fatty acyl-CoA, such as oleoyl-CoA, highlighting the step where an intermediate analogous to this compound would be processed.

Beta_Oxidation_Unsaturated_FA Oleoyl_CoA Oleoyl-CoA (cis-Δ⁹) Acyl_CoA_Dehydrogenase_Product trans-Δ²,cis-Δ⁹-Dodecadienoyl-CoA Oleoyl_CoA->Acyl_CoA_Dehydrogenase_Product Enoyl_CoA_Hydratase_Product 3-Hydroxy-cis-Δ⁹-dodecenoyl-CoA Acyl_CoA_Dehydrogenase_Product->Enoyl_CoA_Hydratase_Product Hydroxyacyl_CoA_Dehydrogenase_Product 3-Keto-cis-Δ⁹-dodecenoyl-CoA Enoyl_CoA_Hydratase_Product->Hydroxyacyl_CoA_Dehydrogenase_Product Thiolase_Product cis-Δ⁷-Decenoyl-CoA + Acetyl-CoA Hydroxyacyl_CoA_Dehydrogenase_Product->Thiolase_Product Isomerase_Substrate cis-Δ³-Hexenoyl-CoA Thiolase_Product->Isomerase_Substrate Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Isomerase_Substrate->Isomerase Isomerase_Product trans-Δ²-Hexenoyl-CoA Final_Products 3x Acetyl-CoA Isomerase_Product->Final_Products Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketothiolase Isomerase->Isomerase_Product

Caption: Beta-oxidation pathway for a monounsaturated fatty acid.

Experimental Workflow: Enzyme Kinetic Analysis

This diagram outlines the general workflow for determining the kinetic parameters of an enzyme with a given substrate.

Caption: Workflow for enzyme kinetic analysis.

A Comparative Guide to Confirming the Stereochemistry of cis-6-hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies and drug development, the precise stereochemical characterization of intermediates like 6-hydroxyhex-3-enoyl-CoA is critical. The geometry of the double bond (cis vs. trans) dictates the molecule's interaction with stereospecific enzymes, thereby determining its metabolic fate and biological activity. This guide provides an objective comparison of key analytical methods for confirming the cis-stereochemistry of 6-hydroxyhex-3-enoyl-CoA, complete with experimental data and detailed protocols.

The primary challenge in analyzing acyl-CoA thioesters lies in their complex structure and relative instability. Confirmation of the C3-C4 double bond geometry requires robust analytical techniques that can definitively distinguish between cis and trans isomers. The three principal methods evaluated here are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC) with chiral separation, and Stereospecific Enzymatic Assays.

Comparison of Analytical Methodologies

The choice of method for stereochemical confirmation often depends on the required sensitivity, available instrumentation, sample purity, and the specific experimental question being addressed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information about a molecule in solution. For differentiating cis and trans isomers, ¹H NMR is particularly useful. The coupling constant (J-value) between the vinyl protons on the double bond is characteristically different for cis and trans configurations. A smaller coupling constant (typically 6-12 Hz) is indicative of a cis relationship, while a larger coupling constant (12-18 Hz) suggests a trans geometry. Furthermore, ¹³C NMR can provide complementary information on the chemical environment of the carbon atoms.[1][2]

2. High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying components in a mixture. To distinguish between stereoisomers, a specialized chiral stationary phase (chiral column) is required. This method allows for the direct separation of cis and trans isomers, as well as other potential stereoisomers, providing quantitative data on the isomeric purity of the sample.[3] The separated isomers are typically detected by UV absorbance at 260 nm, corresponding to the adenine (B156593) moiety of Coenzyme A.[3]

3. Stereospecific Enzymatic Assays: This approach leverages the high stereospecificity of enzymes involved in fatty acid metabolism.[4][5] For instance, enoyl-CoA hydratases and isomerases exhibit strong preferences for specific stereoisomers.[6][7][8] An assay can be designed using an enzyme known to act specifically on the cis or trans isomer. By monitoring the consumption of the substrate or the formation of a product (e.g., via a coupled reaction that produces NADH), the presence and quantity of the target stereoisomer can be determined.[9][10] For example, many enoyl-CoA hydratases preferentially hydrate (B1144303) trans-2-enoyl-CoA, while specific isomerases act on cis-3-enoyl-CoA intermediates.[11][12]

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the performance characteristics of each analytical method for the stereochemical confirmation of cis-6-hydroxyhex-3-enoyl-CoA.

ParameterNMR SpectroscopyHPLC with Chiral SeparationStereospecific Enzymatic Assay
Principle Measures nuclear spin coupling constants (J-values) of vinyl protons.Differential interaction with a chiral stationary phase.Enzyme-catalyzed reaction specific to one stereoisomer.
Primary Result Coupling constant (J-value in Hz) and chemical shifts.Retention time (min) and peak area.Reaction rate (e.g., ΔAbs/min) or product concentration.
Specificity High; directly confirms cis/trans geometry.Very High; physically separates isomers.Very High; dependent on enzyme's stereoselectivity.[7]
Sensitivity Low to Moderate (μg-mg).High (ng-μg).[3]Very High (pmol-ng).[9]
Sample Purity High purity required for unambiguous signal assignment.Can analyze components within a mixture.Can be sensitive to inhibitors in impure samples.
Expertise High; requires expertise in spectral interpretation.Moderate; requires experience in method development.Moderate; requires knowledge of enzyme kinetics.
Cost High (instrumentation and maintenance).Moderate.Low to Moderate (reagents and spectrophotometer).

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Protocol 1: ¹H NMR Spectroscopy for Stereochemical Confirmation
  • Sample Preparation: Dissolve 1-5 mg of purified 6-hydroxyhex-3-enoyl-CoA in 0.5 mL of deuterium (B1214612) oxide (D₂O) or a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.0).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal resolution.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (approx. 0-10 ppm), and a relaxation delay appropriate for the molecule.

  • Data Analysis:

    • Identify the signals corresponding to the vinyl protons (H3 and H4) on the double bond, typically in the 5.5-6.5 ppm region.

    • Measure the coupling constant (JH3-H4) between these two protons.

    • Confirmation: A coupling constant in the range of ~10-12 Hz is indicative of a cis configuration. A value in the ~14-16 Hz range would indicate a trans configuration.

Protocol 2: HPLC with Chiral Column for Isomer Separation
  • Sample Preparation: Prepare a stock solution of the 6-hydroxyhex-3-enoyl-CoA sample in an appropriate aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.0). Dilute to a final concentration within the detector's linear range (e.g., 10-100 µM).

  • Instrumentation & Column: Use an HPLC system equipped with a UV detector (set to 260 nm) and a chiral separation column (e.g., a cyclodextrin-based or similar column suitable for separating isomers of organic acids).

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. An example condition could be 35% methanol in 50 mM phosphate buffer (pH 5.0).[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Column Temperature: 25°C.[3]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run analytical standards for both cis and trans isomers if available to determine their respective retention times.

    • Analyze the experimental sample under the same conditions.

    • Confirmation: The presence of a major peak at the retention time corresponding to the cis-isomer standard confirms its stereochemistry. The peak area can be used to quantify isomeric purity.

Protocol 3: Stereospecific Enzymatic Assay

This protocol assumes the use of a hypothetical isomerase that specifically converts cis-3-enoyl-CoA to trans-2-enoyl-CoA, which is then hydrated by enoyl-CoA hydratase in a coupled reaction.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate: 100 µM solution of the 6-hydroxyhex-3-enoyl-CoA sample in assay buffer.

    • Coupling Enzymes: A solution containing enoyl-CoA isomerase (specific for cis-Δ³ bonds), enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

    • Cofactor: 2 mM NAD⁺ solution.

  • Assay Procedure:

    • In a 1 mL cuvette, combine 900 µL of assay buffer, 50 µL of the NAD⁺ solution, and 20 µL of the coupling enzyme mixture.

    • Initiate the reaction by adding 30 µL of the substrate solution.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm (due to NADH formation) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADH formation from the linear portion of the absorbance vs. time plot.

    • Run a negative control without the isomerase to ensure the reaction is dependent on the initial cis configuration.

    • Confirmation: A significant reaction rate in the presence of the cis-specific isomerase, compared to a negligible rate in its absence, confirms the cis stereochemistry of the substrate.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for confirming the stereochemistry of a synthesized sample of 6-hydroxyhex-3-enoyl-CoA using the comparative methods described.

G cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis cluster_confirm Confirmation start Synthesized 6-hydroxyhex-3-enoyl-CoA purify Purification & QC start->purify nmr NMR Spectroscopy purify->nmr hplc Chiral HPLC purify->hplc enzyme Enzymatic Assay purify->enzyme nmr_data Analyze J-coupling Constant nmr->nmr_data hplc_data Compare Retention Times hplc->hplc_data enzyme_data Measure Reaction Rate enzyme->enzyme_data confirm Stereochemistry Confirmed: This compound nmr_data->confirm J ≈ 10 Hz hplc_data->confirm Matches cis Standard enzyme_data->confirm High Activity

Caption: Workflow for stereochemical confirmation of 6-hydroxyhex-3-enoyl-CoA.

References

Kinetic Comparison of Enzymes Acting on Unsaturated Short-Chain enoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the catalytic efficiencies of key enzymes involved in fatty acid metabolism.

Introduction: The metabolism of unsaturated fatty acids is a critical pathway in cellular energetics and the synthesis of essential biomolecules. A key intermediate in the β-oxidation of certain unsaturated fatty acids is cis-6-hydroxyhex-3-enoyl-CoA. The enzymatic processing of this and structurally similar short-chain enoyl-CoA thioesters is crucial for the efficient breakdown of these lipids. This guide provides a kinetic comparison of enzymes that act on unsaturated short-chain enoyl-CoA substrates, offering valuable insights for researchers studying metabolic pathways and for professionals in drug development targeting these enzymes.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for two distinct enoyl-CoA hydratases acting on crotonyl-CoA. This comparison highlights the differences in catalytic efficiency between a mitochondrial enzyme central to fatty acid β-oxidation and a bacterial (R)-specific hydratase involved in polyhydroxyalkanoate biosynthesis.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Enoyl-CoA Hydratase (Crotonase)Rattus norvegicus (mitochondria)Crotonyl-CoA~25~7,300~2.9 x 108
(R)-specific Enoyl-CoA Hydratase (PhaJ1)Pseudomonas aeruginosaCrotonyl-CoA1301,2009.2 x 106

Note: The kinetic parameters for Rat Mitochondrial Enoyl-CoA Hydratase are approximated from multiple sources and are consistent with its known high efficiency. The data for P. aeruginosa PhaJ1 is derived from studies on its role in bioplastic synthesis.

Experimental Protocols

A standardized experimental protocol is essential for the accurate determination and comparison of enzyme kinetics. Below is a detailed methodology for a common spectrophotometric assay used to measure enoyl-CoA hydratase activity.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in an enoyl-CoA substrate, which results in a decrease in absorbance at a specific wavelength.

Materials:

  • Purified enoyl-CoA hydratase enzyme

  • Enoyl-CoA substrate stock solution (e.g., crotonyl-CoA, dissolved in water or a suitable buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quartz cuvettes (1 cm path length)

  • UV/Vis spectrophotometer capable of reading at 263 nm (for crotonyl-CoA) or 280 nm (for longer chain enoyl-CoAs)

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 25°C or 30°C).

    • Prepare a stock solution of the enoyl-CoA substrate. The concentration should be accurately determined using its molar extinction coefficient. For crotonyl-CoA, the molar extinction coefficient at 263 nm is 6,700 M-1cm-1.[1]

    • Dilute the purified enzyme in a suitable buffer to a concentration that will result in a linear rate of absorbance change over a few minutes.

  • Assay Measurement:

    • Set the spectrophotometer to the appropriate wavelength (e.g., 263 nm for crotonyl-CoA).

    • To a quartz cuvette, add the assay buffer and the enoyl-CoA substrate to achieve the desired final concentration. The final volume is typically 1 mL.

    • Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

    • Record the baseline absorbance for a short period to ensure stability.

    • Initiate the reaction by adding a small, known volume of the diluted enzyme solution to the cuvette.

    • Immediately mix the contents again and start recording the decrease in absorbance over time. The rate should be linear for at least the first 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law: v0 (M/s) = (ΔA/Δt) / εl where:

      • ΔA/Δt is the rate of change of absorbance per second.

      • ε is the molar extinction coefficient of the substrate at the measured wavelength (in M-1cm-1).

      • l is the path length of the cuvette (typically 1 cm).

    • To determine the kinetic parameters (Km and Vmax), repeat the assay at various substrate concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. Alternatively, use a linearized plot such as the Lineweaver-Burk plot for graphical estimation.

    • Calculate kcat from Vmax and the enzyme concentration: kcat = Vmax / [E]total.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of enoyl-CoA hydratases and a typical experimental workflow for their kinetic analysis.

beta_oxidation_pathway cluster_workflow β-Oxidation of an Unsaturated Fatty Acid Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ cis_delta3_Enoyl_CoA cis-Δ³-Enoyl-CoA Acyl_CoA_Dehydrogenase->cis_delta3_Enoyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase cis_delta3_Enoyl_CoA->Enoyl_CoA_Isomerase trans_delta2_Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Isomerase->trans_delta2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (e.g., Crotonase) trans_delta2_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (to next cycle) Thiolase->Shorter_Acyl_CoA

Figure 1. β-Oxidation pathway for a monounsaturated fatty acid.

kinetic_analysis_workflow cluster_workflow Experimental Workflow for Kinetic Analysis Enzyme_Purification Enzyme Purification (e.g., Chromatography) Assay_Optimization Assay Optimization (Buffer, pH, Temp.) Enzyme_Purification->Assay_Optimization Substrate_Preparation Substrate Synthesis & Characterization Substrate_Preparation->Assay_Optimization Data_Acquisition Spectrophotometric Data Acquisition (ΔA/Δt) Assay_Optimization->Data_Acquisition Velocity_Calculation Initial Velocity (v₀) Calculation Data_Acquisition->Velocity_Calculation Kinetic_Plotting Michaelis-Menten or Lineweaver-Burk Plot Velocity_Calculation->Kinetic_Plotting Parameter_Determination Determination of Kₘ, Vₘₐₓ, and k꜀ₐₜ Kinetic_Plotting->Parameter_Determination

Figure 2. Workflow for determining enzyme kinetic parameters.

References

Comparative Analysis of cis-6-hydroxyhex-3-enoyl-CoA Cross-Reactivity in Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-6-hydroxyhex-3-enoyl-CoA and its cross-reactivity within the context of fatty acid β-oxidation. The information is intended to assist researchers in understanding the substrate specificity of key enzymes in this pathway and to provide a basis for designing experiments and interpreting data related to the metabolism of unsaturated fatty acids.

Introduction to this compound and its Metabolic Relevance

This compound is an intermediate in the β-oxidation of certain unsaturated fatty acids. Its metabolism requires the action of auxiliary enzymes, namely enoyl-CoA isomerase and enoyl-CoA hydratase, to convert it into a substrate suitable for the core β-oxidation pathway. The efficiency and specificity of these enzymes in processing this compound and structurally similar molecules are critical for cellular energy homeostasis. Understanding the cross-reactivity of these enzymes is essential for predicting the metabolic fate of various fatty acids and for the development of therapeutic agents targeting fatty acid metabolism.

Enzyme Specificity and Cross-Reactivity

The key enzymes involved in the metabolism of this compound are enoyl-CoA isomerase and enoyl-CoA hydratase. Their substrate specificity determines the potential for cross-reactivity with other structurally related acyl-CoA molecules.

Enoyl-CoA Isomerase catalyzes the isomerization of cis- or trans-double bonds at the 3-position of an enoyl-CoA to a trans-double bond at the 2-position, a necessary step for subsequent reactions in the β-oxidation pathway.[1] Different isoforms of this enzyme exist in mitochondria and peroxisomes, exhibiting varying substrate specificities.

Enoyl-CoA Hydratase catalyzes the hydration of the trans-2-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA.[2] The activity of this enzyme is also dependent on the structure of the acyl-CoA substrate, including chain length and the presence of other functional groups.

The following table summarizes the kinetic parameters of rat peroxisomal acyl-CoA oxidase I, which possesses an intrinsic enoyl-CoA isomerase activity, for various enoyl-CoA substrates. This data provides insight into the enzyme's substrate preference and potential for cross-reactivity.

Substratekcat/Km (M⁻¹s⁻¹)
cis-3-Hexenoyl-CoA Data not available
trans-3-Hexenoyl-CoA Comparable to authentic isomerase
cis-3-Octenoyl-CoA Comparable to authentic isomerase
trans-3-Octenoyl-CoA Comparable to authentic isomerase

Data extracted from a study on rat peroxisomal acyl-CoA oxidase I with intrinsic isomerase activity. "Comparable" indicates that the kcat/Km values were in a similar range to those of authentic rat liver peroxisomal Δ³-Δ²-enoyl-CoA isomerase and multifunctional enzyme 1.

Alternative Substrates and Metabolic Pathways

The β-oxidation pathway can metabolize a wide range of fatty acids. Molecules that are structurally similar to this compound can act as alternative substrates for the same enzymes, leading to competitive inhibition or the formation of different metabolic products.

Comparison of this compound with Alternative Substrates:

FeatureThis compoundSaturated Acyl-CoAcis-5-enoyl-CoA
Structure 6-carbon, cis-double bond at C3, hydroxyl at C6Varies in length, no double bondsVaries in length, cis-double bond at C5
Metabolic Enzyme Enoyl-CoA Isomerase, Enoyl-CoA HydrataseCore β-oxidation enzymesAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase
Metabolic Rate Likely slower due to the need for auxiliary enzymesGenerally highDehydrogenated at a significantly lower rate than saturated acyl-CoAs.[3][4]

Experimental Protocols

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from methods used to assay enzymes involved in β-oxidation and can be used to determine the activity of enoyl-CoA hydratase with various substrates. The assay measures the decrease in absorbance resulting from the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purified enoyl-CoA hydratase

  • Enoyl-CoA substrate solution (e.g., crotonyl-CoA, or custom synthesized this compound) of known concentration

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and the enoyl-CoA substrate at the desired concentration.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at a wavelength specific to the substrate's double bond (e.g., 263 nm for crotonyl-CoA).

  • Record the change in absorbance over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law and the molar extinction coefficient of the substrate.

HPLC Analysis of Enoyl-CoA Isomerase Activity

This method allows for the separation and quantification of the substrate and product of the enoyl-CoA isomerase reaction, providing a direct measure of enzyme activity.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Mobile phase B (e.g., Methanol or Acetonitrile)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Purified enoyl-CoA isomerase

  • cis-3-enoyl-CoA substrate solution of known concentration

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Set up the enzymatic reaction by combining the reaction buffer and the cis-3-enoyl-CoA substrate in a microcentrifuge tube.

  • Initiate the reaction by adding the purified enoyl-CoA isomerase.

  • Incubate the reaction at the desired temperature for a specific time period.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the sample to pellet any precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC column.

  • Elute the compounds using a gradient of mobile phase B.

  • Monitor the absorbance at a wavelength suitable for detecting acyl-CoA esters (e.g., 260 nm).

  • Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to known standards.

  • Calculate the amount of product formed to determine the enzyme activity.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows discussed in this guide.

fatty_acid_beta_oxidation cluster_unsaturated Unsaturated Fatty Acid Oxidation cluster_core Core Beta-Oxidation This compound This compound cis-3-enoyl-CoA cis-3-enoyl-CoA This compound->cis-3-enoyl-CoA Acyl-CoA Dehydrogenase trans-2-enoyl-CoA trans-2-enoyl-CoA cis-3-enoyl-CoA->trans-2-enoyl-CoA Enoyl-CoA Isomerase L-3-hydroxyacyl-CoA L-3-hydroxyacyl-CoA trans-2-enoyl-CoA->L-3-hydroxyacyl-CoA Enoyl-CoA Hydratase 3-ketoacyl-CoA 3-ketoacyl-CoA L-3-hydroxyacyl-CoA->3-ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-ketoacyl-CoA->Acetyl-CoA Thiolase Shorter Acyl-CoA Shorter Acyl-CoA 3-ketoacyl-CoA->Shorter Acyl-CoA Thiolase Shorter Acyl-CoA->trans-2-enoyl-CoA Next Cycle

Caption: Metabolism of this compound in β-oxidation.

experimental_workflow cluster_spectrophotometry Spectrophotometric Assay cluster_hplc HPLC Analysis s_prep Prepare Reaction Mix (Buffer + Substrate) s_equil Equilibrate Temperature s_prep->s_equil s_start Add Enzyme s_equil->s_start s_measure Monitor Absorbance Change s_start->s_measure s_calc Calculate Activity s_measure->s_calc h_react Enzymatic Reaction h_quench Quench Reaction h_react->h_quench h_cent Centrifuge h_quench->h_cent h_inject Inject Supernatant h_cent->h_inject h_analyze Separate & Detect (Substrate & Product) h_inject->h_analyze h_quant Quantify Peaks h_analyze->h_quant

Caption: Workflow for enzymatic assays.

References

A Comparative Guide to Biomarkers for Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and emerging biomarkers for the diagnosis and monitoring of fatty acid oxidation disorders (FAODs). While the initial topic of interest was the validation of cis-6-hydroxyhex-3-enoyl-CoA as a biomarker, a thorough review of current scientific literature reveals a lack of studies supporting its use in a clinical diagnostic context. Therefore, this guide focuses on validated and promising alternative biomarkers, placing this compound within its biochemical context and explaining the current landscape of FAOD biomarker discovery.

Introduction to Fatty Acid Oxidation Disorders and the Role of Biomarkers

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly during fasting or metabolic stress.[1] Genetic defects in this pathway lead to a group of inherited metabolic diseases known as fatty acid oxidation disorders (FAODs). These disorders can have a wide range of clinical presentations, from mild, exercise-induced myopathy to severe neonatal-onset cardiomyopathy, hepatic dysfunction, and sudden infant death.[1]

Biomarkers are indispensable for the early diagnosis, monitoring of treatment efficacy, and overall management of patients with FAODs. The expansion of newborn screening programs utilizing tandem mass spectrometry has revolutionized the detection of these disorders by analyzing specific biomarker profiles in dried blood spots.[1]

Established Biomarker: Acylcarnitine Profiling

Acylcarnitine profiling by tandem mass spectrometry (MS/MS) is the cornerstone of newborn screening and diagnostic testing for FAODs.[2][3][4][5] Acylcarnitines are esters of carnitine and fatty acids that accumulate in a predictable pattern when a specific enzyme in the β-oxidation pathway is deficient.[2][3]

Table 1: Comparison of Key Acylcarnitine Biomarkers for Common FAODs

Biomarker(s)Associated Disorder(s)Key Findings & Significance
C8 (Octanoylcarnitine) Medium-chain acyl-CoA dehydrogenase (MCAD) deficiencyHighly sensitive and specific for MCAD deficiency. The ratio of C8 to other acylcarnitines (e.g., C8/C10, C8/C2) enhances diagnostic accuracy.[6][7][8]
C14:1 (Tetradecenoylcarnitine) Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiencyA primary marker for VLCAD deficiency.[9][10] Elevated levels are indicative of impaired long-chain fatty acid oxidation.
C16-OH, C18:1-OH (Long-chain hydroxyacylcarnitines) Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, Mitochondrial Trifunctional Protein (MTP) deficiencyThese 3-hydroxy acylcarnitines are characteristic markers for LCHAD and MTP deficiencies.[9][11]
C4 (Butyrylcarnitine) Short-chain acyl-CoA dehydrogenase (SCAD) deficiencyElevated C4-carnitine can be indicative of SCAD deficiency, although it has lower specificity compared to other acylcarnitine markers.
C0 (Free Carnitine) Primary Carnitine DeficiencyMarkedly decreased levels of free carnitine are the hallmark of this disorder.[12]
Experimental Protocol: Acylcarnitine Analysis by Tandem Mass Spectrometry

The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots or plasma.

  • Sample Preparation:

    • A 3mm punch from a dried blood spot or a small volume of plasma is used.

    • Internal standards (stable isotope-labeled acylcarnitines) are added to the sample.

    • Acylcarnitines are extracted using a solvent, typically methanol.

  • Derivatization:

    • The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their chromatographic and mass spectrometric properties.[2]

  • Analysis by Tandem Mass Spectrometry (MS/MS):

    • The derivatized sample is introduced into the mass spectrometer, often via flow injection or liquid chromatography.

    • The instrument is operated in precursor ion scan mode or multiple reaction monitoring (MRM) mode to detect specific acylcarnitine species.[2]

  • Data Analysis:

    • The concentrations of individual acylcarnitines are quantified by comparing their signal intensities to those of the internal standards.

    • The resulting acylcarnitine profile is interpreted based on established reference ranges and disease-specific patterns.

G Experimental Workflow for Acylcarnitine Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis MS/MS Analysis cluster_data Data Interpretation sample Dried Blood Spot / Plasma add_is Addition of Internal Standards sample->add_is extraction Solvent Extraction add_is->extraction derivatize Butylation extraction->derivatize msms Tandem Mass Spectrometry derivatize->msms quant Quantification msms->quant interpret Profile Interpretation quant->interpret G Simplified Fatty Acid β-Oxidation Pathway FattyAcid Unsaturated Fatty Acid AcylCoA Unsaturated Acyl-CoA FattyAcid->AcylCoA Intermediate1 ... AcylCoA->Intermediate1 TargetMolecule This compound Intermediate1->TargetMolecule Intermediate2 ... TargetMolecule->Intermediate2 AcetylCoA Acetyl-CoA Intermediate2->AcetylCoA G Biomarker Validation Pathway discovery Discovery (Metabolomics) analytical Analytical Validation (Accuracy, Precision) discovery->analytical clinical Clinical Validation (Sensitivity, Specificity) analytical->clinical application Clinical Application (Screening, Diagnosis) clinical->application

References

A Comparative Guide to the Binding Sites of cis-6-hydroxyhex-3-enoyl-CoA and Related Enoyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and biochemical comparison of the binding sites for cis-6-hydroxyhex-3-enoyl-CoA and analogous substrates within key enzymes of fatty acid metabolism. Due to the limited availability of direct structural data for this compound, this comparison leverages high-resolution crystal structures of homologous enzymes complexed with similar short- and medium-chain fatty acyl-CoA molecules. The information presented herein is intended to guide research and development efforts targeting these crucial metabolic pathways.

Structural Comparison of Binding Sites

The primary enzymes expected to interact with this compound are enoyl-CoA hydratase (ECH) and 3-hydroxyacyl-CoA dehydrogenase (HADH), both pivotal players in the β-oxidation pathway.

Enoyl-CoA Hydratase (Crotonase) Family:

The binding site of enoyl-CoA hydratase is a well-defined tunnel-like cavity. The crystal structure of rat liver mitochondrial enoyl-CoA hydratase complexed with the inhibitor acetoacetyl-CoA provides significant insights into the binding of short-chain acyl-CoA molecules.[1] The CoA moiety is anchored by a series of hydrogen bonds and electrostatic interactions, while the acyl chain extends into a hydrophobic pocket.

Key features of the enoyl-CoA hydratase binding site include:

  • Catalytic Residues: Two conserved glutamate (B1630785) residues, for instance, Glu144 and Glu164 in the rat mitochondrial enzyme, are crucial for catalysis.[1] They are positioned to act as a general acid-base pair to facilitate the hydration of the double bond.

  • Acyl-Binding Pocket: The pocket accommodating the fatty acyl chain is predominantly hydrophobic. The chain length specificity is determined by the dimensions and amino acid composition of this pocket.[2][3] For instance, residues like Leu65 and Val130 in the (R)-specific enoyl-CoA hydratase from Aeromonas caviae are situated at the bottom of the substrate-binding tunnel, influencing its preference for shorter chain lengths.[3]

  • CoA-Binding Region: The adenosine (B11128) and pyrophosphate groups of CoA are typically anchored by interactions with polar and charged residues at the entrance of the binding site.

For this compound, the cis double bond at the 3-position would require the action of an enoyl-CoA isomerase to be converted to a trans-2-enoyl-CoA, the typical substrate for enoyl-CoA hydratase.[4] The 6-hydroxy group would likely project towards the solvent-exposed region of the binding pocket or interact with polar residues lining the cavity.

3-Hydroxyacyl-CoA Dehydrogenase Family:

Following hydration, the resulting 3-hydroxyacyl-CoA is a substrate for 3-hydroxyacyl-CoA dehydrogenase. These enzymes possess a binding site for the 3-hydroxyacyl-CoA substrate and a conserved NAD(P)+ binding domain, typically a Rossmann fold.

Key features of the 3-hydroxyacyl-CoA dehydrogenase binding site include:

  • Catalytic Dyad/Triad: A conserved catalytic dyad, often consisting of a histidine and a glutamate or aspartate, is essential for the dehydrogenase activity. This dyad facilitates the abstraction of a proton from the hydroxyl group of the substrate.

  • Substrate-Binding Cleft: The acyl chain of the substrate binds in a cleft on the enzyme surface. The specificity for different chain lengths is determined by the properties of this cleft.

  • NAD(P)+ Binding Site: The NAD(P)+ cofactor binds in a characteristic Rossmann fold, positioned to accept a hydride ion from the substrate.

The binding of this compound (after its conversion to the corresponding 3-hydroxyacyl-CoA) would involve the positioning of the 3-hydroxyl group and the C2-C3 bond relative to the catalytic residues and the NAD+ cofactor. The 6-hydroxy group would likely be accommodated in a more polar region of the binding cleft.

Quantitative Binding Data

Enzyme FamilyEnzyme SourceLigand (Analog)TechniqueAffinity (Kd/Km/Ki)Reference
Enoyl-CoA HydrataseRat Liver MitochondriaAcetoacetyl-CoAX-rayN/A (Inhibitor Complex)--INVALID-LINK--
Enoyl-CoA HydrataseRat Liver MitochondriaOctanoyl-CoAX-rayN/A (Inhibitor Complex)--INVALID-LINK--
3-Hydroxyacyl-CoA DehydrogenasePig HeartAcetoacetyl-CoAKineticKi = 1.6 µM--INVALID-LINK--
3-Hydroxyacyl-CoA DehydrogenasePig HeartButyryl-CoAKineticKm = 25 µM--INVALID-LINK--
3-Hydroxyacyl-CoA DehydrogenasePig HeartOctanoyl-CoAKineticKm = 5 µM--INVALID-LINK--

Note: Km values from kinetic studies can approximate Kd under certain assumptions.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of protein-ligand interactions are provided below.

This protocol outlines the general steps for determining the three-dimensional structure of an enzyme in complex with a ligand like this compound.

  • Protein Expression and Purification:

    • Clone the gene encoding the target enzyme (e.g., enoyl-CoA hydratase) into a suitable expression vector.

    • Express the protein in a suitable host system (e.g., E. coli).

    • Purify the protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of the ligand (this compound) prior to setting up crystallization trials. The optimal ligand concentration often needs to be determined empirically but is typically 5-10 fold molar excess.

    • Soaking: Grow crystals of the apo-enzyme first. Then, transfer the crystals to a solution containing the ligand for a defined period (minutes to hours) to allow the ligand to diffuse into the crystal lattice and bind to the enzyme.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation upon freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement if a homologous structure is available.

    • Build an initial model of the protein-ligand complex into the electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.

    • Validate the final structure using various quality metrics.

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation:

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Fill the sample cell with the purified protein solution (e.g., 10-50 µM).

    • Fill the injection syringe with the ligand solution (e.g., 100-500 µM).

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the ligand into the protein solution.

    • Record the heat released or absorbed after each injection.

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained parameters.

SPR is a label-free technique that monitors the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip) in real-time.

  • Sensor Chip Preparation:

    • Choose a sensor chip with a suitable surface chemistry (e.g., CM5 chip for amine coupling).

    • Immobilize the purified protein (ligand) onto the sensor chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule (this compound, the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the association of the analyte with the immobilized ligand.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • Generate sensorgrams (plots of RU versus time) for each analyte concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Visualizations

Beta_Oxidation_Pathway cluster_cis Metabolism of cis-Unsaturated Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle cis_3_Enoyl_CoA cis-3-Enoyl-CoA cis_3_Enoyl_CoA->trans_2_Enoyl_CoA Enoyl-CoA Isomerase

Caption: Simplified pathway of mitochondrial β-oxidation.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purified Protein Buffer Dialysis in Identical Buffer Protein->Buffer Ligand Ligand (this compound) Ligand->Buffer Cell Protein in Sample Cell Buffer->Cell Titration Titration Injections Cell->Titration Syringe Ligand in Syringe Syringe->Titration Raw_Data Raw Heat Data Titration->Raw_Data Integrated_Data Integrated Heat per Injection Raw_Data->Integrated_Data Binding_Curve Binding Isotherm Integrated_Data->Binding_Curve Thermodynamics Kd, n, ΔH, ΔS Binding_Curve->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

References

Safety Operating Guide

Navigating the Disposal of cis-6-hydroxyhex-3-enoyl-CoA: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of cis-6-hydroxyhex-3-enoyl-CoA and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain. [1][2] Due to the lack of specific safety data, it must be assumed that this compound could be harmful to aquatic life and may interfere with wastewater treatment processes.

  • All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), should be collected as hazardous waste.[3]

2. Waste Collection and Containment:

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[1][3][4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its concentration.[4][5]

    • Ensure the container has a secure, screw-on cap to prevent leakage.[3] Do not overfill the container; leave at least 10% headspace for expansion.

    • Store the liquid waste container in a designated and properly labeled secondary containment bin to mitigate spills.[3]

  • Solid Waste:

    • Dispose of dry reagent chemicals in their original manufacturer's container if possible.[3]

    • Collect contaminated lab supplies such as gloves, wipes, and plasticware in a separate, clearly labeled, and sealed plastic bag designated for solid chemical waste.[3]

    • Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[3]

3. Waste Storage:

  • Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Segregate the this compound waste from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.[1]

  • Adhere to your institution's limits on the quantity of hazardous waste that can be accumulated and the maximum storage duration.[3][4]

4. Disposal Request and Pickup:

  • Once the waste container is full or the maximum storage time has been reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Do not attempt to treat or neutralize the chemical waste unless you have specific protocols and are authorized to do so.

Quantitative Data Summary for Waste Management

ParameterGuidelineRationale
pH of Aqueous Waste Do not adjust; collect as hazardous waste.The effect of pH adjustment on the stability and reactivity of this compound is unknown.
Maximum Container Fill Volume 90% of total container capacityTo allow for expansion of contents and prevent spills.
Maximum Accumulation Time Consult institutional guidelines (typically 90-180 days).[3][4]To ensure timely disposal and minimize on-site hazards.
Maximum Accumulation Volume Consult institutional guidelines (e.g., 55 gallons).[3]Regulatory limit for hazardous waste accumulation in satellite areas.

Experimental Protocol for Waste Handling

Objective: To safely collect and store waste generated from experiments involving this compound.

Materials:

  • Dedicated hazardous waste containers (liquid and solid)

  • "Hazardous Waste" labels

  • Secondary containment bin

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Preparation: Before starting experimental work, ensure that properly labeled hazardous waste containers are available in the chemical fume hood.

  • Liquid Waste Collection: During and after the experiment, collect all solutions containing this compound directly into the designated liquid hazardous waste container.

  • Solid Waste Collection: Place all contaminated disposable items (gloves, pipette tips, etc.) into the designated solid hazardous waste bag.

  • Container Sealing: At the end of each work session, ensure the waste containers are securely sealed.

  • Storage: Place the sealed waste containers in the designated secondary containment within the satellite accumulation area.

  • Documentation: Log the type and approximate quantity of waste added to the container.

Disposal Decision Pathway

cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Liquid Waste Handling cluster_3 Solid Waste Handling cluster_4 Final Disposal Steps start Generate waste containing This compound is_liquid Is the waste liquid or solid? start->is_liquid liquid_container Collect in a labeled, sealed, and compatible liquid waste container. is_liquid->liquid_container Liquid sharps_container Is the solid waste a sharp? is_liquid->sharps_container Solid secondary_containment Place in secondary containment. liquid_container->secondary_containment store Store in designated satellite accumulation area. secondary_containment->store solid_container Collect in a labeled and sealed solid waste bag. solid_container->store sharps_container->solid_container No sharps_disposal Place in a designated sharps container. sharps_container->sharps_disposal Yes sharps_disposal->store ehs_pickup Arrange for pickup by EHS or licensed disposal contractor. store->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these general yet critical guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific hazardous waste management plan and your local regulations for any additional requirements.

References

Personal protective equipment for handling cis-6-hydroxyhex-3-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for cis-6-hydroxyhex-3-enoyl-CoA to ensure a safe laboratory environment. The following procedures are based on standard best practices for handling biochemical reagents where specific hazard data is unavailable.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. For this compound, the following minimum personal protective equipment is recommended.[1][2][3]

PPE CategoryItemSpecificationsPurpose
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Consider double gloving for added protection.Protects against incidental skin contact.[1]
Eye and Face Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.Protects eyes from potential splashes.[3]
Face ShieldTo be worn in addition to safety goggles.Provides an extra layer of protection for the entire face during procedures with a higher risk of splashing.[4]
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[2]
General Attire Long Pants and Closed-Toe Shoes-Standard laboratory practice to protect against spills and dropped objects.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound according to the supplier's recommendations, typically in a cool, dry, and dark place. Coenzyme A esters are often stored at very low temperatures (e.g., -20°C or -80°C) to maintain stability.

  • Preparation for Use:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance in powdered form or preparing solutions.

    • Don all required PPE as outlined in the table above.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which could degrade the compound.

  • Weighing and Solution Preparation:

    • If working with a powdered form, handle it carefully to avoid creating dust. Use a chemical fume hood.

    • Use appropriate tools (e.g., spatula, weighing paper) for transferring the solid.

    • When preparing solutions, slowly add the solvent to the solid to avoid splashing. Coenzyme A and its esters are generally soluble in aqueous buffers.

  • Experimental Use:

    • Handle all solutions containing this compound with the same level of precaution as the pure compound.

    • Avoid direct contact, inhalation, and ingestion.

    • Keep containers closed when not in use.

  • Post-Experiment:

    • Decontaminate the work area with an appropriate cleaning agent.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.

Waste TypeDisposal Procedure
Unused Compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container lined with a chemically resistant bag.
Contaminated PPE (e.g., gloves) Dispose of in the designated hazardous waste stream immediately after use.
Aqueous Waste Solutions Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (e.g., Fume Hood) B->C D Retrieve and Equilibrate Compound C->D Proceed to Handling E Weighing and Solution Preparation D->E F Perform Experiment E->F G Segregate and Dispose of Waste F->G Experiment Complete H Decontaminate Work Area G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.